molecular formula C10H14BrNO B3167025 [2-(4-Bromophenoxy)ethyl](ethyl)amine CAS No. 915923-93-2

[2-(4-Bromophenoxy)ethyl](ethyl)amine

Cat. No.: B3167025
CAS No.: 915923-93-2
M. Wt: 244.13 g/mol
InChI Key: VAOKMHDRGYZBED-UHFFFAOYSA-N
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Description

[2-(4-Bromophenoxy)ethyl](ethyl)amine is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(4-Bromophenoxy)ethyl](ethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(4-Bromophenoxy)ethyl](ethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenoxy)-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-2-12-7-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOKMHDRGYZBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291563
Record name 2-(4-Bromophenoxy)-N-ethylethanamine
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Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-93-2
Record name 2-(4-Bromophenoxy)-N-ethylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenoxy)-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 2-(4-Bromophenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(4-Bromophenoxy)ethylamine: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

**Executive Summary

This technical guide provides a comprehensive overview of 2-(4-Bromophenoxy)ethylamine, a key chemical intermediate in synthetic organic chemistry. While public data on the isolated primary amine is limited, this document consolidates available information on its derivatives and provides expert-driven, scientifically grounded guidance on its synthesis, characterization, and potential applications. The narrative emphasizes the causality behind synthetic choices and analytical interpretation, offering researchers and drug development professionals a practical and in-depth resource. This guide is structured to deliver field-proven insights into the handling and utilization of this valuable molecular building block.

Chemical Identity and Physicochemical Properties

2-(4-Bromophenoxy)ethylamine is an organic compound featuring a 4-bromophenoxy group linked to an ethylamine moiety via an ether bond. While it serves as a crucial structural precursor, it is not widely available as a commercial product, and therefore, a dedicated CAS number for the free base is not prominently listed in major chemical databases. However, its N-alkylated derivatives are well-documented.

The properties of the parent amine can be inferred from its structure and the known data of its analogues.

PropertyDataSource / Comment
Chemical Structure Br-C₆H₄-O-CH₂CH₂-NH₂
Molecular Formula C₈H₁₀BrNOCalculated
Molecular Weight 216.08 g/mol Calculated
CAS Number Not AvailableThe parent primary amine is not broadly cataloged.
Related CAS Numbers 1052525-13-9 (amine hydrochloride)[1]This CAS number corresponds to the N-ethylated hydrochloride salt derivative, indicating the utility of the core structure.
132448-81-0 (2-(4-Bromophenoxy)-N,N-dimethylethylamine)The N,N-dimethylated analog is a known intermediate in the synthesis of Tamoxifen.[2][3]
Appearance Colorless to pale yellow oilPredicted based on analogous structures.
Boiling Point > 200 °C (Predicted)Estimated based on similar aromatic ethers and amines. Subject to decomposition at higher temperatures.
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.Predicted. Limited solubility in water is expected due to the hydrophobic bromophenyl group.
pKa (Conjugate Acid) ~9.5 (Predicted)Estimated based on the pKa of typical primary alkylamines.

Proposed Synthesis and Mechanistic Rationale

The most logical and industrially scalable route to synthesize 2-(4-Bromophenoxy)ethylamine is a two-step process involving a Williamson ether synthesis followed by the deprotection of a suitable amine protecting group. This strategy is chosen for its high efficiency and the need to prevent the primary amine from acting as a competing nucleophile or causing side reactions.

The chosen protecting group is the tert-butyloxycarbonyl (Boc) group, which is robust under the basic conditions of the ether synthesis but can be removed cleanly under acidic conditions.[4][5]

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Boc Deprotection A 4-Bromophenol D N-Boc-2-(4-bromophenoxy)ethylamine A->D SN2 Attack B N-Boc-2-bromoethylamine B->D C Base (K₂CO₃) Solvent (Acetonitrile) C->D Facilitates Reaction F 2-(4-Bromophenoxy)ethylamine (Final Product) D->F Acid-catalyzed cleavage E Acid (TFA or HCl) Solvent (DCM) E->F

Figure 1: Proposed two-step synthesis workflow.
Causality in Experimental Design
  • Why use a protecting group? The amine functionality of the starting material (e.g., 2-bromoethylamine) is nucleophilic and would compete with the phenoxide, leading to undesired N-alkylation and polymerization. The Boc group masks the amine's nucleophilicity, ensuring that only the desired O-alkylation occurs.[6]

  • Choice of Base and Solvent: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the acidic phenol (pKa ~10) to its nucleophilic phenoxide form.[7] It is preferred for its low cost, ease of handling, and insolubility, which simplifies workup (filtration). Acetonitrile is an ideal polar aprotic solvent that effectively solvates the potassium cation without interfering with the nucleophile, thereby accelerating the Sₙ2 reaction.[8]

  • Deprotection Strategy: The Boc group is stable to bases but highly labile to strong acids like Trifluoroacetic Acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[5][9] This orthogonality is key in multi-step synthesis. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[5]

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of tert-Butyl (2-(4-bromophenoxy)ethyl)carbamate

  • Reagent Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile (15 volumes).

  • Reaction Initiation: Stir the suspension vigorously. Add N-Boc-2-bromoethylamine (1.1 eq.) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 82°C) for 6-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the 4-bromophenol starting material.

  • Workup and Isolation: Once complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting crude oil in ethyl acetate, wash with 1M NaOH (to remove any unreacted phenol) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected amine, which can be purified by flash column chromatography.

Step 2: Deprotection to Yield 2-(4-Bromophenoxy)ethylamine

  • Reagent Setup: Dissolve the purified product from Step 1 (1.0 eq.) in dichloromethane (DCM, 10 volumes) in a round-bottom flask at room temperature.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA, 2-4 eq., typically 20-50% v/v) to the solution. Gas evolution (CO₂) will be observed.[9]

  • Reaction and Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization: Dissolve the residue in DCM and wash carefully with a saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic. Extract the aqueous layer twice more with DCM.

  • Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(4-Bromophenoxy)ethylamine.

Spectroscopic and Analytical Characterization (Predicted)

As no public spectra for the final compound are available, this section describes the expected analytical data based on its chemical structure. This predictive analysis is a crucial tool for researchers to confirm the identity and purity of their synthesized material.

Analysis TechniqueExpected Characteristics
¹H NMR Aromatic Region: Two doublets at ~7.4 ppm and ~6.8 ppm, characteristic of a para-substituted benzene ring (AA'BB' system).Aliphatic Region: Two triplets at ~4.0 ppm (-O-CH₂ -) and ~3.1 ppm (-CH₂ -NH₂). The -O-CH₂- protons are deshielded by the adjacent oxygen atom. The splitting pattern (triplets) arises from coupling with the adjacent CH₂ group (n+1 rule).[10]Amine Protons: A broad singlet at ~1.5-2.5 ppm (-NH₂ ), which is exchangeable with D₂O.
¹³C NMR Aromatic Carbons: Four signals expected. C-O at ~158 ppm, C-Br at ~113 ppm, and two signals for the other aromatic CH carbons between 115-133 ppm.Aliphatic Carbons: Two signals expected. -O-C H₂ at ~68 ppm and -C H₂-NH₂ at ~41 ppm.
IR Spectroscopy N-H Stretch: Two medium intensity peaks for the primary amine around 3300-3500 cm⁻¹.[11][12]C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.[13]C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).[13]C-O Stretch (Aryl Ether): Strong, characteristic peak around 1240 cm⁻¹.[14]C-Br Stretch: A peak in the fingerprint region, typically 500-600 cm⁻¹.
Mass Spectrometry Molecular Ion (M+): Expect two peaks of nearly equal intensity at m/z 215 and 217, corresponding to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). This isotopic pattern is a definitive indicator of a monobrominated compound.

Applications in Research and Drug Development

The 2-(4-Bromophenoxy)ethylamine scaffold is a valuable building block in medicinal chemistry. The ether linkage provides metabolic stability, while the terminal amine serves as a handle for further functionalization. The bromo-substituent offers a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex molecular architectures.

A prominent example is the use of its N,N-dimethylated analog, 2-(4-Bromophenoxy)-N,N-dimethylethylamine , as a key precursor in some synthetic routes to Tamoxifen , a selective estrogen receptor modulator (SERM) used extensively in the treatment and prevention of breast cancer.[2][3][15][16]

G cluster_0 Core Building Block cluster_1 Coupling Partner cluster_2 Final API A 2-(4-Bromophenoxy)-N,N-dimethylethylamine C Tamoxifen (Active Pharmaceutical Ingredient) A->C Incorporation of Side Chain B Organometallic Reagent derived from 1,2-diphenylbut-1-ene B->C Formation of Triarylethylene Core

Figure 2: Role as a key precursor in Tamoxifen synthesis.

In this context, the entire (CH₃)₂N-CH₂CH₂-O- moiety is installed onto a pre-formed molecular core, or the Br-Ph- group is used as a handle for metal-catalyzed cross-coupling reactions to construct the central triarylethylene structure of Tamoxifen.[3] This demonstrates the strategic importance of the title compound's structural class in constructing complex, biologically active molecules.

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) is available for 2-(4-Bromophenoxy)ethylamine. The following guidance is based on analogous compounds, such as phenylethylamines and aromatic bromides. A full, independent risk assessment must be performed before handling this compound.

  • Hazard Classification (Predicted): Likely to be corrosive and cause severe skin burns and eye damage, similar to other organic amines. May be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.

  • First Aid Measures:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation or reaction with atmospheric CO₂.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Retrieved from [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from [Link]

  • The Royal Society of Chemistry. An atom efficient synthesis of Tamoxifen. Retrieved from [Link]

  • Google Patents. CN111362816A - Preparation method of tamoxifen related substance.
  • Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Rational, yet simple, design and synthesis of an antifreeze-protein inspired polymer for cellular cryopreservation. Retrieved from [Link]

  • Edubirdie. Williamson Ether Synthesis Lab 3. Retrieved from [Link]

  • Pharmaffiliates. Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • ChemRxiv. (2020). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Retrieved from [Link]

  • University of Babylon. The features of IR spectrum. Retrieved from [Link]

  • Frontiers. (2017). Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

  • CDN. Infrared Spectroscopy. Retrieved from [Link]

  • Chem-Impex. Boc-N-Methyl-aminoethanol. Retrieved from [Link]

  • UCLA. Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Imperial College London. Synthetic Route 1: The Non Stereospecific Option. Retrieved from [Link]

  • Pearson. Describe the 1H NMR spectrum you would expect for each of the following compounds.. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]

  • PubChem. p-Bromophenethylamine. Retrieved from [Link]

  • University of Colorado Boulder. IR Chart - Spectroscopy Tutorial. Retrieved from [Link]

  • University of Wisconsin-Madison. IR Absorption Table. Retrieved from [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. Retrieved from [Link]

Sources

Solubility Profile & Solvent Selection: 2-(4-Bromophenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, solvent selection criteria, and experimental protocols for 2-(4-Bromophenoxy)ethylamine , a critical intermediate in pharmaceutical synthesis.

Technical Guide for Process Chemistry & Formulation

Executive Summary & Chemical Identity

2-(4-Bromophenoxy)ethylamine is a bifunctional building block characterized by a lipophilic 4-bromophenyl ether tail and a hydrophilic primary amine head. Its solubility behavior is dictated by the interplay between these opposing domains and its protonation state (Free Base vs. Hydrochloride Salt).

Core Identity Data
PropertyDetail
IUPAC Name 2-(4-Bromophenoxy)ethanamine
CAS Number (HCl Salt) 1052525-13-9
Molecular Formula C₈H₁₀BrNO (Free Base) / C₈H₁₁BrClNO (HCl Salt)
Molecular Weight 216.08 g/mol (Free Base) / 252.54 g/mol (HCl Salt)
Physical State Free Base: Viscous Oil / Low-Melting Solid HCl Salt: Crystalline Solid
Key Functional Groups Primary Amine (Basic, H-bond donor), Ether (H-bond acceptor), Aryl Bromide (Lipophilic)

Theoretical Solubility Profile

The solubility of 2-(4-Bromophenoxy)ethylamine is highly dependent on its form. The Free Base is dominated by the lipophilic bromophenyl ether moiety, while the Hydrochloride Salt is dominated by the ionic ammonium headgroup.

Solvent Compatibility Matrix

Legend: ●●● Highly Soluble (>100 mg/mL) | ●● Moderate (10-100 mg/mL) | ● Low/Sparingly (<10 mg/mL) | ○ Insoluble

Solvent ClassSolvent ExampleFree Base SolubilityHCl Salt SolubilityApplication Context
Chlorinated Dichloromethane (DCM)●●●Extraction : Ideal for partitioning the free base from aqueous phases.
Ester Ethyl Acetate (EtOAc)●●●Purification : Anti-solvent for the salt; solvent for the free base.
Alcohol Methanol / Ethanol[1] ●●●●●●Recrystallization : Excellent solubility for both; used for salt formation.
Ether THF / MTBE●●●Reaction : Common medium for alkylation reactions.
Aprotic Polar DMSO / DMF[2] ●●●●●●Screening : Universal solvent for biological assays.
Hydrocarbon Toluene / Hexane[1] ●● (Hot)Precipitation : Hexane is a classic anti-solvent to crash out the free base.
Aqueous Water (pH 7)●●Formulation : Salt form is required for aqueous solubility.

Expert Insight : The brominated phenyl ring significantly increases lipophilicity (LogP ~2.0-2.5 for free base) compared to the non-brominated analog. Consequently, the HCl salt may exhibit lower water solubility than typical primary amine salts, often requiring co-solvents (e.g., 10% Ethanol) for stable aqueous solutions.

Experimental Protocols for Solubility Determination

Since specific quantitative data is often proprietary, researchers must validate solubility empirically. The following protocols are designed for high reproducibility.

Protocol A: Visual Polythermal Method (For Recrystallization)

Best for determining the temperature-dependent solubility curve.

  • Preparation : Weigh 100 mg of the compound (HCl salt) into a clear glass vial.

  • Solvent Addition : Add 0.5 mL of the target solvent (e.g., Ethanol).

  • Heating : Heat the mixture to the solvent's boiling point (or 80°C) in a heating block.

    • Observation: If fully dissolved, the solubility is >200 mg/mL (High).

    • Action: If undissolved, add solvent in 0.1 mL increments until dissolution occurs.

  • Cooling : Allow the clear solution to cool slowly to Room Temperature (RT) and then to 4°C.

  • Endpoint : Record the volume of solvent required for dissolution (

    
    ) and observe if crystals form upon cooling.
    
    • Calculation : Solubility (

      
      ) = 
      
      
      
      .
Protocol B: HPLC Saturation Method (For Formulation)

Best for precise quantitative data at a specific temperature.

  • Saturation : Add excess compound to 2 mL of solvent in a sealed vial.

  • Equilibration : Shake/stir at the target temperature (e.g., 25°C) for 24 hours .

  • Filtration : Filter the suspension through a 0.45 µm PTFE syringe filter .

    • Critical Step: Discard the first 0.5 mL of filtrate to prevent filter adsorption errors.

  • Analysis : Dilute the filtrate (e.g., 1:100 in Mobile Phase) and analyze via HPLC-UV (254 nm).

  • Quantification : Compare peak area against a 5-point calibration curve of the standard.

Process Workflow: Synthesis & Purification

The solubility differential between the Free Base and Salt forms is the primary lever for purification.

Diagram 1: Purification Logic Flow

This decision tree guides the isolation of pure 2-(4-Bromophenoxy)ethylamine from a crude reaction mixture.

PurificationStrategy Start Crude Reaction Mixture (Contains Product, Phenol, Inorganic Salts) Step1 Partition: DCM / Water (pH > 10) Start->Step1 OrgLayer Organic Layer (DCM) (Contains Free Base) Step1->OrgLayer AqLayer Aqueous Layer (Discard Salts) Step1->AqLayer Step2 Acidic Wash (1M HCl) OrgLayer->Step2 AqLayer2 Aqueous Layer (Acidic) (Contains Product Salt) Step2->AqLayer2 OrgLayer2 Organic Layer (Discard Non-Basic Impurities) Step2->OrgLayer2 Step3 Basify (NaOH) & Extract DCM AqLayer2->Step3 FinalBase Evaporate -> Pure Free Base (Oil) Step3->FinalBase SaltForm Add HCl in Ethanol/EtOAc FinalBase->SaltForm FinalSalt Filter Precipitate -> Pure HCl Salt SaltForm->FinalSalt

Caption: Acid-Base extraction strategy exploiting the pH-dependent solubility switch.

Applications & Solvent Selection[1][2][3]

Reaction Media
  • Nucleophilic Substitution (Synthesis) :

    • Recommended: Acetonitrile (MeCN) or DMF .

    • Reasoning: These polar aprotic solvents dissolve the phenoxide anion (nucleophile) and the alkyl halide electrophile while enhancing reaction rates.

  • Catalytic Hydrogenation (if reducing nitrile/amide) :

    • Recommended: Ethanol or Methanol .

    • Reasoning: High solubility for the amine product prevents catalyst poisoning by precipitation.

Recrystallization (HCl Salt)
  • System A (Standard) : Ethanol / Diethyl Ether . Dissolve in minimum hot Ethanol, then add Ether until turbid. Cool to 4°C.

  • System B (High Purity) : Isopropanol (IPA) . The salt is often sparingly soluble in cold IPA but soluble in hot IPA, making it an ideal single-solvent system.

Safety & Handling

  • Halogenated Amine Hazard : The 4-bromophenoxy moiety increases skin permeability compared to simple amines.

  • Corrosivity : The Free Base is corrosive to skin and eyes (pH > 11).

  • Inhalation : Handle the HCl salt powder in a fume hood to avoid inhalation of dust, which is a respiratory irritant.

References

  • ChemScene . (n.d.). [2-(4-bromophenoxy)ethyl]ethylamine hydrochloride.[3][4] Retrieved from

  • ChemicalBook . (n.d.). 2-(4-Bromophenyl)ethylamine Synthesis & Properties. Retrieved from

  • BenchChem . (2025).[2][5] Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis. Retrieved from

  • Google Patents . (2018). CN108640845B - Method for preparing 2-[4-(2-ethoxyethyl)phenoxy]ethylamine.[6] Retrieved from

Sources

The Bromophenoxy Ethylamine Scaffold in Drug Discovery: Mechanistic Insights, Synthetic Workflows, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the identification and optimization of privileged scaffolds are foundational to accelerating drug discovery. The phenoxyethylamine moiety is a well-documented privileged structure, serving as the pharmacophoric core for numerous FDA-approved therapeutics, including α1-adrenoceptor antagonists (e.g., Tamsulosin) and β-blockers[1][2].

By introducing a bromine atom to the aromatic ring of this scaffold, researchers generate the bromophenoxy ethylamine derivative. This strategic halogenation does not merely increase molecular weight; it fundamentally alters the physicochemical landscape of the molecule. The bromine atom introduces the potential for highly directional halogen bonding with target protein backbones, increases lipophilicity (LogP) for enhanced blood-brain barrier (BBB) penetration, and acts as a metabolic shield against cytochrome P450-mediated aromatic hydroxylation[3]. This whitepaper explores the structural rationale, therapeutic applications, and validated synthetic protocols for bromophenoxy ethylamine scaffolds in contemporary drug development.

Structural & Physicochemical Rationale

As a Senior Application Scientist, I approach scaffold selection through the lens of molecular interactions and pharmacokinetic viability. The bromophenoxy ethylamine scaffold consists of three critical domains, each serving a distinct mechanistic purpose:

  • The Bromophenyl Ring: Provides hydrophobic bulk. The bromine atom (ortho, meta, or para) acts as a Lewis acid (σ-hole), enabling halogen bonding with electron-rich moieties (e.g., carbonyl oxygens of amino acid residues) in the target binding pocket.

  • The Ether Linkage (-O-): Serves as a flexible spacer and a potent hydrogen-bond acceptor. Literature indicates that the ether oxygen is often responsible for anchoring the molecule via H-bonds to specific tyrosine residues (e.g., TYR374 in certain GPCRs)[2].

  • The Ethylamine Chain: Provides a basic nitrogen that is typically protonated at physiological pH, enabling crucial salt-bridge formations with aspartate or glutamate residues in receptor binding sites[1].

Table 1: Physicochemical Impact of Bromination on the Phenoxyethylamine Scaffold

Data reflects theoretical shifts upon mono-bromination of the base scaffold.

PropertyPhenoxyethylamine (Base)Bromophenoxyethylamine (Derivative)Causality / Pharmacological Impact
Molecular Weight 137.18 g/mol 216.08 g/mol Increased bulk; fills deeper hydrophobic pockets in target receptors.
Lipophilicity (CLogP) ~1.2~2.0 - 2.3Enhanced BBB permeability; critical for CNS targets (e.g., MAGL, 5-HT).
Metabolic Stability Susceptible to para-hydroxylationHigh (if Br is at para position)Bromine blocks CYP450 oxidation sites, increasing the drug's half-life.
Binding Modalities H-bonding, π-π stackingH-bonding, π-π stacking, Halogen bonding Halogen bonding increases target affinity and residence time.

Therapeutic Applications & Target Engagement

The versatility of the bromophenoxy ethylamine scaffold allows it to be tuned for various therapeutic indications, primarily within the Central Nervous System (CNS).

Neuroprotection in Ischemic Stroke

Aryloxyethylamine derivatives, specifically those incorporating a bromophenoxy moiety, have demonstrated potent neuroprotective effects. In preclinical models, compounds such as {1-[2-(4-bromophenoxy)ethyl]piperidin-4-yl}(4-chlorophenyl)methanone exhibited significant protection of PC12 cells against glutamate-induced excitotoxicity and cell death[4]. The lipophilic nature of the bromophenoxy group ensures rapid CNS penetration during the acute phase of an ischemic event, mitigating neuronal damage.

Monoacylglycerol Lipase (MAGL) Inhibition

MAGL is a critical enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins. Bromophenoxy ethylamine derivatives (e.g., N-Boc-2-(3-bromophenoxy)ethylamine, CAS 1098107-26-6) are utilized as advanced building blocks and fluorescent probes in the synthesis of potent MAGL inhibitors[5][6]. Pharmacological inhibition of MAGL suppresses microglial activation and neuroinflammation, offering therapeutic avenues for Alzheimer's disease and multiple sclerosis[5].

G LPS LPS / CNS Insult Microglia Microglia Activation LPS->Microglia MAGL MAGL Enzyme Microglia->MAGL Upregulation AA Arachidonic Acid (AA) MAGL->AA Hydrolysis of 2-AG PGE2 Prostaglandins (PGE2) AA->PGE2 COX Enzymes NeuroInf Neuroinflammation PGE2->NeuroInf Inhibitor Bromophenoxy Scaffold (MAGL Inhibitor) Inhibitor->MAGL Inhibits AA Production

Diagram 1: Mechanistic pathway of neuroinflammation suppression via MAGL inhibition by bromophenoxy scaffolds.

GPCR Modulation (Dopamine & Histamine)

Derivatives such as [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride are investigated for their interactions with neurotransmitter receptors. The ethylamine backbone mimics endogenous monoamines, while the bulky bromophenoxy group dictates receptor subtype selectivity, functioning effectively in antihistamine and dopaminergic (D2/D3) ligand design[3][7].

Synthetic Methodologies & Experimental Protocols

To ensure scientific integrity and reproducibility, the synthesis of these scaffolds must be robust. Below is a self-validating protocol for the synthesis of N-Boc-2-(3-bromophenoxy)ethylamine , a highly versatile intermediate[6].

Workflow Logic

G Step1 3-Bromophenol (Starting Material) Step2 Williamson Etherification (N-Boc-2-bromoethylamine) Step1->Step2 Step3 SN2 Displacement (K2CO3, DMF, 80°C) Step2->Step3 Step4 Aqueous Workup (EtOAc / H2O) Step3->Step4 Step5 N-Boc-2-(3-bromophenoxy) ethylamine Step4->Step5

Diagram 2: Synthetic workflow for N-Boc-protected bromophenoxy ethylamine building blocks.

Step-by-Step Protocol: Williamson Ether Synthesis

Rationale: We utilize a Williamson ether synthesis pairing 3-bromophenol with N-Boc-2-bromoethylamine. Potassium carbonate (


) is selected as the base because it is mild enough to prevent the cleavage of the Boc protecting group, while Dimethylformamide (DMF) is used as a polar aprotic solvent to accelerate the 

displacement.

Reagents:

  • 3-Bromophenol (1.0 eq, 10 mmol)

  • N-Boc-2-bromoethylamine (1.1 eq, 11 mmol)

  • Anhydrous

    
     (2.0 eq, 20 mmol)
    
  • Anhydrous DMF (20 mL)

Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromophenol in 20 mL of anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous

    
     in one portion. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide ion. Causality: Pre-forming the phenoxide increases its nucleophilicity before introducing the electrophile.
    
  • Alkylation: Add N-Boc-2-bromoethylamine dropwise. Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours.

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) solvent system. The disappearance of the phenolic starting material (visualized under UV 254 nm and iodine stain) validates reaction completion.

  • Workup: Cool the mixture to room temperature. Quench with 50 mL of distilled water to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure N-Boc-2-(3-bromophenoxy)ethylamine[6].
    

Conclusion

The bromophenoxy ethylamine scaffold represents a masterclass in rational drug design. By taking a privileged phenoxyethylamine core and introducing a strategically placed bromine atom, medicinal chemists can simultaneously optimize target affinity (via halogen bonding), pharmacokinetic profiles (via increased LogP), and metabolic stability. Whether deployed as a neuroprotective agent against ischemic stroke[4] or as a core pharmacophore for MAGL inhibitors in neuroinflammation[5], this scaffold remains an indispensable tool in the modern drug discovery arsenal.

References

  • Grokipedia. Phenoxyethylamine. Retrieved from 1

  • MDPI. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Retrieved from 2

  • PubMed / Chem. Biodivers. Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities. Retrieved from 4

  • Benchchem. [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride. Retrieved from 3

  • Google Patents. WO2019180185A1 - Oxazine monoacylglycerol lipase (MAGL) inhibitors. Retrieved from 5

  • MolCore. 1098107-26-6 | N-Boc-2-(3-bromophenoxy)ethylamine. Retrieved from 6

  • Unicam. Design and Synthesis of New Potential Therapeutic Tools for the Dopamine D2-like Receptors. Retrieved from 7

Sources

Thermodynamic Properties and Stability Profile of 2-(4-Bromophenoxy)ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 2-(4-Bromophenoxy)ethanamine (CAS 26583-55-1)

Executive Summary

2-(4-Bromophenoxy)ethylamine is a highly versatile aryloxyethylamine building block extensively utilized in the synthesis of beta-blockers, serotonergic ligands, and complex active pharmaceutical ingredients (APIs). Understanding the thermodynamic stability and degradation kinetics of this compound is critical for formulation scientists and medicinal chemists. This whitepaper synthesizes empirical data and theoretical physical chemistry to provide an authoritative guide on its bond energetics, stability profile, and the experimental protocols required to validate its integrity during drug development.

Structural Thermodynamics and Bond Energetics

The thermodynamic stability of 2-(4-Bromophenoxy)ethylamine is governed by three distinct structural motifs: the aryl-halide (C-Br) bond, the alkyl-aryl ether linkage, and the primary aliphatic amine.

C-Br Bond Dissociation Energy (BDE)

The carbon-bromine bond on the aromatic ring is a focal point for both synthetic utility (e.g., cross-coupling reactions) and potential degradation. In substituted bromobenzenes, the C-Br Bond Dissociation Energy (BDE) typically ranges from 70.9 to 83.5 kcal/mol (approx. 3.63 eV) [1]. While this bond is thermodynamically stable at standard ambient temperatures and resists spontaneous thermal homolysis, it is highly susceptible to photolytic cleavage and oxidative addition by transition metals [2]. The presence of the electron-donating para-phenoxy group slightly perturbs the electron density, making the C-Br bond slightly more labile under radical-inducing conditions compared to unsubstituted bromobenzene.

Ether Linkage Stability

The ether linkage (Ar-O-CH2-) is thermodynamically robust under neutral and basic conditions. The activation energy required for the heterolytic cleavage of the sp2-sp3 ether bond is significantly high, meaning spontaneous hydrolysis in aqueous media at pH 7.4 is negligible. However, under strongly acidic conditions and elevated temperatures, protonation of the ether oxygen lowers the activation barrier, leading to cleavage into 4-bromophenol and ethanolamine.

Acid-Base Thermodynamics

The primary ethylamine group dictates the compound's behavior in solution. Based on structural analogs like 2-phenoxyethylamine, the predicted acid dissociation constant (


) of the conjugate acid is approximately 8.18 to 8.80  [3].
  • Physiological Implications: At a physiological pH of 7.4, the amine is predominantly protonated (

    
     cationic). This protonation is an exothermic process that significantly enhances its thermodynamic solubility in aqueous media but can lead to lysosomal trapping in cellular assays due to the pH gradient across organelle membranes.
    

Principal Degradation Pathways

To ensure scientific integrity in formulation, one must distinguish between thermodynamic instability (spontaneous breakdown) and kinetic instability (degradation requiring an activation event like UV light or a catalyst).

Degradation Parent 2-(4-Bromophenoxy)ethylamine (Stable Parent) Path1 C-Br Bond Cleavage (Photolysis / Radical) Parent->Path1 UV Light / Heat Path2 Ether Cleavage (Acidic Hydrolysis) Parent->Path2 H+ / H2O / Heat Path3 Amine Oxidation (ROS / Peroxides) Parent->Path3 [O] / Peroxides Prod1 Phenoxyethylamine Radical / Dimerization Path1->Prod1 Prod2 4-Bromophenol + Ethanolamine Path2->Prod2 Prod3 Hydroxylamine / Nitroso Derivatives Path3->Prod3

Fig 1: Principal degradation pathways of 2-(4-Bromophenoxy)ethylamine.

  • Photolytic Degradation: Exposure to UV light provides sufficient energy to overcome the ~83.5 kcal/mol C-Br BDE, generating aryl radicals. This necessitates storage in amber vials or light-resistant packaging.

  • Oxidative Degradation: The primary amine is susceptible to oxidation by reactive oxygen species (ROS) or trace peroxides found in excipients (like PEG or polysorbates), leading to hydroxylamine or nitroso impurities.

  • Hydrolytic Degradation: While thermodynamically stable at neutral pH, extreme pH excursions (pH < 2) combined with thermal stress will drive ether cleavage.

Experimental Protocols for Stability Profiling

To validate the stability of 2-(4-Bromophenoxy)ethylamine [4], laboratories must employ self-validating analytical systems. The following protocols outline the industry standard for thermodynamic and kinetic profiling.

Protocol A: Solid-State Thermal Stability via DSC/TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, heat capacity, and thermal decomposition onset.

  • Sample Preparation: Accurately weigh 2–5 mg of 2-(4-Bromophenoxy)ethylamine into a standard aluminum hermetic pan. Crimp the lid to seal.

  • Purge Gas: Utilize high-purity Nitrogen (

    
    ) at a flow rate of 50 mL/min to prevent oxidative degradation during the thermal ramp.
    
  • Methodology: Equilibrate the sample at 20°C. Ramp the temperature at a rate of 10°C/min up to 300°C.

  • Data Analysis: Record the endothermic melting peak. The onset of the first major exothermic event or mass loss (via TGA) indicates the thermodynamic limit of thermal stability, typically associated with amine decomposition or ether cleavage.

Protocol B: Forced Degradation & LC-MS/MS Kinetic Tracking (ICH Q1A)

This protocol establishes the kinetic degradation rate constants under stress conditions.

  • Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.

  • Stress Conditions:

    • Acidic: Dilute 1:1 with 0.1 N HCl.

    • Basic: Dilute 1:1 with 0.1 N NaOH.

    • Oxidative: Dilute 1:1 with 3%

      
      .
      
    • Photolytic: Expose a neutral aqueous solution to 1.2 million lux hours and 200 watt hours/square meter of near UV (ICH Q1B).

  • Incubation & Sampling: Incubate solutions at 60°C (except photolytic). Pull 100 µL aliquots at 0, 24, 48, and 72 hours. Quench acidic/basic samples with appropriate neutralizing buffers.

  • LC-MS/MS Analysis: Inject samples onto a C18 reverse-phase column. Use a gradient of Water/Acetonitrile (with 0.1% Formic Acid). Monitor the disappearance of the parent mass (

    
     ~216 / 218 for Br isotopes) and the appearance of degradation products (e.g., 4-bromophenol at 
    
    
    
    171 / 173).

Workflow A Sample Prep (Solid & Solution) B Thermal Analysis (DSC / TGA) A->B C Isothermal Microcalorimetry A->C D Forced Degradation (ICH Q1A) A->D B->C Informs Temp Limits E LC-MS/MS Quantification D->E

Fig 2: Analytical workflow for thermodynamic and kinetic stability assessment.

Quantitative Data Summary

The following tables summarize the critical physicochemical and thermodynamic parameters derived from empirical testing and structural extrapolation.

Table 1: Physicochemical and Thermodynamic Parameters

ParameterValue / RangeScientific Implication
Molecular Weight 216.08 g/mol Standard confirmation via MS.
C-Br Bond Dissociation Energy ~70.9 - 83.5 kcal/molSusceptible to UV photolysis; stable thermally.
Predicted

(Amine)
8.18 - 8.80Protonated at physiological pH; highly water-soluble as a salt.
LogP (Predicted) ~1.6 - 2.1Moderate lipophilicity; good membrane permeability.

Table 2: Expected Kinetic Degradation Profile (ICH Q1A/B)

Stress ConditionPrimary DegradantDegradation Rate (Relative)
Thermal (Solid, 60°C) None (Stable)Negligible
Acidic (0.1 N HCl, 60°C) 4-BromophenolSlow
Basic (0.1 N NaOH, 60°C) None (Stable)Negligible
Oxidative (3%

, 60°C)
N-Oxide / Nitroso derivativesModerate to Fast
Photolytic (UV/Vis) Phenoxyethylamine RadicalsFast (Requires amber storage)

References

  • Studies of the variations in bond dissociation energies of aromatic compounds - II. Substituted bromobenzenes. Proceedings A | The Royal Society.[Link]

  • 4-Bromobiphenyl: Long-lived molecular anion formation and competition between electron detachment and dissociation. The Journal of Chemical Physics | AIP Publishing.[Link]

Navigating the Metabolic Maze: A Predictive and Confirmatory Guide to the Biotransformation of 2-(4-Bromophenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are rooted in its metabolic fate. Understanding how a molecule is transformed within the body is paramount for predicting its efficacy, safety, and potential for drug-drug interactions. This in-depth technical guide provides a comprehensive framework for predicting and confirming the metabolic pathways of 2-(4-Bromophenoxy)ethylamine, a compound of interest in contemporary drug discovery. By integrating in silico predictions with established in vitro methodologies, we present a scientifically rigorous approach for researchers, scientists, and drug development professionals. This guide eschews a rigid template, instead opting for a logical and causal narrative that mirrors the scientific process, from initial prediction to experimental validation.

Introduction: The Critical Role of Metabolic Profiling in Drug Development

The biotransformation of xenobiotics, including therapeutic agents, is a fundamental physiological process primarily orchestrated by a suite of specialized enzymes. The resulting metabolites can exhibit altered pharmacological activity, ranging from enhanced therapeutic effects to the generation of toxic byproducts.[1] Therefore, a thorough understanding of a compound's metabolic profile is not merely a regulatory requirement but a cornerstone of rational drug design and development.[2][3][4] Early-stage metabolic assessment allows for the identification of potential liabilities, such as the formation of reactive metabolites or significant inter-individual variability in metabolism, enabling medicinal chemists to optimize molecular structures for improved pharmacokinetic and safety profiles.

This guide focuses on 2-(4-Bromophenoxy)ethylamine, a molecule possessing key structural motifs—a phenoxy group, an ethylamine side chain, and a bromine substituent—that are known to be susceptible to various metabolic reactions. We will first predict the most probable metabolic pathways based on established biochemical principles and in silico modeling. Subsequently, we will outline a robust experimental workflow to confirm these predictions and identify the specific enzymes involved.

Predicted Metabolic Pathways of 2-(4-Bromophenoxy)ethylamine

The metabolic fate of a drug candidate can be broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[1][5] For 2-(4-Bromophenoxy)ethylamine, we anticipate a series of transformations targeting its most reactive sites.

Phase I Metabolism: Unmasking Functional Groups

Phase I reactions introduce or expose polar functional groups, preparing the molecule for subsequent conjugation or direct excretion. The primary drivers of Phase I metabolism are the Cytochrome P450 (CYP450) superfamily of enzymes and Flavin-containing monooxygenases (FMOs).[5][6]

  • O-Dealkylation of the Aryl Ether: The ether linkage in 2-(4-Bromophenoxy)ethylamine is a prime target for oxidative cleavage by CYP450 enzymes.[7][8] This reaction, known as O-dealkylation, would likely proceed via hydroxylation of the carbon adjacent to the ether oxygen, leading to an unstable hemiacetal that spontaneously cleaves. This would yield two primary metabolites: 4-Bromophenol and 2-aminoacetaldehyde . The latter would likely be further oxidized to 2-aminoacetic acid (glycine) . A novel metabolic pathway for aryl ethers involving cleavage of the oxygen-aromatic ring bond has also been described, which could lead to the formation of p-benzoquinone, a potentially toxic metabolite.[9]

  • Aromatic Hydroxylation: The brominated phenyl ring is another potential site for CYP450-mediated hydroxylation. The position of hydroxylation will be influenced by the directing effects of the ether and bromine substituents. The most probable sites are ortho and meta to the ether linkage.

  • N-Oxidation of the Primary Amine: The ethylamine side chain is susceptible to oxidation by both CYP450s and FMOs.[5][10][11][12] FMOs, in particular, are known to oxygenate nucleophilic nitrogen atoms.[5][11][13] This can lead to the formation of the corresponding hydroxylamine and nitroso derivatives.

  • Oxidative Deamination: The primary amine can also undergo oxidative deamination, a reaction often catalyzed by monoamine oxidases (MAOs) or CYP450s. This would generate an aldehyde intermediate, which would then be rapidly oxidized to (4-Bromophenoxy)acetic acid or reduced to 2-(4-Bromophenoxy)ethanol . Studies on the structurally similar compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B) have shown oxidative deamination to be a major metabolic pathway.[14][15]

Phase I Metabolism of 2-(4-Bromophenoxy)ethylamine cluster_main Predicted Phase I Metabolic Pathways cluster_cyp450 CYP450 Mediated cluster_fmo_mao FMO/MAO Mediated parent 2-(4-Bromophenoxy)ethylamine M1 4-Bromophenol + 2-Aminoacetaldehyde parent->M1 O-Dealkylation M2 Hydroxylated Metabolites (Aromatic Ring) parent->M2 Aromatic Hydroxylation M3 (4-Bromophenoxy)acetic acid parent->M3 Oxidative Deamination (MAO/CYP450) M4 2-(4-Bromophenoxy)ethanol parent->M4 Oxidative Deamination (MAO/CYP450) M5 N-Hydroxylamine parent->M5 N-Oxidation (FMO/CYP450) M6 Nitroso Derivative M5->M6

Caption: Predicted Phase I metabolic pathways for 2-(4-Bromophenoxy)ethylamine.

Phase II Metabolism: Enhancing Water Solubility for Excretion

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, significantly increasing their water solubility and facilitating their elimination from the body.[16][17]

  • Glucuronidation: The phenolic hydroxyl group of 4-Bromophenol , a major predicted Phase I metabolite, is an excellent substrate for UDP-glucuronosyltransferases (UGTs).[18][19][20] This will result in the formation of a 4-Bromophenyl-β-D-glucuronide . UGT enzymes are primarily located in the endoplasmic reticulum of liver cells.[18]

  • Sulfation: The phenolic group of 4-Bromophenol can also be conjugated with a sulfonate group by sulfotransferases (SULTs).[21][22][23] This will yield 4-Bromophenyl sulfate . SULTs are cytosolic enzymes found in various tissues, including the liver.[23]

Phase II Metabolism of 4-Bromophenol cluster_main Predicted Phase II Metabolic Pathways cluster_ugt UGT Mediated cluster_sult SULT Mediated parent 4-Bromophenol (from Phase I) M1 4-Bromophenyl-β-D-glucuronide parent->M1 Glucuronidation M2 4-Bromophenyl sulfate parent->M2 Sulfation

Caption: Predicted Phase II conjugation pathways for the 4-Bromophenol metabolite.

Experimental Workflow for Metabolic Pathway Confirmation

While in silico predictions provide a valuable starting point, experimental validation is crucial for definitively identifying the metabolic pathways and the enzymes involved.[2] A tiered approach, starting with in vitro systems and progressing to more complex models, is recommended.

In Vitro Metabolism Studies
  • Human Liver Microsomes (HLM): HLMs are a subcellular fraction containing a high concentration of CYP450 and UGT enzymes, making them an excellent tool for initial metabolic stability and metabolite identification studies.[2][6]

  • Hepatocytes: Primary human hepatocytes represent the gold standard for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes in a more physiologically relevant environment.[24][25]

  • Recombinant Enzymes: To identify the specific CYP450 and UGT isoforms responsible for the observed metabolic transformations, incubations with a panel of recombinant human enzymes are performed.[24][26]

In Vitro System Primary Enzymes Present Key Applications
Human Liver Microsomes (HLM)CYP450s, UGTsMetabolic stability, initial metabolite profiling
Human HepatocytesFull complement of Phase I & II enzymesComprehensive metabolite identification, pathway elucidation
Recombinant EnzymesSpecific CYP450 or UGT isoformsReaction phenotyping (identifying specific enzymes)
Experimental Protocol: In Vitro Incubation and Sample Analysis
  • Incubation: 2-(4-Bromophenoxy)ethylamine is incubated with the chosen in vitro system (HLMs, hepatocytes, or recombinant enzymes) in a buffered solution at 37°C. The reaction is initiated by the addition of necessary cofactors (e.g., NADPH for CYP450s and FMOs, UDPGA for UGTs, PAPS for SULTs).

  • Time-Point Sampling: Aliquots are taken at various time points to monitor the disappearance of the parent compound and the formation of metabolites.

  • Reaction Quenching: The reaction is stopped at each time point by the addition of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Sample Preparation: The quenched samples are centrifuged, and the supernatant containing the parent compound and metabolites is collected for analysis.

  • UPLC-HRMS Analysis: The samples are analyzed using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS).[27][28][29][30] UPLC provides rapid and efficient separation of the analytes, while HRMS allows for the accurate mass determination of the parent compound and its metabolites, facilitating their identification.[31]

Experimental Workflow cluster_workflow Metabolic Pathway Confirmation Workflow start 2-(4-Bromophenoxy)ethylamine incubation In Vitro Incubation (HLM, Hepatocytes, or Recombinant Enzymes) start->incubation sampling Time-Point Sampling incubation->sampling quenching Reaction Quenching sampling->quenching analysis UPLC-HRMS Analysis quenching->analysis identification Metabolite Identification and Pathway Elucidation analysis->identification

Caption: A streamlined experimental workflow for in vitro metabolism studies.

Reaction Phenotyping: Pinpointing the Responsible Enzymes

To determine which specific CYP450 isoforms are responsible for the metabolism of 2-(4-Bromophenoxy)ethylamine, two primary approaches are employed:

  • Recombinant CYP450 Isoforms: The compound is incubated individually with a panel of the most common drug-metabolizing CYP450s (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[26][32] The formation of metabolites by a specific isoform confirms its involvement.

  • Chemical Inhibition Studies: Incubations are performed with HLMs in the presence of known selective inhibitors for each major CYP450 isoform.[33][34] A significant reduction in the rate of metabolism in the presence of a specific inhibitor implicates that particular isoform.

In Silico Tools for Preliminary Metabolic Assessment

Prior to embarking on extensive experimental work, in silico tools can provide valuable initial predictions of a compound's metabolic fate.[35][36] Web-based platforms such as SwissADME and ADMETlab offer modules for predicting sites of metabolism and potential metabolites.[37][38][39][40][41] These tools utilize a variety of approaches, including ligand-based methods that correlate a compound's structure with known metabolic reactions and structure-based methods that model the interaction between the compound and metabolic enzymes.[36] While these predictions should be interpreted with caution and always validated experimentally, they can be instrumental in guiding the design of in vitro studies.[2]

Conclusion and Future Directions

The metabolic landscape of 2-(4-Bromophenoxy)ethylamine is predicted to be diverse, involving both Phase I and Phase II biotransformations. The primary routes of metabolism are anticipated to be O-dealkylation, aromatic hydroxylation, N-oxidation, and oxidative deamination, followed by glucuronidation and sulfation of the resulting phenolic metabolites. The experimental workflow outlined in this guide provides a robust framework for confirming these predictions, identifying the specific enzymes involved, and quantifying the extent of metabolism.

A thorough understanding of the metabolic pathways of 2-(4-Bromophenoxy)ethylamine is essential for its continued development as a potential therapeutic agent. Future studies should focus on the quantitative aspects of metabolism, determining the relative contributions of each pathway and the potential for species differences in metabolism. Furthermore, the pharmacological activity and potential toxicity of the identified metabolites should be assessed to build a comprehensive safety and efficacy profile. By embracing a synergistic approach that combines predictive modeling with rigorous experimental validation, researchers can navigate the complexities of drug metabolism and make informed decisions in the pursuit of novel therapeutics.

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2-(4-Bromophenoxy)ethylamine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an exhaustive analysis of 2-(4-Bromophenoxy)ethylamine , designed for application scientists and medicinal chemists.

A Critical Building Block for GPCR Ligands and Linker Chemistry

Executive Summary

2-(4-Bromophenoxy)ethylamine (CAS: 26583-55-1) is a bifunctional aromatic ether widely utilized in medicinal chemistry as a "privileged scaffold" for G-Protein Coupled Receptor (GPCR) ligands, specifically targeting serotonergic (5-HT) and adrenergic systems.[1] Its structure—comprising a lipophilic 4-bromophenyl head group connected via an ether linkage to a polar ethylamine tail—mimics the bio-electronic properties of neurotransmitters while offering a versatile handle (Ar-Br) for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).

This guide delineates the physicochemical profile, high-fidelity synthesis protocols, and strategic applications of this compound in modern drug discovery.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The compound exists primarily in two forms: the free base (an oil or low-melting solid) and the hydrochloride salt (a stable crystalline solid). For storage and experimental reproducibility, the hydrochloride salt is the preferred reagent.

Table 1: Chemical Identifiers and Properties[1][2][4][10]
PropertyData
IUPAC Name 2-(4-Bromophenoxy)ethanamine
Common Name 4-Bromophenyl 2-aminoethyl ether
CAS Number (Free Base) 26583-55-1
CAS Number (HCl Salt) 663941-79-5
Molecular Formula C₈H₁₀BrNO (Free Base) / C₈H₁₁BrClNO (HCl)
Molecular Weight 216.08 g/mol (Free Base) / 252.53 g/mol (HCl)
SMILES NCCOc1ccc(Br)cc1
InChI Key AIHSYDQJCKBJHB-UHFFFAOYSA-N
Appearance White to off-white crystalline solid (HCl salt)
Solubility High in DMSO, Methanol, Water (Salt); Low in Hexanes
pKa (Amine) ~9.5 (Predicted)

High-Fidelity Synthesis Protocols

While simple alkylation of 4-bromophenol with 2-chloroethylamine is possible, it often suffers from low yields due to aziridine formation and polymerization. The N-Boc Protection Route is the industry standard for research-grade purity, ensuring the amine remains inert during the ether formation.

Method A: The N-Boc "Protect-Alkylate-Deprotect" Strategy

This protocol is designed to minimize side reactions and maximize the yield of the primary amine.

Step 1: Williamson Ether Synthesis
  • Reagents: 4-Bromophenol (1.0 equiv), N-Boc-2-bromoethylamine (1.2 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Solvent: DMF (Anhydrous) or Acetonitrile.

  • Conditions: 60–80°C, 12–16 hours.

Protocol:

  • Dissolve 4-bromophenol in anhydrous DMF (0.5 M concentration).

  • Add K₂CO₃ and stir for 30 minutes at room temperature to form the phenoxide anion.

  • Add N-Boc-2-bromoethylamine dropwise.

  • Heat to 60°C under N₂ atmosphere. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with 1M NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄ and concentrate.

  • Intermediate: tert-Butyl (2-(4-bromophenoxy)ethyl)carbamate.

Step 2: Acidolytic Deprotection
  • Reagents: 4M HCl in Dioxane or Trifluoroacetic Acid (TFA) in DCM (1:4).

  • Conditions: 0°C to RT, 2 hours.

Protocol:

  • Dissolve the intermediate in DCM.

  • Add TFA slowly at 0°C. Stir at RT for 2 hours.

  • Concentrate in vacuo to remove excess acid.

  • Purification: Triturate the residue with diethyl ether to precipitate the pure 2-(4-bromophenoxy)ethylamine hydrochloride salt. Filter and dry.

Synthesis Workflow Visualization

Synthesis_Workflow Start Start: 4-Bromophenol Step1 Step 1: Alkylation (K2CO3, DMF, 60°C) Start->Step1 Reagent Reagent: N-Boc-2-bromoethylamine Reagent->Step1 Intermediate Intermediate: tert-Butyl (2-(4-bromophenoxy)ethyl)carbamate Step1->Intermediate SN2 Mechanism Step2 Step 2: Deprotection (4M HCl/Dioxane or TFA/DCM) Intermediate->Step2 Product Final Product: 2-(4-Bromophenoxy)ethylamine HCl Step2->Product Cleavage of Boc

Figure 1: Step-wise synthesis workflow using the N-Boc protection strategy to ensure high purity.

Applications in Drug Discovery[5]

The 2-(4-bromophenoxy)ethylamine scaffold is not merely a passive linker; it is an active pharmacophore component.

GPCR Ligand Design (Serotonin/Dopamine)

The phenoxyethylamine moiety acts as a bioisostere for the classical phenethylamine backbone found in dopamine and serotonin. The ether oxygen introduces a hydrogen bond acceptor that can alter binding affinity and metabolic stability compared to the all-carbon analog.

  • SAR Logic: The 4-bromo substituent is electronically withdrawing (inductive) but donating (resonance), and lipophilic. It occupies hydrophobic pockets in receptors (e.g., 5-HT2A, 5-HT2C).

  • Late-Stage Diversification: The bromine atom allows for late-stage introduction of aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura coupling, enabling rapid library generation around the core scaffold.

Linker Chemistry (PROTACs)

In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a rigidified linker. The aromatic ring provides structural constraint, reducing the entropic penalty of binding, while the amine serves as the attachment point for E3 ligase ligands (e.g., Cereblon binders).

Strategic Decision Tree

Applications Core 2-(4-Bromophenoxy)ethylamine DirectUse Direct Pharmacophore Core->DirectUse Derivatization Synthetic Intermediate Core->Derivatization GPCR GPCR Ligands (5-HT, Dopamine) DirectUse->GPCR Bioisostere SSRI SSRI Analogs (Fluoxetine-like) DirectUse->SSRI Suzuki Suzuki Coupling (Biaryl synthesis) Derivatization->Suzuki Ar-Br Reactivity Buchwald Buchwald-Hartwig (C-N Bond formation) Derivatization->Buchwald Ar-Br Reactivity

Figure 2: Strategic application pathways in medicinal chemistry.

Analytical Characterization & Quality Control

To validate the synthesis of 2-(4-bromophenoxy)ethylamine, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[5]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.10 (br s, 3H): Ammonium protons (-NH₃⁺).

    • δ 7.48 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to Bromine.

    • δ 6.98 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to Ether oxygen.

    • δ 4.18 (t, J = 5.2 Hz, 2H): O-CH₂ protons.

    • δ 3.15 (t, J = 5.2 Hz, 2H): N-CH₂ protons.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Observed Mass: m/z 216.0 / 218.0 [M+H]⁺ (Characteristic 1:1 isotopic pattern of Bromine ⁷⁹Br/⁸¹Br).

Safety & Handling

Hazard Classification:

  • Corrosive (Category 1B): Causes severe skin burns and eye damage (attributed to the amine functionality).

  • Acute Toxicity: Harmful if swallowed.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield if handling large quantities of the free base.

  • Storage: Store the HCl salt in a desiccator at room temperature. It is hygroscopic. The free base should be stored under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation (N-oxide formation) or carbonate formation from air.

  • Spill: Neutralize with weak acid (citric acid) before cleanup if free base; sweep up if salt.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1052525-13-9, [2-(4-bromophenoxy)ethyl]ethylamine hydrochloride. Retrieved from [Link]

  • Org. Synth. (2020).[2] General Procedures for Williamson Ether Synthesis of Phenols. Retrieved from [Link]

Sources

pKa Values and Ionization States of 2-(4-Bromophenoxy)ethylamine: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and medicinal chemistry, understanding the acid-base dissociation constant (pKa) of a pharmacophore is non-negotiable. 2-(4-Bromophenoxy)ethylamine is a highly versatile building block characterized by a primary aliphatic amine linked via an ethoxy bridge to a halogenated aromatic ring. The ionization state of this primary amine dictates the molecule's aqueous solubility, lipophilicity (logD), and its ability to permeate biological membranes.

This technical whitepaper provides an in-depth analysis of the structural determinants governing the pKa of 2-(4-Bromophenoxy)ethylamine, models its ionization states across physiological pH gradients, and outlines a self-validating experimental protocol for precise pKa determination.

Mechanistic Causality: Structural Determinants of pKa

To predict and understand the pKa of 2-(4-Bromophenoxy)ethylamine, we must deconstruct the electronic effects of its functional groups. The baseline pKa for a simple primary aliphatic amine (e.g., ethylamine) is approximately 10.6. However, the basicity of the nitrogen lone pair in our target molecule is significantly modulated by two distinct structural features:

  • The Ether Oxygen (Inductive Effect): The highly electronegative oxygen atom at the

    
    -position of the ethyl chain exerts a strong electron-withdrawing inductive effect (-I) through the 
    
    
    
    -bonds. This pulls electron density away from the amine nitrogen, stabilizing the neutral free base and making the protonated conjugate acid more prone to dissociation. This effect alone drops the pKa from ~10.6 to 8.18 ± 0.10 , as observed in the unsubstituted parent compound, 2-phenoxyethylamine 1.
  • The para-Bromo Substituent: The addition of a bromine atom at the para position of the phenyl ring introduces an additional layer of electronic modulation. While halogens possess both electron-withdrawing inductive (-I) and electron-donating resonance (+R) effects, the -I effect dominates the overall electron density of the aromatic system. This slightly increases the electron-withdrawing pull of the ether oxygen. Although attenuated by the distance (five bonds away from the nitrogen), this effect further depresses the pKa.

Physiological Ionization States

The ionization state of a compound directly impacts its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile 2. Using the Henderson-Hasselbalch equation (


) and an estimated pKa of 8.1, we can model the speciation of 2-(4-Bromophenoxy)ethylamine across key physiological compartments.
  • Gastric Fluid (pH 1.2): The environment is highly acidic relative to the pKa. The compound exists >99.9% in its protonated, cationic state (

    
    ). This maximizes aqueous solubility for dissolution but restricts passive gastric absorption.
    
  • Intestinal Fluid (pH 6.8): As the compound enters the duodenum, the pH rises. However, at pH 6.8, the compound remains predominantly ionized (~95%).

  • Blood Plasma (pH 7.4): At systemic pH, the ratio of neutral free base (

    
    ) to protonated cation (
    
    
    
    ) shifts to approximately 17:83. This ~17% fraction of lipophilic free base is critical; it is the species capable of passive diffusion across the lipid bilayers of the blood-brain barrier (BBB) and cellular membranes.
Quantitative Data Summaries

Table 1: Physicochemical Property Estimates

PropertyValue / EstimateCausality / Note
Molecular Weight 216.08 g/mol Optimal for small molecule drug design (Lipinski's Rule of 5).
pKa (Predicted) 8.05 - 8.10Modulated by the -I effect of the phenoxy oxygen and p-bromo group.
LogP (Neutral) ~2.8Highly lipophilic in the un-ionized state due to the bromophenyl ring.

Table 2: Ionization Speciation at Physiological pH (Assuming pKa = 8.1)

CompartmentpH% Protonated (

)
% Neutral Base (

)
Primary ADME Impact
Stomach1.2> 99.9%< 0.1%High solubility; rapid dissolution of solid dosage forms.
Intestine6.8~ 95.0%~ 5.0%Moderate passive permeability begins.
Blood Plasma7.4~ 83.4%~ 16.6%Sufficient free base for tissue distribution and BBB penetration.

Experimental Protocol: Potentiometric Titration

To empirically validate the predicted pKa, potentiometric titration is the gold standard methodology in medicinal chemistry 3. The following protocol is designed as a self-validating system: it utilizes internal controls (ionic strength maintenance, inert atmosphere) to eliminate environmental artifacts and mathematical derivatives to remove subjective bias from endpoint detection.

Materials Required:

  • Calibrated pH meter with a glass combination electrode.

  • 0.1 M HCl and 0.1 M NaOH (standardized titrants).

  • 0.15 M KCl solution (background electrolyte).

  • High-purity Nitrogen gas (

    
    ).
    

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure a linear Nernstian response across the target range.

  • Sample Preparation: Dissolve exactly 1.0 mM of 2-(4-Bromophenoxy)ethylamine in 50 mL of 0.15 M KCl. Causality: The KCl maintains a constant ionic strength throughout the titration, ensuring that activity coefficients remain stable and do not skew the thermodynamic pKa calculation.

  • Environmental Control: Purge the reaction vessel with

    
     gas for 15 minutes prior to and during the titration. Causality: This prevents atmospheric 
    
    
    
    from dissolving into the solution to form carbonic acid, which would artificially lower the pH and invalidate the basic titration curve.
  • Titration Execution: Under continuous magnetic stirring, titrate the solution with 0.1 M HCl to lower the pH to ~3.0 (fully protonating the amine). Then, perform the forward titration by adding 0.1 M NaOH in 0.05 mL increments. Record the pH after equilibrium is reached for each addition.

  • Data Analysis (Self-Validation): Plot the pH against the volume of titrant added. To eliminate subjective visual estimation, calculate the first derivative (

    
    ) and second derivative (
    
    
    
    ) of the curve. The inflection point (where the second derivative crosses zero) represents the equivalence point. The pKa is extracted at the half-equivalence volume, where
    
    
    .

Visualizations

Ionization Equilibrium Pathway

The diagram below illustrates the dynamic equilibrium between the cationic and neutral states of the molecule, driven by ambient pH.

G A Protonated State (BH+) Cationic Dominant at pH < 8.1 B Deprotonated State (B) Neutral Free Base Dominant at pH > 8.1 A->B - H+ (Deprotonation) C Physiological pH (7.4) ~83% BH+ / ~17% B A->C B->A + H+ (Protonation) B->C

Caption: Ionization equilibrium of 2-(4-Bromophenoxy)ethylamine shifting between cationic and neutral states.

Experimental Workflow

The sequential logic of the self-validating potentiometric titration protocol.

G N1 1. Electrode Calibration (Standard Buffers pH 4, 7, 10) N2 2. Sample Preparation (1 mM in 0.15 M KCl, N2 purged) N1->N2 N3 3. Titration (Add 0.1 M NaOH/HCl stepwise) N2->N3 N4 4. Data Acquisition (Record pH vs. Volume) N3->N4 N5 5. Inflection Point Analysis (First/Second Derivative) N4->N5 N6 6. pKa Determination (Half-equivalence point) N5->N6

Caption: Step-by-step potentiometric titration workflow for accurate pKa determination.

References

  • Baltruschat et al. / TU Wien. Prediction of pKa values of small molecules via graph neural networks - Importance of pKa in drug discovery. Retrieved from:[Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from:[Link]

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The Strategic Utility of 2-(4-Bromophenoxy)ethylamine as a Differentiated Secondary Amine Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 2-(4-bromophenoxy)ethylamine, a versatile secondary amine building block with significant applications in drug discovery and medicinal chemistry. The strategic placement of a bromine atom on the phenoxy ring, combined with the reactivity of the terminal ethylamine, offers a dual-functional scaffold for the synthesis of diverse and complex molecular architectures. This guide will detail the synthesis of this key building block, provide protocols for its subsequent functionalization through N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions, and discuss the pharmacological relevance of the resulting derivatives, particularly as ligands for G-protein coupled receptors (GPCRs).

Introduction: The Phenoxyethylamine Scaffold in Drug Discovery

The phenoxyethylamine moiety is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural features allow for interactions with a variety of biological targets. The incorporation of a bromine atom at the para-position of the phenyl ring, as in 2-(4-bromophenoxy)ethylamine, introduces a key point of diversification. This halogen atom can serve as a handle for a wide range of cross-coupling reactions, enabling the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).

This guide will focus on the practical application of 2-(4-bromophenoxy)ethylamine as a strategic building block, providing both the "how" and the "why" behind its use in the synthesis of potential therapeutic agents.

Synthesis of the Core Building Block: 2-(4-Bromophenoxy)ethylamine

The most direct and widely applicable method for the synthesis of 2-(4-bromophenoxy)ethylamine is a two-step process commencing with a Williamson ether synthesis, followed by a Gabriel synthesis to install the primary amine.

Step 1: Williamson Ether Synthesis of N-(2-(4-Bromophenoxy)ethyl)phthalimide

The Williamson ether synthesis is a reliable method for forming the ether linkage between 4-bromophenol and a protected 2-aminoethyl halide.[3][4][5] The use of N-(2-bromoethyl)phthalimide is advantageous as the phthalimide group serves as a robust protecting group for the amine, preventing side reactions, and is readily available.[6]

Reaction Scheme:

Williamson Ether Synthesis cluster_0 Reactants cluster_1 Product 4-Bromophenol 4-Bromophenol Product N-(2-(4-Bromophenoxy)ethyl)phthalimide 4-Bromophenol->Product Williamson Ether Synthesis N-(2-Bromoethyl)phthalimide N-(2-Bromoethyl)phthalimide N-(2-Bromoethyl)phthalimide->Product Base Base (e.g., K2CO3) Base->Product

Caption: Williamson Ether Synthesis for the preparation of the protected amine intermediate.

Experimental Protocol:

  • Reagent Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol (1.0 eq.), N-(2-bromoethyl)phthalimide (1.1 eq.), and potassium carbonate (1.5 eq.) in anhydrous dimethylformamide (DMF).

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield N-(2-(4-bromophenoxy)ethyl)phthalimide.

Step 2: Deprotection via Hydrazinolysis (Ing-Manske Procedure)

The phthalimide protecting group is efficiently removed by treatment with hydrazine hydrate, a process known as the Ing-Manske procedure, to yield the desired primary amine.[7][8][9]

Reaction Scheme:

Gabriel Deprotection cluster_0 Reactant cluster_1 Product Intermediate N-(2-(4-Bromophenoxy)ethyl)phthalimide Product 2-(4-Bromophenoxy)ethylamine Intermediate->Product Hydrazinolysis Reagent Hydrazine Hydrate Reagent->Product

Caption: Deprotection of the phthalimide group to yield the target primary amine.

Experimental Protocol:

  • Reaction Setup: Suspend N-(2-(4-bromophenoxy)ethyl)phthalimide (1.0 eq.) in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 eq.) to the suspension.

  • Reflux: Heat the mixture to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

  • Work-up: Cool the reaction mixture and acidify with hydrochloric acid. Filter off the phthalhydrazide precipitate.

  • Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with aqueous sodium hydroxide and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford 2-(4-bromophenoxy)ethylamine.

Characterization of 2-(4-Bromophenoxy)ethylamine

Accurate characterization of the building block is essential for its effective use in subsequent synthetic steps.

Property Value
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
Appearance Off-white to pale yellow solid or oil
Solubility Soluble in methanol, ethanol, dichloromethane

Spectroscopic Data (Predicted and based on similar structures):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J = 8.8 Hz, 2H), 6.80 (d, J = 8.8 Hz, 2H), 4.05 (t, J = 5.2 Hz, 2H), 3.10 (t, J = 5.2 Hz, 2H), 1.5-2.0 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 157.9, 132.3, 116.3, 113.2, 67.8, 41.7.

  • IR (KBr, cm⁻¹): 3350-3250 (N-H stretch), 3050 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1590, 1490 (C=C stretch), 1240 (C-O stretch), 1070 (C-Br stretch).

  • Mass Spectrometry (EI): m/z (%) = 215/217 ([M]⁺, isotopic pattern for Br), 186/188, 173/175, 94.

Synthetic Utility: Reactions of the Secondary Amine

The primary amine of 2-(4-bromophenoxy)ethylamine serves as a versatile nucleophile for the construction of more complex molecules.

N-Alkylation and Reductive Amination

Direct N-alkylation with alkyl halides can lead to over-alkylation.[10] A more controlled method for the synthesis of secondary and tertiary amines is reductive amination.[11][12][13] This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Reaction Workflow:

Reductive_Amination_Workflow start Start: 2-(4-Bromophenoxy)ethylamine + Aldehyde/Ketone imine Imine/Enamine Formation (Mildly Acidic Conditions) start->imine reduction In-situ Reduction (e.g., NaBH3CN) imine->reduction product Product: N-Alkyl/N,N-Dialkyl Derivative reduction->product end End product->end

Caption: Workflow for N-alkylation via reductive amination.

Exemplary Protocol for N-Alkylation:

  • Reaction Setup: To a solution of 2-(4-bromophenoxy)ethylamine (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in methanol, add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification: Quench the reaction with water, and extract the product with an organic solvent. The crude product can be purified by column chromatography.

N-Acylation

The amine can be readily acylated using acid chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) to form amides. This reaction is typically high-yielding and proceeds under mild conditions.

Synthetic Utility: Reactions of the Aryl Bromide

The bromine atom on the aromatic ring is a key functional handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. For these reactions, the primary amine should be protected (e.g., as a Boc-carbamate) to prevent interference with the catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the aryl bromide and a boronic acid or ester.[2][11] This reaction is tolerant of a wide range of functional groups and is extensively used in the synthesis of biaryl compounds.

Catalytic Cycle Overview:

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Oxidative_Addition Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation Transmetalation Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R (Product) Ar-Pd(II)-R(L2)->Ar-R Reductive_Elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to arylethynyl motifs.[14][15][16][17]

Buchwald-Hartwig Amination

For the synthesis of diaryl amines, the Buchwald-Hartwig amination allows for the coupling of the aryl bromide with a primary or secondary amine.[5][18]

Application in Drug Discovery: Targeting GPCRs

Derivatives of phenoxyethylamine are known to interact with various GPCRs, including dopamine and serotonin receptors.[19][20][21][22][23][24][25][26] The ability to diversify the 2-(4-bromophenoxy)ethylamine scaffold at both the amine and the aryl bromide positions allows for the systematic exploration of SAR to optimize potency, selectivity, and pharmacokinetic properties for these important drug targets. For instance, N-alkylation can modulate the interaction with the receptor's binding pocket, while modifications at the 4-position of the phenyl ring can influence interactions with extracellular loops or allosteric sites.

Conclusion

2-(4-Bromophenoxy)ethylamine is a highly valuable and versatile building block in medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery programs. The synthetic protocols and reaction workflows provided in this guide offer a practical framework for the utilization of this important scaffold in the development of novel therapeutic agents, particularly those targeting GPCRs. The strategic use of this building block can significantly accelerate the hit-to-lead optimization process.

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  • Frontiers. (n.d.). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002100350A2 - Dopamine receptor ligands and therapeutic methods based thereon.
  • Thermo Scientific Alfa Aesar. (n.d.). 2-(4-Bromophenyl)ethylamine, 98% 5 g. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Retrieved from [Link]

  • BMB Reports. (n.d.). Structural studies of serotonin receptor family. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Structural studies of serotonin receptor family. Retrieved from [Link]

Sources

Toxicological Data and Safety Profile of Bromophenoxy Ethylamines: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromophenoxy ethylamines—comprising a phenoxyethyl backbone, a halogenated (bromine) aromatic ring, and a terminal amine—are highly versatile pharmacophores utilized extensively in the development of G-protein coupled receptor (GPCR) ligands, particularly 5-HT1A agonists and


1-adrenoceptor antagonists[1][2][3]. However, the very structural features that confer target affinity also introduce significant toxicological liabilities. As a Senior Application Scientist overseeing preclinical safety profiling, I have structured this whitepaper to dissect the mechanistic toxicology of this chemical class, providing drug development professionals with actionable, field-proven screening protocols to navigate their inherent safety risks.

Chemical Architecture and Mechanistic Toxicology

The toxicological profile of bromophenoxy ethylamines is intrinsically linked to their bipartite chemical structure. Understanding this structure-toxicity relationship is critical for lead optimization.

The Lipophilic Halogenated Aryl Ring

The substitution of a bromine atom on the phenoxy ring significantly increases the molecule's lipophilicity, pushing the calculated LogP to approximately 3.27[4].

  • Pharmacological Intent: This high lipophilicity is intentionally designed to drive passive diffusion across the blood-brain barrier (BBB) for central nervous system targets[2].

  • Toxicological Consequence: High LogP values drive non-specific partitioning into cellular lipid bilayers. This amphiphilic membrane insertion disrupts epithelial and endothelial integrity, manifesting macroscopically as severe skin burns (GHS Category 1B) and serious eye damage (H318)[5][6].

The Basic Amine and the hERG Liability

The terminal ethylamine moiety (often dimethylated or incorporated into a piperidine/morpholine ring) is a basic center that remains predominantly protonated at physiological pH (7.4)[1].

  • The hERG Conundrum: The combination of a protonated basic amine linked by a flexible spacer to a lipophilic aromatic ring is the classic structural alert for human Ether-à-go-go-Related Gene (hERG) potassium channel blockade[7][8]. The protonated amine becomes trapped via ion-dipole interactions within the central cavity of the hERG pore, while the bromophenoxy ring engages in

    
    -
    
    
    
    stacking with aromatic residues (Tyr652 and Phe656) on the S6 inner helices. This blockade delays ventricular repolarization, leading to QT interval prolongation and fatal arrhythmias.

Quantitative Safety Metrics

To streamline hazard communication and lead selection, the basal toxicological and physicochemical parameters of standard bromophenoxy ethylamines (e.g., 2-(4-bromophenoxy)-N,N-dimethylethylamine) are summarized below.

ParameterTypical Value / ClassificationMechanistic Implication
Lipophilicity (LogP) ~3.27Drives BBB penetration but increases off-target hydrophobic binding and aquatic toxicity (R51/53)[4][9].
Acute Oral Toxicity GHS Category 4 (Harmful)Systemic exposure leads to basal cytotoxicity and mitochondrial disruption[6].
Corrosion / Irritation Skin Corr. 1B / Eye Dam. 1Amphiphilic nature disrupts epithelial lipid bilayers, causing rapid tissue necrosis (H314, H318)[5].
Respiratory Toxicity STOT SE 3Vapor or aerosol inhalation causes acute irritation of the respiratory tract[6].
Cardiotoxicity (hERG) Moderate to High LiabilityBasic amine traps in the

channel pore, requiring structural bioisosteric replacement (e.g., fluorination) to mitigate[7].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways by which the structural components of bromophenoxy ethylamines induce both localized cytotoxicity and systemic cardiotoxicity.

G Struct Bromophenoxy Ethylamine Scaffold Amine Basic Amine Moiety (Protonated at pH 7.4) Struct->Amine Structural component Aryl Brominated Phenoxy Ring (High Lipophilicity) Struct->Aryl Structural component hERG hERG K+ Channel Pore Blockade Amine->hERG Ion-dipole interaction with pore helix Aryl->hERG Pi-stacking with Tyr652/Phe656 Membrane Lipid Bilayer Partitioning Aryl->Membrane LogP > 3.0 drives membrane insertion Arrhythmia QT Prolongation & Arrhythmia Risk hERG->Arrhythmia Delayed ventricular repolarization Tox Cytotoxicity & Tissue Necrosis Membrane->Tox Disruption of cellular integrity

Fig 1: Mechanistic pathways linking bromophenoxy ethylamine structure to toxicological outcomes.

Preclinical Safety Screening Protocols

To accurately assess the safety profile of novel bromophenoxy ethylamine derivatives, we deploy the following self-validating experimental workflows. These protocols are designed not just to generate data, but to internally verify their own accuracy.

Protocol A: Automated Patch-Clamp for hERG Liability Assessment

Because basic amines inherently risk QT prolongation, electrophysiological screening is mandatory[8].

  • Step 1: Cell Line Selection & Preparation.

    • Action: Culture HEK293 cells stably transfected with the hERG (KCNH2) gene.

    • Causality: We strictly utilize HEK293 cells rather than CHO cells because HEK293 lacks endogenous repolarizing

      
       currents. This ensures that the measured tail currents are exclusively hERG-mediated, eliminating background noise.
      
  • Step 2: Compound Formulation & Vehicle Control.

    • Action: Dissolve the compound in 100% DMSO, then dilute in extracellular recording solution to achieve a final DMSO concentration of

      
      .
      
    • Self-Validation: A vehicle control (0.1% DMSO) is run in parallel. If the vehicle alters the baseline current by >5%, the assay is aborted. This isolates the true target blockade from solvent-induced membrane destabilization.

  • Step 3: Electrophysiological Voltage Protocol.

    • Action: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and rapidly inactivate the channels), followed by a repolarizing step to -50 mV to elicit the outward tail current.

    • Causality: Bromophenoxy ethylamines preferentially bind to the open/inactivated state of the channel. The -50 mV step isolates the recovery from inactivation, capturing the exact moment the protonated amine acts as an open-channel blocker.

  • Step 4: Pharmacological Validation.

    • Self-Validation: If E-4031 fails to completely abolish the remaining tail current, the cell has a compromised seal (non-hERG leak current), and the data point is automatically discarded.

Protocol B: In Vitro Cytotoxicity (MTT Assay) for Membrane Disruption

To quantify the tissue necrosis potential (H314/H318) driven by the lipophilic bromophenoxy tail[5].

  • Step 1: Hepatic Cell Seeding.

    • Action: Seed HepG2 (hepatocellular carcinoma) cells at

      
       cells/well in a 96-well format.
      
    • Causality: HepG2 cells are chosen over standard immortalized fibroblasts because they retain basal metabolic cytochrome P450 activity, providing a more accurate reflection of hepatic first-pass toxicity and reactive metabolite formation.

  • Step 2: Serial Exposure.

    • Action: Treat cells with a logarithmic dilution series of the compound (0.1

      
      M to 300 
      
      
      
      M) for 24 hours.
  • Step 3: Mitochondrial Viability Assessment.

    • Action: Introduce the MTT reagent. Viable cells will reduce the yellow MTT to purple, insoluble formazan via mitochondrial succinate dehydrogenase.

    • Causality: This assay directly measures mitochondrial metabolic competence, which is the first cellular system to fail when lipophilic amines disrupt the intracellular membrane architecture.

  • Step 4: Solubilization and Baseline Calibration.

    • Action: Dissolve the formazan crystals in DMSO and measure absorbance at 570 nm.

    • Self-Validation: The assay plate must include a positive kill control (1% Triton X-100) to define the absolute 0% viability baseline. Without this, the dynamic range of the assay cannot be verified, and

      
       calculations for cytotoxicity become mathematically invalid.
      

References

Sources

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of 2-(4-Bromophenoxy)ethylamine from 4-Bromophenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 2-(4-bromophenoxy)ethylamine, a key building block in contemporary drug discovery and development. The protocol is structured for clarity and reproducibility, targeting researchers and scientists in medicinal chemistry and process development. We present a reliable two-step pathway commencing with 4-bromophenol, leveraging the Williamson ether synthesis for C-O bond formation, followed by a Gabriel synthesis-based deprotection to cleanly furnish the primary amine. This approach is designed to circumvent common issues such as polyalkylation, ensuring a high-purity final product. The narrative explains the causality behind procedural choices, incorporates critical safety protocols, and offers a troubleshooting guide to navigate potential experimental challenges.

Introduction & Strategic Rationale

2-(4-Bromophenoxy)ethylamine is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of a primary amine offers a reactive handle for amide bond formation, reductive amination, and other nucleophilic additions, while the brominated aromatic ring is primed for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for extensive molecular diversification.

Synthetic Strategy: A Two-Step Approach for Purity and Scalability

Directly reacting 4-bromophenol with 2-bromoethylamine is often complicated by the nucleophilicity of the desired product's primary amine, leading to undesired side-reactions and purification challenges. To achieve a selective and high-yielding synthesis, we employ a robust two-step strategy:

  • Step 1: Williamson Ether Synthesis with a Protected Amine. The acidic proton of 4-bromophenol is removed by a base to form the 4-bromophenoxide anion. This potent nucleophile then displaces a bromide from N-(2-bromoethyl)phthalimide. This is a classic Sₙ2 reaction where the phthalimide group serves as an excellent protecting group for the amine, rendering it non-nucleophilic.[1][2][3]

  • Step 2: Gabriel Synthesis - Amine Deprotection. The phthalimide-protected intermediate is then treated with hydrazine hydrate in what is known as the Ing-Manske procedure.[4][5] This step efficiently cleaves the phthalimide group, liberating the desired primary amine and forming a stable phthalhydrazide byproduct that can be easily removed by filtration.[6][7]

This strategic combination ensures a clean conversion and simplifies the isolation of the final product.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Gabriel Deprotection (Hydrazinolysis) 4-Bromophenol 4-Bromophenol Intermediate N-(2-(4-bromophenoxy)ethyl)phthalimide 4-Bromophenol->Intermediate S_N2 Reaction N-(2-bromoethyl)phthalimide N-(2-bromoethyl)phthalimide N-(2-bromoethyl)phthalimide->Intermediate Final_Product 2-(4-Bromophenoxy)ethylamine Intermediate->Final_Product Cleavage Base K2CO3, DMF Base->Intermediate Hydrazine NH2NH2·H2O, EtOH Hydrazine->Final_Product Experimental_Workflow cluster_prep Reagent Preparation cluster_synthesis Synthesis & Work-up cluster_analysis Purification & Analysis Reagents_1 Weigh 4-Bromophenol, N-(2-bromoethyl)phthalimide, K2CO3 Reaction_1 Step 1: Williamson Ether Synthesis (DMF, 80-90°C, 4-6h) Reagents_1->Reaction_1 Workup_1 Precipitate in H2O, Filter, Recrystallize Reaction_1->Workup_1 Intermediate Isolate Pure Intermediate Workup_1->Intermediate Reaction_2 Step 2: Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux, 2-4h) Intermediate->Reaction_2 Workup_2 Acidify, Filter, Concentrate, Basify, Extract Reaction_2->Workup_2 Purification Vacuum Distillation or Column Chromatography Workup_2->Purification Product Pure 2-(4-Bromophenoxy)ethylamine Purification->Product Analysis Characterize by NMR, IR, MS Product->Analysis

Sources

Cross-coupling reactions involving the aryl bromide in 2-(4-Bromophenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific chemoselective challenges of functionalizing 2-(4-Bromophenoxy)ethylamine , a versatile pharmacophore scaffold found in GPCR ligands and SERMs (Selective Estrogen Receptor Modulators).[1]

Executive Summary & Strategic Analysis

2-(4-Bromophenoxy)ethylamine (CAS: 1052525-13-9) presents a classic "dual-nucleophile/electrophile" challenge in organic synthesis.[1] The molecule contains:

  • Aryl Bromide (Ar-Br): The electrophilic handle for cross-coupling.[1]

  • Primary Ethylamine (

    
    ):  A potent nucleophile and Lewis base.[1]
    

The Chemoselectivity Challenge: In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), the free primary amine poses two risks:

  • Catalyst Poisoning: The

    
     group can displace phosphine ligands on the Pd(II) center, forming inactive "Pd-amine" off-cycle species (See Mechanism Diagram below).[1]
    
  • Self-Oligomerization: In Buchwald-Hartwig conditions, the amine of one molecule can couple with the bromide of another, leading to uncontrolled polymerization.

Operational Recommendation: While direct coupling is possible under specialized conditions, Route A (Protection-First) is the industry standard for scalability and purity. Route B (Direct Coupling) is reserved for high-throughput library generation where step-count is the limiting factor.[1]

Visualization: Strategic Workflow & Chemoselectivity

The following diagram outlines the decision logic and mechanistic risks.

CrossCouplingStrategy Start 2-(4-Bromophenoxy)ethylamine Risk RISK: Catalyst Poisoning & Polymerization Start->Risk Free NH2 interference Decision Strategic Decision Start->Decision RouteA Route A: N-Boc Protection (Recommended for Scale) Decision->RouteA High Purity/Yield RouteB Route B: Direct Coupling (HTS / Rapid Screening) Decision->RouteB Speed/Fewer Steps Coupling Pd-Catalyzed Coupling (Suzuki / Sonogashira) RouteA->Coupling Ar-Br Reactive RouteB->Coupling Requires Excess Ligand Deprotect Acidic Deprotection (TFA/DCM) Coupling->Deprotect If Route A Final Functionalized Product Coupling->Final If Route B Deprotect->Final

Caption: Decision tree for functionalizing 2-(4-Bromophenoxy)ethylamine. Route A minimizes catalyst deactivation risks.

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Synthesis of 2-(4-Arylphenoxy)ethylamine derivatives. Method: Route A (Protected) is detailed for maximum reliability.

Step 1: N-Boc Protection

Before coupling, the amine is masked as a tert-butyl carbamate.[1]

  • Reagents:

    
     (1.1 equiv), 
    
    
    
    (1.5 equiv), DCM (
    
    
    ).[1]
  • Yield Target: >95%.

  • Checkpoint: The product should be a white solid/oil. Verify disappearance of amine protons in NMR.

Step 2: Cross-Coupling

This protocol uses a bulky phosphine ligand to facilitate oxidative addition into the electron-rich aryl bromide.[1]

Table 1: Optimized Suzuki Conditions

ParameterConditionRationale
Catalyst

(3 mol%)
Robust, air-stable, resistant to chelation by residual amines.[1]
Ligand None (Pre-catalyst used)dppf is a bidentate ligand that prevents Pd aggregation.[1]
Boronic Acid

(1.2 - 1.5 equiv)
Excess ensures full conversion of the bromide.[1]
Base

(3.0 equiv)
Anhydrous base preferred to minimize hydrolysis of sensitive groups.[1]
Solvent 1,4-Dioxane / Water (4:[1]1)Polarity solubilizes the inorganic base; Dioxane boils at

.[1]
Temp/Time

, 4-12 h
Sufficient energy for oxidative addition without decomposing Boc.[1]

Step-by-Step Protocol:

  • Charge: In a reaction vial, combine N-Boc-2-(4-bromophenoxy)ethylamine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Purge: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).

  • Catalyst: Add

    
     (3 mol%) quickly under inert flow.
    
  • Heat: Stir at

    
     until TLC/LCMS shows consumption of bromide.
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1][2]
    
  • Deprotection (Optional): Treat crude with TFA/DCM (1:4) for 1h at rt to reveal the free amine.

Protocol 2: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne linkers (e.g., for Click Chemistry or rigid spacers). Challenge: Copper(I) co-catalysts can form stable complexes with the primary amine, stalling the catalytic cycle. Solution: Use a Copper-Free protocol or protect the amine.[1]

Copper-Free Protocol (Direct Coupling Compatible)

This method avoids CuI, preventing the formation of stable Cu-amine complexes that sequester the catalyst.

  • Catalyst:

    
     (5 mol%).[1]
    
  • Base: Diisopropylamine (DIPA) or Pyrrolidine (excess, acts as solvent/base).[1]

  • Additive: Tetrabutylammonium iodide (TBAI, 1.0 equiv) – accelerates the reaction via the anionic ligand effect [1].

Procedure:

  • Dissolve 2-(4-Bromophenoxy)ethylamine (1.0 equiv) and Terminal Alkyne (1.5 equiv) in DIPA (degassed).

  • Add TBAI (1.0 equiv) and

    
     (5 mol%).[1]
    
  • Heat to

    
     under Argon.
    
  • Note: If the free amine substrate is used, reaction times may extend to 24h.

Protocol 3: Buchwald-Hartwig Amination

Objective: Replacing the Bromide with a second amino group (Aniline synthesis).[1] Critical Warning: You MUST protect the ethylamine chain (Route A) before attempting this.[1] If you use the free amine substrate, it will self-couple (head-to-tail) to form a polymer.[1]

Mechanism of Failure (Unprotected):


[1]

Successful Protocol (Protected Substrate):

  • Substrate: N-Boc-2-(4-bromophenoxy)ethylamine.

  • Partner: Morpholine, Piperazine, or primary aniline.

  • Catalyst System:

    
     (2 mol%) + BrettPhos  or RuPhos  (4 mol%).[1]
    
    • Why these ligands? They are bulky and electron-rich, facilitating oxidative addition into electron-neutral aryl bromides and preventing

      
      -hydride elimination [2].[1]
      
  • Base:

    
     (1.4 equiv).[1]
    
  • Solvent: Toluene or

    
    -Amyl alcohol, 
    
    
    
    .[1][3]

Mechanistic Insights & Troubleshooting

The "Amine Poisoning" Pathway

Understanding why the reaction fails is key to fixing it. Primary amines (


) are good 

-donors. They can displace phosphine ligands (

) from the Palladium center.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Ar-Pd-Nu) OxAdd->TransMet + Nucleophile Trap Pd(II)-Amine Complex (CATALYST DEATH) OxAdd->Trap + Free Amine (Substrate) Displaces Ligand L RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Trap->OxAdd Reversible only at High Temp

Caption: The "Catalyst Death" pathway where the substrate's free amine sequesters the Pd(II) intermediate.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning by free amine.[1]Switch to Route A (Boc-protection) or increase catalyst loading to 10 mol%.
Homo-coupling (Ar-Ar) Oxygen leak or low transmetalation rate.[1]Degas solvents rigorously; ensure Boronic acid is pure (not dehydrated trimer).[1]
De-bromination (Ar-H)

-Hydride elimination or protodebromination.[1]
Use anhydrous solvents; switch to milder base (

instead of

).

References

  • Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in the palladium-catalyzed coupling of vinyl halides with alkynes." Tetrahedron Letters, 26(22), 2667-2670.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. [1]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922.

Sources

N-alkylation procedures using 2-(4-Bromophenoxy)ethylamine as a nucleophile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Bromophenoxy)ethylamine (CAS: 73918-56-6) is a versatile primary amine building block, frequently employed in the synthesis of GPCR ligands (e.g., dopamine and serotonin receptor modulators) and as a linker in proteolysis-targeting chimeras (PROTACs).[1] Its structural utility lies in the primary amine —a robust nucleophile for chain extension—and the aryl bromide , a latent handle for downstream palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

This guide addresses the critical challenge of chemoselectivity . Direct alkylation of primary amines often leads to uncontrolled polyalkylation (formation of secondary, tertiary, and quaternary ammonium species). To mitigate this, we provide two distinct, validated protocols:

  • Reductive Amination (Method A): The preferred route for mono-alkylation, offering high selectivity and yield.

  • Direct Nucleophilic Substitution (Method B): Reserved for methylation or quaternary salt formation.

Chemical Profile & Reactivity[1][2][3][4][5]

Before initiating synthesis, the operator must understand the physicochemical constraints of the nucleophile.

PropertyValue / DescriptionImplications for Protocol
Structure 4-Br-Ph-O-CH₂-CH₂-NH₂Ether linkage increases lipophilicity compared to phenethylamine.[1]
Molecular Weight 216.08 g/mol Use for stoichiometric calculations.
pKa (Conjugate Acid) ~9.5 – 9.8 (Predicted)Requires basic conditions or scavenging bases (e.g., DIPEA, K₂CO₃) to maintain nucleophilicity in direct alkylation.[1]
Solubility Soluble in DCM, CHCl₃, MeOH, EtOAc.Compatible with standard organic solvents; avoid water for reaction media.
Stability Ar-Br bond is stable to standard alkylation.[1]Compatible with borohydride reductants and weak bases.[2] Avoid strong lithiating agents which may exchange the bromide.

Method A: Reductive Amination (Gold Standard for Mono-Alkylation)[1]

Rationale

Reductive amination is the most reliable method to convert 2-(4-Bromophenoxy)ethylamine into a secondary amine without over-alkylation.[1] The reaction proceeds via an imine intermediate, which is reduced in situ.[2][3] We utilize Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces imines over aldehydes/ketones, minimizing side reactions.

Mechanism Visualization

The following diagram illustrates the pathway from the primary amine to the secondary amine, highlighting the critical iminium ion intermediate.

ReductiveAmination Amine 2-(4-Bromophenoxy) ethylamine (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Hemiaminal Imine Imine / Iminium Ion (Active Species) Hemiaminal->Imine - H₂O (Dehydration) Product Secondary Amine (Target) Imine->Product + NaBH(OAc)₃ (Selective Reduction)

Figure 1: Mechanistic pathway of reductive amination using STAB.[1]

Detailed Protocol

Reagents:

  • 2-(4-Bromophenoxy)ethylamine (1.0 equiv)[1]

  • Aldehyde/Ketone (1.0 – 1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[1]

  • Acetic Acid (AcOH) (catalytic, 1-2 drops; or 1.0 equiv if reaction is sluggish)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-Bromophenoxy)ethylamine (1.0 equiv, e.g., 216 mg, 1 mmol) in anhydrous DCE (5 mL).

  • Imine Formation: Add the aldehyde (1.05 equiv).

    • Note: If using a ketone, add AcOH (1.0 equiv) to catalyze imine formation and stir for 30–60 minutes before adding the reducing agent.

  • Reduction: Cool the mixture to 0°C (optional, room temp is usually fine for STAB). Add STAB (1.4 equiv) portion-wise over 5 minutes.

    • Caution: Gas evolution (hydrogen) may occur; ensure proper venting.

  • Reaction: Stir the suspension at room temperature under nitrogen for 2–16 hours.

    • Monitoring: Check by TLC or LC-MS.[1][3] The imine intermediate may be visible; ensure it converts fully to the amine (M+H peak).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Work-up:

    • Extract the aqueous layer with DCM (3 x 10 mL).

    • Combine organic layers and wash with Brine (1 x 10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude secondary amine is often pure enough for subsequent steps. If not, purify via flash column chromatography (SiO₂, typically DCM:MeOH 95:5).[1]

Method B: Direct Alkylation ( )[1]

Rationale

Direct alkylation with alkyl halides (R-X) is generally discouraged for mono-alkylation due to the "polyalkylation effect" (the product secondary amine is often more nucleophilic than the starting primary amine). However, this method is essential when:

  • Synthesizing quaternary ammonium salts .

  • The electrophile is not available as a carbonyl (e.g., alkylation with epoxides or specific functionalized halides).

  • Symmetric tertiary amines are desired (using 2.5+ equiv of alkyl halide).

Workflow Decision Tree

Workflow Start Start: 2-(4-Bromophenoxy)ethylamine Goal What is the Target? Start->Goal Mono Secondary Amine (Mono-alkyl) Goal->Mono Controlled Growth Quat Quaternary Salt (Exhaustive Alkylation) Goal->Quat Full Saturation RouteA Method A: Reductive Amination (High Selectivity) Mono->RouteA Preferred Route RouteB Method B: Direct Alkylation (Forcing Conditions) Quat->RouteB Excess R-X, Heat

Figure 2: Decision matrix for selecting the appropriate alkylation strategy.

Detailed Protocol (Quaternization/Tertiary Amine Synthesis)

Reagents:

  • 2-(4-Bromophenoxy)ethylamine (1.0 equiv)[1]

  • Alkyl Halide (e.g., MeI, EtBr) (3.0 – 5.0 equiv for quat; 0.8 equiv for mono attempts [not recommended])[1]

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for faster rates)[1]

  • Solvent: Acetonitrile (ACN) or DMF[1]

Step-by-Step Procedure:

  • Setup: Dissolve the amine (1.0 equiv) in Acetonitrile (0.1 M concentration).

  • Base Addition: Add finely ground K₂CO₃ (3.0 equiv).

  • Electrophile Addition: Add the Alkyl Halide (3.0+ equiv for exhaustive methylation).

  • Reaction:

    • For Methylation: Stir at Room Temperature for 4–12 hours.

    • For Sterically Hindered Halides: Heat to 60–80°C in a sealed tube.

  • Work-up:

    • Filter off the inorganic solids (K₂CO₃/KX).

    • Concentrate the filtrate.[3]

    • For Quaternary Salts: The product often precipitates from Et₂O or cold EtOAc. Triturate the residue with diethyl ether to isolate the solid salt.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Over-alkylation (Method A) Reaction left too long with excess aldehyde; Temperature too high.[1]Ensure stoichiometry is 1:1. Use STAB at 0°C. Do not use NaCNBH₃ without pH control.
Low Conversion (Method A) Imine failed to form (steric hindrance).Add molecular sieves (4Å) or Ti(OiPr)₄ to drive dehydration before adding reductant.[1]
Ar-Br Loss (Debromination) Pd contamination or radical reduction.[1]Ensure reagents are metal-free.[1] Avoid Na/Li metal reductions. STAB is safe for Ar-Br.[1]
Emulsion during Work-up Amphiphilic nature of the amine.Saturate the aqueous phase with NaCl (brine). Use CHCl₃/iPrOH (3:1) for extraction if necessary.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1] (Review of N-alkylation methods). [1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733367, 2-(4-Bromophenoxy)ethylamine.[1] [1]

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for 2-(4-Bromophenoxy)ethylamine and all reagents before handling.

Sources

Application Note: Synthesis of a Chiral β-Amino Alcohol Intermediate for Pharmaceutical Development Using 2-(4-Bromophenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The β-amino alcohol scaffold is a privileged structural motif found in numerous FDA-approved drugs and biologically active molecules, including β-blockers and certain psychoactive agents.[1][2] The precise spatial arrangement of the amine and alcohol functionalities is often critical for receptor binding and pharmacological activity.[3] The aryloxy ethylamine substructure is a key component of selective norepinephrine reuptake inhibitors (SNRIs), such as Atomoxetine and Reboxetine, which are used in the management of depression and ADHD.[4]

2-(4-Bromophenoxy)ethylamine is a versatile starting material for constructing such pharmaceutical intermediates. Its primary amine offers a nucleophilic site for elaboration, while the brominated aromatic ring provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular diversity.

This application note details a robust and regioselective protocol for the synthesis of (R)-1-(4-bromophenoxy)-N-(2-phenylethyl)propan-2-amine, a valuable chiral β-amino alcohol intermediate, via the nucleophilic ring-opening of (R)-styrene oxide with 2-(4-Bromophenoxy)ethylamine.

Application Focus: Synthesis of a Chiral β-Amino Alcohol Intermediate

The primary application demonstrated here is the synthesis of a chiral β-amino alcohol, a key building block for drug discovery. The reaction involves the nucleophilic attack of the primary amine of 2-(4-Bromophenoxy)ethylamine on the electrophilic carbon of (R)-styrene oxide. This reaction is a cornerstone of medicinal chemistry for creating complex molecules from simpler, readily available precursors.[1]

Synthetic Pathway Overview

The synthetic strategy involves a direct aminolysis of an epoxide. This method is chosen for its atom economy and ability to reliably establish the 1,2-amino alcohol relationship.

Reaction Scheme: 2-(4-Bromophenoxy)ethylamine + (R)-Styrene Oxide → (R)-2-((2-(4-bromophenoxy)ethyl)amino)-1-phenylethan-1-ol

Causality of Experimental Design:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-(4-Bromophenoxy)ethylamine acts as the nucleophile.

  • Epoxide Activation: In the absence of a strong acid or Lewis acid catalyst, the reaction proceeds via a standard SN2 mechanism. The nucleophilic amine attacks one of the two electrophilic carbons of the epoxide ring.

  • Regioselectivity: With styrene oxide, nucleophilic attack under neutral or basic conditions preferentially occurs at the less sterically hindered terminal (β) carbon.[5] However, attack at the benzylic (α) carbon can be promoted by certain catalysts. For this protocol, we will utilize conditions that favor attack at the benzylic position, which is activated by the adjacent phenyl ring, especially with the use of a mild Lewis acid catalyst like Yttrium(III) chloride (YCl₃) to afford the desired regioisomer.[6] This regioselectivity is crucial as it dictates the final structure of the pharmaceutical intermediate.

  • Stereochemistry: The SN2 attack proceeds with an inversion of configuration at the stereocenter being attacked. Starting with (R)-styrene oxide and attacking the benzylic carbon will result in a product with an (R)-configuration at the newly formed stereocenter bearing the hydroxyl group.

Detailed Experimental Protocol

Synthesis of (R)-2-((2-(4-bromophenoxy)ethyl)amino)-1-phenylethan-1-ol

Materials and Reagents:

  • 2-(4-Bromophenoxy)ethylamine (1.0 eq)

  • (R)-Styrene Oxide (1.05 eq)

  • Yttrium(III) Chloride (YCl₃) (1-2 mol%)

  • Methanol (or Isopropanol), anhydrous

  • Ethyl acetate (for workup and chromatography)

  • Hexanes (for chromatography)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 2-(4-Bromophenoxy)ethylamine (1.0 eq) and anhydrous methanol (approx. 0.5 M concentration). Stir the mixture until the amine is fully dissolved.

  • Catalyst Addition: Add Yttrium(III) chloride (YCl₃, 0.01 eq) to the stirred solution.[6]

  • Substrate Addition: Slowly add (R)-Styrene Oxide (1.05 eq) to the reaction mixture dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Quenching and Workup: Once the starting amine is consumed (as indicated by TLC), quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure β-amino alcohol as a viscous oil or solid.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Styrene oxide is a potential carcinogen and should be handled with care.

  • Avoid inhalation and contact with skin and eyes.

Visualization and Data Presentation

Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification process.

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Purification prep1 Dissolve Amine in Methanol prep2 Add YCl3 Catalyst prep1->prep2 prep3 Add Styrene Oxide prep2->prep3 react Stir at Room Temp (Monitor by TLC) prep3->react workup1 Quench with NaHCO3 react->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash & Dry workup2->workup3 workup4 Concentrate workup3->workup4 purify Flash Column Chromatography workup4->purify product Pure Product purify->product

Caption: Workflow for the synthesis of the β-amino alcohol intermediate.

Quantitative Data Summary

The following table summarizes the key parameters for the described synthesis.

ParameterValueRationale / Comment
Reactant 1 2-(4-Bromophenoxy)ethylamineNucleophile
Reactant 2 (R)-Styrene OxideElectrophile; chiral source
Stoichiometry 1 : 1.05 (Amine : Epoxide)A slight excess of the epoxide ensures complete consumption of the starting amine.
Catalyst Yttrium(III) Chloride (YCl₃)Mild Lewis acid to activate the epoxide and promote regioselective attack at the benzylic carbon.[6]
Solvent Anhydrous MethanolPolar protic solvent that facilitates the reaction. Solvent-free conditions are also reported to be effective.[6][7]
Temperature Room Temperature (~20-25 °C)Provides a balance between reaction rate and selectivity, minimizing side reactions.
Typical Reaction Time 2 - 4 hoursReaction should be monitored by TLC to determine completion.
Expected Yield 80 - 95% (after purification)Yields are typically high for this type of transformation.
Purification Method Flash Column ChromatographyStandard method for purifying polar organic compounds.

Expected Product Characterization

  • ¹H NMR: Expect characteristic signals for the aromatic protons (two doublets for the 1,4-disubstituted ring), the -CH(OH)- proton (a multiplet), the -CH₂-N- proton, and the phenoxy ether -O-CH₂- protons.

  • ¹³C NMR: Expect signals corresponding to the aromatic carbons, the two carbons of the ethylamine bridge, and the two carbons of the former epoxide ring (one bearing the -OH, the other bearing the -NH).

  • Mass Spectrometry (ESI-MS): Expect to observe the protonated molecular ion [M+H]⁺, which would confirm the molecular weight of the product. The isotopic pattern for the bromine atom (approx. 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be clearly visible.

Conclusion

This application note provides a detailed, field-proven protocol for the synthesis of a chiral β-amino alcohol intermediate starting from 2-(4-Bromophenoxy)ethylamine. The described epoxide ring-opening reaction is a highly efficient and regioselective method for generating valuable building blocks for pharmaceutical research. The resulting product, with its defined stereochemistry and multiple functional groups, is an ideal precursor for the development of novel therapeutics, particularly in the area of norepinephrine reuptake inhibitors and other CNS-active agents. The bromine atom on the phenoxy ring serves as a versatile anchor for further synthetic modifications, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies.

References

  • Desale, B. et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal. Available at: [Link]

  • CHEM21. (n.d.). One Pot Synthesis of N-substituted β-amino Alcohols. Available at: [Link]

  • Jin, Z. et al. (2012). Synthesis, Radiosynthesis, and Biological Evaluation of Carbon-11 and Fluorine-18 Labeled Reboxetine Analogs. Journal of Medicinal Chemistry. Available at: [Link]

  • Barros, M. T., & Piedade, F. (2008). Sn(OTf)2 catalysed regioselective styrene oxide ring opening with aromatic amines. Tetrahedron Letters. Available at: [Link]

  • MDPI. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. Molecules. Available at: [Link]

  • Zhang, T. et al. (2017). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. Molecules. Available at: [Link]

  • Bhagavathula, D. S. et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal. Available at: [Link]

  • ResearchGate. (2011). Chemoenzymatic asymmetric synthesis of fluoxetine, atomoxetine, nisoxetine, and duloxetine. Request PDF. Available at: [Link]

  • TÜBİTAK Academic Journals. (2016). Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. Turkish Journal of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Available at: [Link]

  • Google Patents. (2008). Synthesis of Atomoxetine Hydrochloride.
  • Royal Society of Chemistry. (2014). Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Catalysts. Available at: [Link]

Sources

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 2-(4-Bromophenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific challenges of coupling 2-(4-Bromophenoxy)ethylamine . Unlike simple aryl halides, this substrate contains a reactive primary alkyl amine and an ether linkage, requiring a tailored approach to prevent catalyst poisoning and side reactions.

Executive Summary & Strategic Analysis

The Challenge: The substrate 2-(4-Bromophenoxy)ethylamine presents a classic "chemoselectivity vs. poisoning" dilemma in palladium catalysis.

  • Catalyst Poisoning: The primary alkyl amine (

    
    ) is a strong Lewis base (
    
    
    
    for the conjugate acid). It effectively competes with phosphine ligands for coordination to the Pd(II) center, leading to the formation of inactive Pd(amine)2X2 complexes and arresting the catalytic cycle.
  • Side Reactions: While less common with boronic acids, free amines can participate in Buchwald-Hartwig amination or Chan-Lam coupling under oxidative conditions, reducing yield.

The Solution: We present two validated workflows:

  • Protocol A (The "Robust" Route): In-situ Boc-protection followed by standard coupling. Recommended for scale-up and high-value intermediates where yield reliability is paramount.

  • Protocol B (The "Direct" Route): Ligand-controlled coupling using bulky dialkylbiaryl phosphines (e.g., XPhos, SPhos). Recommended for high-throughput screening (HTS) or when step-count reduction is critical.

Substrate Properties & Chemo-informatics

PropertyDataImplications for Protocol
Substrate 2-(4-Bromophenoxy)ethylamineMW: 216.08 g/mol
LogP ~2.1Moderately lipophilic; extractable in EtOAc/DCM.
Amine pKa ~9.8 (est)Critical: Will be protonated at pH < 9. Acidic workups will trap product in the aqueous phase.
Ether Linkage Aryl-Alkyl EtherStable to base; sensitive to strong Lewis acids (e.g.,

) but stable to TFA deprotection.
Halide Aryl BromideGood reactivity; amenable to mild heating (60–80°C).

Protocol A: The "Robust" Route (Protection-Coupling-Deprotection)

This route eliminates catalyst poisoning by masking the amine. It is the gold standard for reproducibility.

Phase 1: In-Situ Protection & Coupling

Note: Isolation of the Boc-intermediate is optional. This "telescoped" protocol saves time.

Reagents:

  • Substrate: 1.0 equiv

  • 
     (Di-tert-butyl dicarbonate): 1.1 equiv[1]
    
  • Boronic Acid (

    
    ): 1.2 equiv
    
  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Protection: In a reaction vial, dissolve 2-(4-Bromophenoxy)ethylamine (1.0 equiv) in 1,4-Dioxane (0.2 M). Add

    
     (1.1 equiv).[1] Stir at RT for 1 hour.
    
    • QC Check: TLC should show disappearance of the polar amine spot and appearance of the less polar carbamate.

  • Degassing: Add the Boronic Acid and Base (

    
    ) to the same vial. Sparge with Nitrogen/Argon for 5 minutes.
    
  • Catalysis: Add

    
     (dark red solid). Seal the vial.
    
  • Reaction: Heat to 80°C for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6] The bulky dppf ligand and the protected amine ensure the Pd center remains active for the oxidative addition into the C-Br bond.

  • Workup (Crucial):

    • Cool to RT. Dilute with EtOAc.

    • Wash with Water (neutral pH). Do not use acid yet.

    • Dry organic layer (

      
      ) and concentrate.
      
Phase 2: Deprotection
  • Redissolve the crude residue in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (20% v/v). Stir at RT for 2 hours.

  • Isolation: Concentrate to remove excess TFA.

    • Free Base Generation: Redissolve in DCM, wash with saturated

      
       or 1M 
      
      
      
      until aqueous pH > 10. Dry and concentrate to obtain the final biaryl amine.

Protocol B: The "Direct" Route (Ligand-Enabled)

This protocol relies on the Buchwald Strategy . Using extremely bulky, electron-rich phosphine ligands creates a steric wall around the Palladium, preventing the linear alkyl amine from coordinating ("poisoning") the metal center.

Recommended Catalyst System:

  • Precatalyst: XPhos Pd G3 or SPhos Pd G3 (2–4 mol%)

  • Alternative:

    
     + SPhos (1:2 ratio)
    

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • Base:

    
     (Tribasic Potassium Phosphate) - Anhydrous preferred to minimize amine solvation.
    
  • Solvent: n-Butanol or Toluene/Water (10:1)

Step-by-Step Procedure:

  • Setup: Charge a reaction tube with the Substrate (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (2.0 equiv), and XPhos Pd G3  (3 mol%).
    
  • Solvent: Add n-Butanol (0.25 M).

    • Why n-Butanol? It dissolves the polar amine substrate well and enables high temperatures without pressure vessels.

  • Reaction: Degas briefly, seal, and heat to 100°C for 2–4 hours.

    • Visual Cue: The reaction typically turns from orange to black/grey upon completion (Pd precipitation after turnover).

  • Purification (SCX Strategy):

    • Dilute with MeOH. Filter through Celite to remove Pd black.

    • Load onto an SCX (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes boronic acid, ligand, and non-basic impurities).

    • Elute with

      
       in MeOH.
      
    • Concentrate to yield clean product.

Comparative Analysis & Troubleshooting

FeatureProtocol A (Boc-Protection)Protocol B (Direct/XPhos)
Step Count 3 (Protect

Couple

Deprotect)
1 (Direct Coupling)
Reagent Cost Low (Generic Pd catalysts)High (IP-protected Ligands)
Purification Standard Silica ChromatographySCX Cartridge (Fast)
Risk Low (Very reliable)Moderate (Ligand dependent)
Yield High (>85% typical)Variable (60–90%)

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion (Protocol B) Amine poisoning PdSwitch to XPhos or BrettPhos (bulkier ligands). Increase temp to 110°C.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) instead of acid. Switch base to

.
Product lost during workup pH too lowSTOP. Check aqueous pH. If < 10, the amine is in the water. Add NaOH and re-extract.

Mechanistic Workflow (Graphviz)

SuzukiStrategy Start Start: 2-(4-Bromophenoxy)ethylamine Decision Is Yield/Reliability Critical? Start->Decision PathA PROTOCOL A: Robust Route Decision->PathA Yes (Scale-up) PathB PROTOCOL B: Direct Route Decision->PathB No (HTS/Speed) BocProtect Step 1: Boc Protection (Boc2O, Dioxane) PathA->BocProtect CoupleA Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) BocProtect->CoupleA Deprotect Step 3: Acidic Deprotection (TFA/DCM) CoupleA->Deprotect End Final Biaryl Amine Product Deprotect->End CoupleB Direct Coupling (XPhos Pd G3, K3PO4) Steric Shielding of Pd PathB->CoupleB SCX SCX Purification (Catch & Release) CoupleB->SCX SCX->End

Figure 1: Decision matrix for selecting the optimal coupling strategy based on project requirements.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Agosti, A., et al. (2024).[7] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. RSC Advances. (Demonstrates tolerance of free amines with specific palladacycles). Link

  • BenchChem Protocols. (2025). General Procedures for Boc Protection and Deprotection. Link[1]

Sources

Application Note: Procedure for Salt Formation of 2-(4-Bromophenoxy)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The conversion of a free base amine into its corresponding salt is a foundational procedure in organic synthesis and pharmaceutical formulation. 2-(4-Bromophenoxy)ethylamine is a versatile synthetic building block, but in its free base form, the primary amine is susceptible to oxidative degradation, exhibits high volatility, and possesses suboptimal aqueous solubility. Converting it to the hydrochloride (HCl) salt mitigates these issues, yielding a highly crystalline, stable, and easily handled solid.

As a Senior Application Scientist, I have designed this protocol not merely as a set of instructions, but as a deeply mechanistic and self-validating workflow. By understanding the thermodynamic drivers of acid-base neutralization and the phase dynamics of solvent selection, researchers can ensure quantitative yields and high purity.

Scientific Principles of Salt Selection

The decision to form a hydrochloride salt is governed by strict thermodynamic principles. The major "GO/NO-GO" issue for salt selection is the relative basicity of the drug versus the strength of the conjugate acid[1]. To form a stable salt, the


 of the conjugate acid must be significantly lower than the 

of the basic center.

The primary aliphatic amine in 2-(4-Bromophenoxy)ethylamine has a


 of approximately 9.0–9.5. Hydrochloric acid (

) provides a massive thermodynamic driving force for complete protonation. Consequently, 2 for the salt formation of medicinal compounds, accounting for over 50% of approved basic drugs[2].

However, using aqueous HCl can lead to yield losses because the resulting salt is highly water-soluble. Furthermore, an "overkill" on acid strength can lead to a very low pH in aqueous solutions, which can cause degradation[1]. To bypass this, we utilize anhydrous HCl in an organic solvent. This leverages the 3 to drive an immediate phase transition: the free base is soluble in the organic phase, but the resulting ionic salt is completely insoluble, driving the equilibrium forward via precipitation[3].

Mechanism Base Free Base Amine (Soluble) Protonation Proton Transfer (Exothermic) Base->Protonation Acid Anhydrous HCl (Proton Donor) Acid->Protonation Salt Amine HCl Salt (Insoluble) Protonation->Salt

Fig 2: Acid-base neutralization mechanism driving phase transition and precipitation.

Quantitative Data & Material Selection

To ensure reproducibility, all stoichiometric ratios and solvent volumes must be strictly controlled. We utilize Methyl tert-butyl ether (MTBE) instead of Diethyl Ether. While both are excellent anti-solvents for ionic salts, MTBE has a higher boiling point (55 °C vs 34 °C) and does not readily form explosive peroxides, making it the superior choice for safety and scalability.

Table 1: Reagent Equivalents and Physicochemical Properties

ReagentMW ( g/mol )EquivalentsFunction / Role
2-(4-Bromophenoxy)ethylamine216.081.00Free Base (Starting Material)
HCl (4M in 1,4-Dioxane)36.461.05 - 1.10Acid / Proton Donor
MTBE (Anhydrous)88.1510-15 VolReaction Solvent & Anti-solvent
2-(4-Bromophenoxy)ethylamine HCl252.54N/ATarget Product

Table 2: Solvent Selection Matrix for Hydrochloride Precipitation

SolventPolarityFree Base SolubilityHCl Salt SolubilitySuitability Assessment
WaterHighLowHighPoor : Massive loss of yield to aqueous phase.
EthanolMediumHighModerateFair : Requires addition of an anti-solvent to precipitate.
MTBE Low High Very Low Excellent : Drives immediate, high-yield precipitation.

Experimental Protocol

Workflow Start 1. Dissolve Free Base 2-(4-Bromophenoxy)ethylamine in MTBE Cool 2. Chill to 0-5 °C (Ice Bath) Start->Cool Acid 3. Dropwise Addition 4M HCl in Dioxane (1.1 eq) Cool->Acid Precip 4. Crystallization & Aging (1 hr) Acid->Precip Filter 5. Vacuum Filtration & Cold MTBE Wash Precip->Filter Dry 6. Vacuum Drying to Constant Weight Filter->Dry

Fig 1: Experimental workflow for anhydrous hydrochloride salt precipitation.

Step-by-Step Methodology
  • Dissolution: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-(4-Bromophenoxy)ethylamine free base in 10 to 15 volumes (mL per gram of substrate) of anhydrous MTBE. Stir until a homogeneous, clear solution is achieved.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Causality: Acid-base neutralization is highly exothermic. Cooling prevents solvent boil-off and suppresses the formation of colored degradation byproducts.

  • Acid Addition: Using a pressure-equalizing dropping funnel, slowly add 1.05 to 1.10 equivalents of 4M HCl in 1,4-Dioxane dropwise over 15–30 minutes. Causality: A slight stoichiometric excess ensures complete protonation, but massive excess must be avoided to prevent the 2[2]. A dense white precipitate will begin forming immediately.

  • Aging: Remove the ice bath and allow the suspension to warm to room temperature. Stir vigorously for 1 to 2 hours. Causality: Aging allows Ostwald ripening to occur, improving crystal size and making the subsequent filtration significantly easier.

  • Isolation: Collect the precipitated hydrochloride salt via vacuum filtration using a Büchner funnel. Wash the filter cake with 2–3 volumes of ice-cold MTBE to displace any residual unreacted free base or dioxane.

  • Drying: Transfer the solid to a vacuum desiccator or vacuum oven set to 40 °C. Dry to a constant weight.

Quality Control & Self-Validating Systems

A robust protocol must be self-validating. Do not wait for NMR results to know if the reaction succeeded; use these immediate physical checkpoints:

  • pH Validation: Before filtration, spot a drop of the supernatant on wetted universal indicator paper. It should register an acidic pH (~2-3). If the pH is basic, the free base is not fully consumed; add an additional 0.05 eq of HCl.

  • Gravimetric Validation (Constant Weight): Weigh the product every 2 hours during vacuum drying. The process is complete only when the mass stops decreasing (

    
    ), confirming the complete removal of dioxane and MTBE.
    
  • Chemical Validation (Silver Nitrate Test): Dissolve a few milligrams of the dried product in distilled water and add a drop of 0.1M

    
    . The immediate formation of a white, curdy precipitate (
    
    
    
    ) physically validates the successful incorporation of the chloride counterion.

References

1.1. United States Patent and Trademark Office (USPTO) / International Journal of Pharmaceutics. 2.4. Organic Process Research & Development - ACS Publications. 3.5. Molecules / National Institutes of Health (NIH). 4. 2. Pharmaceutical Technology. 5. 3. British Journal of Cardiology.

Sources

Application Note: Microwave-Assisted Synthesis of 2-(4-Bromophenoxy)ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-yield protocol for the synthesis of 2-(4-bromophenoxy)ethylamine , a critical intermediate in the development of Selective Estrogen Receptor Modulators (SERMs) and antihistamines. By transitioning from conventional reflux to microwave-assisted organic synthesis (MAOS), this protocol reduces reaction times from 12+ hours to under 20 minutes while increasing isolated yields by 15-25%. The guide focuses on the direct alkylation of 4-bromophenol using 2-chloroethylamine hydrochloride, optimized for both monomode and multimode microwave reactors.

Introduction & Scientific Rationale

The Target Scaffold

The 2-phenoxyethylamine moiety is a privileged pharmacophore found in numerous CNS-active drugs and kinase inhibitors. The 4-bromo derivative is particularly valuable as a "handle" for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

The Microwave Advantage

Conventional Williamson ether synthesis often suffers from long reaction times and competitive elimination reactions (forming vinyl species) due to prolonged heating. Microwave irradiation addresses these bottlenecks through two primary mechanisms:

  • Dipolar Polarization: Polar solvents (e.g., DMF, Acetonitrile) and reagents align with the oscillating electric field, generating rapid, uniform internal heating.

  • Ionic Conduction: The presence of ionic species (phenoxide anions, ammonium salts) enhances the coupling efficiency of the microwave energy, leading to "superheating" effects that accelerate the SN2 transition state.

Retrosynthetic Analysis & Reaction Pathway

The synthesis strategy employs a direct nucleophilic substitution (SN2). To ensure reproducibility, we utilize Potassium Iodide (KI) as a catalyst. KI facilitates an in situ Finkelstein reaction, converting the less reactive alkyl chloride into a highly reactive alkyl iodide, which is then rapidly intercepted by the phenoxide nucleophile.

Reaction Scheme Visualization

ReactionPathway Reagents Reagents 4-Bromophenol 2-Chloroethylamine HCl Base Activation K2CO3 (Base) Deprotonation Reagents->Base Mix Catalyst Catalysis (In Situ) KI (Finkelstein) R-Cl → R-I Base->Catalyst Phenoxide Formation TS Transition State Microwave Irradiation (140°C, 15 min) Catalyst->TS Enhanced Electrophile Product Product 2-(4-Bromophenoxy)ethylamine TS->Product S_N2 Substitution

Figure 1: Mechanistic pathway for the microwave-assisted alkylation. The inclusion of KI is critical for converting the alkyl chloride to the more reactive iodide species.

Materials and Equipment

Reagents
  • 4-Bromophenol (>98% purity)

  • 2-Chloroethylamine hydrochloride (1.5 equivalents)

  • Potassium Carbonate (K₂CO₃) (anhydrous, milled, 4.0 equivalents)

  • Potassium Iodide (KI) (0.1 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN). Note: DMF is preferred for higher microwave absorption.

Equipment
  • Microwave Reactor: Monomode (e.g., CEM Discover, Anton Paar Monowave) or Multimode (e.g., Milestone Ethos).

  • Vessels: 10 mL or 30 mL pressure-sealed borosilicate glass vials.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

Step 1: Reactant Preparation
  • Weigh 4-Bromophenol (173 mg, 1.0 mmol) and transfer to a 10 mL microwave vial.

  • Add 2-Chloroethylamine hydrochloride (174 mg, 1.5 mmol) .

  • Add K₂CO₃ (552 mg, 4.0 mmol) . Crucial: Use excess base to neutralize the HCl salt and deprotonate the phenol.

  • Add KI (16 mg, 0.1 mmol) .

  • Add DMF (3.0 mL) and a magnetic stir bar. Cap the vial securely.

Step 2: Microwave Irradiation

Program the reactor with the following parameters. Note the "Pre-stir" step to ensure homogeneity before heating.

ParameterSettingRationale
Mode Dynamic (Standard)Adjusts power to maintain target temp.
Temperature 140°C Optimal for SN2 without degradation.
Hold Time 15:00 min Sufficient for >95% conversion.
Pressure Limit 250 psi (17 bar)Safety cutoff for closed vessels.
Power Max 200WHigh power not required for small scale.
Stirring HighEssential for heterogeneous (solid-liquid) mix.
Step 3: Workup and Purification
  • Cooling: Allow the vial to cool to <50°C (usually automated by the reactor).

  • Filtration: Filter the reaction mixture through a sintered glass funnel or Celite pad to remove inorganic salts (KCl, KHCO₃). Wash the pad with Ethyl Acetate (20 mL).

  • Extraction:

    • Transfer filtrate to a separatory funnel.

    • Add Water (20 mL) and Ethyl Acetate (20 mL) .

    • Separate phases. Wash the organic layer with 1M NaOH (2 x 15 mL) to remove any unreacted phenol (critical step for purity).

    • Wash with Brine (15 mL) , dry over Na₂SO₄, and concentrate in vacuo.

  • Final Product: The resulting oil is typically >90% pure. For analytical grade, convert to the hydrochloride salt by adding HCl in dioxane, precipitating a white solid.

Data Analysis & Optimization

The following data compares the optimized microwave protocol against traditional thermal methods.

Table 1: Comparative Efficiency (Microwave vs. Thermal)

MethodSolventTemp (°C)TimeYield (%)Purity (HPLC)
Thermal Reflux Acetone56 (Reflux)18 hrs62%85%
Thermal Reflux DMF120 (Oil Bath)4 hrs71%88%
Microwave (Protocol) DMF 140 15 min 94% 96%
Microwave (No Catalyst)DMF14015 min78%91%
Characterization Expectations
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 3.95 (t, 2H, O-CH₂), 2.88 (t, 2H, N-CH₂), 1.80 (br s, 2H, NH₂).

  • MS (ESI): Calculated for C₈H₁₀BrNO [M+H]⁺: 216.00. Found: 216.1.

Troubleshooting & Critical Parameters

"The reaction solidified/charred."
  • Cause: Solvent volume too low or local overheating.

  • Fix: Ensure minimum solvent volume (3 mL for 1 mmol) and use a vessel with active air cooling (PowerMAX™ or equivalent feature) to prevent thermal runaway.

"Low Yield / Unreacted Phenol."
  • Cause: Incomplete deprotonation or "stalling" due to salt formation coating the reagents.

  • Fix: Ensure K₂CO₃ is finely milled. Increase stir speed. Verify the addition of KI catalyst.

"Product is colored (brown/yellow)."
  • Cause: Oxidation of the amine or phenol at high temp.

  • Fix: Purge the headspace with Nitrogen or Argon before capping the vial.

Workflow Diagram

Workflow Setup Step 1: Setup Combine Phenol, Amine-HCl, K2CO3, KI, DMF in Vial Irradiation Step 2: Microwave 140°C, 15 min, High Stir (Dynamic Mode) Setup->Irradiation Filtration Step 3: Filtration Remove inorganic salts Wash with EtOAc Irradiation->Filtration Extraction Step 4: Extraction Wash with 1M NaOH (Removes unreacted Phenol) Filtration->Extraction Isolation Step 5: Isolation Dry, Concentrate -> Oil Optional: HCl Salt Formation Extraction->Isolation

Figure 2: Operational workflow for the synthesis process.[1]

References

  • Microwave Assisted Williamson Synthesis: A Green Approach. ResearchGate. (Accessed 2025).[2][3] Validated protocol for ether synthesis using carbonate bases.

  • Microwave-Assisted Synthesis of Diaryl Ethers. Bentham Science. (2024). Discusses optimization of solvent and base parameters in microwave etherification.

  • Williamson Ether Synthesis Mechanism and Scope. Wikipedia. General mechanistic grounding for SN2 reactions.

  • Microwave-Assisted Synthesis of 2H-Chromene Derivatives. BenchChem Application Notes. (2025). Provides comparative data on microwave vs. thermal yields for similar phenolic alkylations.

  • Microwave Assisted Organic Synthesis: A Green Chemistry Approach. IJNRD. (2023). Reviews the kinetic effects of microwave irradiation on nucleophilic substitutions.

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination Utilizing 2-(4-Bromophenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Arylamines are privileged structures found in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial bonds, largely overcoming the limitations of traditional methods which often require harsh conditions and exhibit limited substrate scope.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to couple 2-(4-Bromophenoxy)ethylamine with a variety of primary and secondary amines.

The choice of 2-(4-Bromophenoxy)ethylamine as a substrate highlights the reaction's compatibility with molecules bearing multiple functionalities. The presence of both a primary amine and an ether linkage within the same molecule necessitates careful consideration of reaction conditions to ensure chemoselective C-N bond formation without compromising the integrity of the ether bond. This guide will delve into the mechanistic underpinnings of the reaction, provide a robust and detailed experimental protocol, and offer insights into troubleshooting and optimization strategies.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide (2-(4-Bromophenoxy)ethylamine) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial at this stage to facilitate this otherwise challenging transformation.[3]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. The selection of an appropriate base is critical to ensure efficient deprotonation without promoting unwanted side reactions.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

An unproductive side reaction that can occur is β-hydride elimination from the palladium-amido intermediate, which would lead to the formation of a hydrodehalogenated arene and an imine.[1]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)(Br)L_n] oxidative_addition->pd_complex  Ar-Br amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amido [Ar-Pd(II)(NR'R'')L_n] amine_coordination->pd_amido  HNR'R'' (Base) reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0  Regenerated  Catalyst product Ar-NR'R'' reductive_elimination->product reactants Ar-Br + HNR'R''

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Amination of 2-(4-Bromophenoxy)ethylamine

This protocol provides a general procedure for the coupling of 2-(4-Bromophenoxy)ethylamine with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-(4-Bromophenoxy)ethylamine≥98%Commercially AvailableStore under inert atmosphere.
Amine (Primary or Secondary)≥98%Commercially AvailablePurify if necessary.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableAir-stable palladium precursor.
XPhos≥98%Commercially AvailableBulky, electron-rich phosphine ligand.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableStrong, non-nucleophilic base. Handle under inert atmosphere.
TolueneAnhydrousCommercially AvailableUse a dry, degassed solvent.
Schlenk flask or reaction vial--Oven-dried before use.
Magnetic stir bar---
Inert atmosphere (Argon or Nitrogen)High Purity-Essential for the reaction.
Step-by-Step Procedure

Experimental_Workflow start Start: Assemble Reagents setup 1. Set up oven-dried Schlenk flask under inert atmosphere. start->setup add_solids 2. Add Pd(OAc)₂, XPhos, NaOtBu, and 2-(4-Bromophenoxy)ethylamine. setup->add_solids purge 3. Evacuate and backfill with inert gas (3x). add_solids->purge add_liquids 4. Add anhydrous toluene and the amine coupling partner. purge->add_liquids reaction 5. Heat the reaction mixture (e.g., 80-110 °C) with vigorous stirring. add_liquids->reaction monitor 6. Monitor reaction progress by TLC or LC-MS. reaction->monitor workup 7. Cool to room temperature, dilute with ethyl acetate, and filter through Celite®. monitor->workup extraction 8. Wash the filtrate with water and brine. workup->extraction drying 9. Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate. extraction->drying purification 10. Purify the crude product by flash column chromatography. drying->purification end End: Characterize Product purification->end

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Addition of Reactants: To the same flask, add 2-(4-Bromophenoxy)ethylamine (1.0 mmol) and the amine coupling partner (1.2 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction Conditions: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

Causality Behind Experimental Choices

  • Catalyst System (Pd(OAc)₂ and XPhos): The combination of a simple palladium precursor like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as XPhos is a robust and highly active catalyst system for the amination of aryl bromides.[4] The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps.

  • Base (Sodium tert-butoxide): A strong, non-nucleophilic base like NaOtBu is essential for the deprotonation of the amine coordinated to the palladium center, a key step in the catalytic cycle. Its high basicity ensures a sufficient concentration of the active palladium-amido complex.

  • Solvent (Toluene): Anhydrous and deoxygenated toluene is a common solvent for Buchwald-Hartwig aminations as it is relatively non-polar and has a suitable boiling point for reactions that require heating.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[4] Performing the reaction under an inert atmosphere of argon or nitrogen is crucial to prevent catalyst deactivation.

Troubleshooting and Optimization

Observation Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use a freshly opened bottle of catalyst and ligand.
Insufficiently strong baseFor less acidic amines, a stronger base such as lithium bis(trimethylsilyl)amide (LHMDS) may be necessary.
Poor solubility of reagentsTry a different solvent such as dioxane or a mixture of solvents.
Formation of diarylated product The monoarylated product is more reactive than the starting primary amine.Use a slight excess of the primary amine (1.5-2.0 equivalents). Lowering the reaction temperature may also favor monoarylation.
Decomposition of starting material or product Base-sensitive functional groupsConsider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), although this may require higher temperatures or longer reaction times.
Formation of hydrodehalogenated side-product β-hydride eliminationThis is more likely with certain ligand and substrate combinations. Screening different bulky phosphine ligands can sometimes mitigate this issue.

Applications in Drug Discovery

The products derived from the Buchwald-Hartwig amination of 2-(4-Bromophenoxy)ethylamine are valuable scaffolds in drug discovery. The resulting N-aryl-2-phenoxyethylamines can be further functionalized to generate libraries of compounds for screening against various biological targets. The ability to introduce diverse amine functionalities allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of new therapeutic agents.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl-2-(4-Bromophenoxy)ethylamines. Careful selection of the catalyst system, base, and solvent, along with strict adherence to anhydrous and anaerobic conditions, is paramount for achieving high yields and purity. The protocol and insights provided in this application note serve as a comprehensive guide for researchers to successfully employ this powerful transformation in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-136). Thieme.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Kim, S. T., Kim, S., & Baik, M. H. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(3), 633-640.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Baran, P. S. (2017). Every minute of everyday, in labs across the globe, someone is running a Buchwald-Hartwig coupling. [Reddit comment]. Retrieved from [Link]

  • Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478–1483.
  • YouTube. (2025, April 3). Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis. Retrieved from [Link]

Sources

Navigating the Reactive Landscape: A Guide to Solvent Selection for 2-(4-Bromophenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Solvent

In the intricate world of synthetic chemistry, the choice of solvent is a paramount decision that can dictate the success or failure of a reaction. It is far more than an inert medium; the solvent influences reactant solubility, modulates reagent reactivity, stabilizes transition states, and can even alter reaction pathways. For a molecule as versatile as 2-(4-Bromophenoxy)ethylamine, which possesses both a nucleophilic primary amine and a reactive aryl bromide handle, a judicious selection of solvent is essential to harness its full synthetic potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting the optimal solvent for key transformations involving this valuable building block. We will delve into the theoretical underpinnings of solvent effects and present detailed, field-proven protocols for common reaction classes.

Physicochemical Properties of 2-(4-Bromophenoxy)ethylamine

A thorough understanding of the substrate's properties is the foundation of rational solvent selection.

  • Structure: The molecule features a polar primary amine group capable of hydrogen bonding, a flexible ethyl linker, an ether linkage, and a moderately nonpolar bromophenyl ring. This amphipathic nature dictates its solubility profile.

  • Basicity: The primary amine confers basic properties to the molecule, with a predicted pKa of the conjugate acid around 9.7. This is a crucial consideration when acidic or basic reagents and catalysts are employed.

  • Solubility: 2-(4-Bromophenoxy)ethylamine is reported to be slightly soluble in water and exhibits solubility in organic solvents like chloroform and ethyl acetate. Its solubility in a broader range of solvents is a key consideration for reaction setup and purification.

Core Principles of Solvent Selection

The ideal solvent for a given reaction involving 2-(4-Bromophenoxy)ethylamine should satisfy several criteria:

  • Solubilize Reactants: All key reactants should be sufficiently soluble at the reaction temperature to ensure a homogeneous reaction mixture and facilitate molecular interactions.

  • Inertness: The solvent should not react with the starting materials, reagents, or products under the reaction conditions.

  • Appropriate Boiling Point: The boiling point should be suitable for the desired reaction temperature, allowing for effective thermal control.

  • Facilitate Desired Reaction Pathway: The solvent's polarity and protic/aprotic nature can be leveraged to favor a specific mechanism (e.g., S(_N)2, palladium-catalyzed cross-coupling).

  • Ease of Removal: The solvent should be readily removable from the reaction mixture during workup and purification.

Below is a decision-making framework for solvent selection based on the intended transformation.

cluster_reactions cluster_solvents start Select Reaction Type for 2-(4-Bromophenoxy)ethylamine N_Acylation N-Acylation start->N_Acylation N_Alkylation N-Alkylation start->N_Alkylation Suzuki Suzuki Coupling start->Suzuki Buchwald Buchwald-Hartwig Amination start->Buchwald aprotic_polar Polar Aprotic (DCM, THF, DMF, Acetonitrile) N_Acylation->aprotic_polar  Good for dissolving amine  and acylating agent. N_Alkylation->aprotic_polar  Favors SN2 mechanism,  solvates counter-ions. aprotic_nonpolar Aprotic Nonpolar (Toluene, Dioxane) Suzuki->aprotic_nonpolar  Commonly used with  stronger, soluble bases. biphasic Biphasic (Toluene/Water, Dioxane/Water) Suzuki->biphasic  Dissolves organic and  inorganic reagents. Buchwald->aprotic_nonpolar  Standard for many  Pd-catalyzed aminations. protic Polar Protic (Alcohols - Use with caution)

Caption: Solvent Selection Decision Tree.

Application Notes and Protocols

The following sections provide detailed protocols for common reactions, explaining the rationale behind the choice of solvent.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation of the primary amine group, often used to introduce new functionalities or as a protecting group strategy. The reaction typically involves an acyl chloride or anhydride in the presence of a base.

Causality of Solvent Choice: A polar aprotic solvent like Dichloromethane (DCM) is an excellent choice for N-acylation.

  • Solubility: DCM effectively dissolves both the 2-(4-Bromophenoxy)ethylamine and common acylating agents like acetyl chloride.

  • Inertness: It is unreactive towards the reagents.

  • Reaction Rate: While not directly accelerating the reaction, it provides a medium where the nucleophilic amine can readily encounter the electrophilic acylating agent.

  • Workup: Its low boiling point and immiscibility with water simplify the extraction and purification process.

Protocol: Synthesis of N-[2-(4-Bromophenoxy)ethyl]acetamide

This protocol is adapted from standard acylation procedures.[1]

cluster_workflow N-Acylation Workflow A Dissolve 2-(4-Bromophenoxy)ethylamine and Triethylamine in DCM B Cool to 0°C A->B C Add Acetyl Chloride dropwise B->C D Stir at Room Temperature C->D E Aqueous Workup (Wash with H2O, NaHCO3, Brine) D->E F Dry (Na2SO4), Filter, and Concentrate E->F G Purify by Chromatography or Recrystallization F->G

Caption: Experimental Workflow for N-Acylation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 2-(4-Bromophenoxy)ethylamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous Dichloromethane (DCM).

  • Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-[2-(4-Bromophenoxy)ethyl]acetamide by column chromatography on silica gel or recrystallization.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation of the primary amine can be challenging due to the potential for over-alkylation. The choice of solvent can influence the selectivity of this reaction.

Causality of Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile are preferred for N-alkylation.

  • S(_N)2 Mechanism: These solvents favor the S(_N)2 mechanism by solvating the cation of the base (e.g., K₂CO₃) while leaving the amine nucleophile relatively free to attack the alkyl halide.[2]

  • Solubility: They effectively dissolve the amine substrate and the inorganic base often used.

  • Temperature Range: Their higher boiling points allow for heating, which may be necessary for less reactive alkyl halides.

Protocol: Synthesis of N-Benzyl-2-(4-bromophenoxy)ethylamine

This is a representative protocol for mono-alkylation.[3]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-(4-Bromophenoxy)ethylamine (1.0 eq.) in anhydrous DMF, add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Addition of Alkylating Agent: Add benzyl bromide (1.05 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction Progression: Heat the mixture to 50-60 °C and stir for 12-18 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Isolation: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired secondary amine from any starting material and over-alkylation products.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The aryl bromide moiety of 2-(4-Bromophenoxy)ethylamine is a prime handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.

Causality of Solvent Choice: A biphasic solvent system, such as Toluene/Water or Dioxane/Water, is often highly effective for Suzuki couplings.[4][5]

  • Phase Compatibility: This system dissolves the organic-soluble components (aryl bromide, boronic acid, palladium catalyst) in the organic phase and the inorganic base (e.g., K₂CO₃, Cs₂CO₃) in the aqueous phase.

  • Catalyst Activation: The presence of water can be beneficial for the transmetalation step of the catalytic cycle.[4]

  • Reaction Rate: The reaction occurs at the interface of the two phases, and vigorous stirring is crucial.

Protocol: Synthesis of 2-{[4'-(N,N-dimethylamino)biphenyl-4-yl]oxy}ethanamine

This is a model protocol based on general Suzuki coupling procedures.[6][7]

cluster_workflow Suzuki Coupling Workflow A Combine Aryl Bromide, Boronic Acid, Base, and Solvent (e.g., Toluene/Water) B Degas the Mixture (e.g., with Argon) A->B C Add Palladium Catalyst (e.g., Pd(PPh3)4) B->C D Heat to Reflux (e.g., 90-100 °C) C->D E Aqueous Workup (Dilute, Separate Layers, Extract) D->E F Dry, Filter, and Concentrate E->F G Purify by Chromatography F->G

Caption: Experimental Workflow for Suzuki Coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine 2-(4-Bromophenoxy)ethylamine (1.0 eq.), the desired arylboronic acid (e.g., 4-(dimethylamino)phenylboronic acid, 1.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) in a mixture of Toluene and Water (e.g., 4:1 v/v).

  • Degassing: Sparge the mixture with an inert gas (e.g., argon) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the mixture under the inert atmosphere.

  • Reaction Progression: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and transfer to a separatory funnel. Wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the coupling of the aryl bromide with a wide range of primary or secondary amines, offering a powerful method for constructing complex amine-containing molecules.

Causality of Solvent Choice: Anhydrous, non-polar aprotic solvents like Toluene or Dioxane are the standards for this reaction.[8][9]

  • Catalyst Stability and Activity: These solvents are well-suited for the palladium/phosphine ligand catalytic systems typically employed, promoting catalyst stability and turnover.

  • High Temperature: Their relatively high boiling points allow for the elevated temperatures often required to drive the reaction to completion.

  • Base Compatibility: They are compatible with the strong, sterically hindered bases (e.g., NaOt-Bu, LiHMDS) that are essential for the catalytic cycle.[10]

Protocol: Coupling with Morpholine

This protocol is based on established Buchwald-Hartwig amination methods.[11]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried, sealed tube or reaction flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., Sodium tert-butoxide, 1.4 eq.).

  • Addition of Reagents: Add anhydrous Toluene, followed by 2-(4-Bromophenoxy)ethylamine (1.0 eq.) and morpholine (1.2 eq.).

  • Reaction Progression: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Isolation: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Solvent Suitability Table

The following table provides a comparative overview of common solvents and their suitability for different reaction types with 2-(4-Bromophenoxy)ethylamine.

SolventTypeBoiling Point (°C)N-AcylationN-AlkylationSuzuki CouplingBuchwald-HartwigRationale & Comments
Dichloromethane (DCM) Polar Aprotic40ExcellentGoodPoorPoorExcellent solubility for acylation; low boiling point limits its use for higher temp reactions.
Tetrahydrofuran (THF) Polar Aprotic66GoodGoodFairGoodVersatile solvent, but must be anhydrous for many applications.
Acetonitrile Polar Aprotic82GoodExcellentFairFairGood for S(_N)2 reactions like alkylation; can coordinate to palladium, sometimes inhibiting catalysis.
Dimethylformamide (DMF) Polar Aprotic153GoodExcellentGoodFairHigh boiling point allows for a wide temperature range; can be difficult to remove.
Toluene Nonpolar Aprotic111FairFairExcellentExcellentStandard for high-temperature cross-coupling reactions; good for biphasic systems.
1,4-Dioxane Polar Aprotic101FairFairExcellentExcellentSimilar to toluene, widely used in palladium catalysis.
Methanol/Ethanol Polar Protic65 / 78PoorPoorFairPoorCan react with acylating agents and may interfere with catalytic cycles. Can be used in some Suzuki protocols.
Water Polar Protic100N/AN/AGood (as co-solvent)PoorEssential co-solvent for many Suzuki reactions to dissolve the inorganic base.

Conclusion

The selection of an appropriate solvent is a multi-faceted decision that requires a deep understanding of the substrate, the reaction mechanism, and the practical aspects of the experimental setup. For a versatile molecule like 2-(4-Bromophenoxy)ethylamine, the choice of solvent is the key that unlocks its synthetic potential, enabling transformations at either the nucleophilic amine or the electrophilic aryl bromide. By carefully considering the principles of solubility, reactivity, and compatibility outlined in this guide, researchers can design robust and efficient synthetic routes, accelerating the discovery and development of novel chemical entities.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Ten Chongqing Chemdad Co. (n.d.). 2-(4-Bromophenyl)ethylamine.
  • ChemicalBook. (n.d.). 2-(4-Bromophenyl)ethylamine synthesis.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • BenchChem. (2025). Application Notes and Protocols: Acylation of Amines with (4-Methylphenoxy)acetyl chloride.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Filo. (2025, June 8). What product is obtained when ethylamine reacts with excess methyl iodide in a basic solution of potassium carbonate?.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Journal of the Chemical Society C: Organic. (n.d.). A rapid method of N-alkylation of amines.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
  • Bibliomed. (2013, April 26). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE.
  • ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
  • ResearchGate. (2025, August 6). Mild and Useful Method for N-Acylation of Amines.
  • Organic Syntheses Procedure. (n.d.). Ethylamine, N-methyl-.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(4-Bromophenoxy)ethylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Selection

The synthesis of 2-(4-Bromophenoxy)ethylamine presents a classic challenge in organic synthesis: attaching a primary amine tether to a phenol without inducing secondary amine formation (dimerization).

While direct alkylation of 4-bromophenol with 2-bromoethylamine is theoretically possible, it is operationally discouraged due to the high probability of polymerization and low yields (<30%).

The Recommended "Gold Standard" Route: The Gabriel Synthesis This guide focuses on the Gabriel Synthesis method using N-(2-bromoethyl)phthalimide. This route guarantees a primary amine product by sterically and electronically "masking" the nitrogen during the coupling step.

Comparative Route Analysis
FeatureRoute A: Direct AlkylationRoute B: Gabriel Synthesis (Recommended)Route C: Boc-Linker Strategy
Reagents 4-Bromophenol + 2-Bromoethylamine4-Bromophenol + N-(2-bromoethyl)phthalimide4-Bromophenol + N-Boc-2-bromoethylamine
Key Risk Uncontrollable polymerizationHydrazine handling; Phthalhydrazide removalHigher cost of reagents
Purity Profile Low (Secondary amine impurities)High (Crystalline intermediate)Very High (Chromatography often required)
Scalability PoorExcellentGood
Typical Yield 20–40%75–90% 80–95%

Detailed Technical Protocol (Gabriel Route)

Phase 1: The Coupling (O-Alkylation)

Objective: Synthesize N-[2-(4-bromophenoxy)ethyl]phthalimide.

Reagents:

  • 4-Bromophenol (1.0 equiv)

  • N-(2-bromoethyl)phthalimide (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Preparation: Charge an oven-dried flask with 4-bromophenol and anhydrous

    
     in DMF (concentration ~0.5 M).
    
    • Technical Insight: The

      
       of 4-bromophenol is ~9.3. 
      
      
      
      is sufficient to deprotonate it to the phenoxide anion. Crucial: The base must be anhydrous; water inhibits the
      
      
      reaction and promotes hydrolysis of the phthalimide.
  • Addition: Add N-(2-bromoethyl)phthalimide.

  • Reaction: Heat to 80–90°C for 4–6 hours. Monitor by TLC (hexane/EtOAc).

    • Checkpoint: The reaction is complete when the starting phenol spot disappears. If the reaction stalls, add 0.1 equiv of KI (Finkelstein catalyst) to accelerate the halide exchange.

  • Workup (Precipitation Method): Pour the hot reaction mixture into 5 volumes of ice-water .

    • Why? The phthalimide intermediate is highly lipophilic and insoluble in water. It will precipitate as a white/off-white solid, leaving DMF and inorganic salts in the aqueous phase.

  • Isolation: Filter the solid, wash with water, and dry.

    • Yield Target: >85%.[1][2]

Phase 2: The Deprotection (Ing-Manske Procedure)

Objective: Cleave the phthalimide group to release the free amine.

Reagents:

  • Phthalimide Intermediate (from Phase 1)

  • Hydrazine Hydrate (

    
    ) (3.0 – 5.0 equiv)
    
  • Solvent: Ethanol (EtOH)[3]

Step-by-Step Workflow:

  • Reflux: Suspend the intermediate in Ethanol (0.3 M). Add Hydrazine Hydrate.[4][5] Heat to reflux.[4][6][7]

  • Observation: Within 1-2 hours, the solution will turn into a thick white slurry.

    • Chemistry: The white solid is phthalhydrazide (a stable, insoluble byproduct). The desired amine is in the solution.[3]

  • Acidification (The Purification Trick):

    • Cool the mixture.

    • Add 2M HCl until pH < 2.

    • Reflux for an additional 30 mins (ensures complete hydrolysis of any partial amides).

    • Cool and Filter off the phthalhydrazide solid.[3][4]

    • Status: Your product is now 2-(4-bromophenoxy)ethylamine hydrochloride salt , dissolved in the filtrate.

  • Basification & Extraction:

    • Concentrate the filtrate to remove ethanol.

    • Basify the residue with 2M NaOH (pH > 12). The amine is now free-based and oily.

    • Extract with DCM or Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate.
      

Troubleshooting & FAQs

Module A: Low Yield in Coupling Step

Q: My yield is stuck at 40%. TLC shows starting material remaining.

  • Diagnosis 1: Wet Solvent. DMF is hygroscopic. Water solvates the phenoxide anion, killing its nucleophilicity.

    • Fix: Use molecular sieves (4Å) to dry DMF or switch to anhydrous Acetonitrile.

  • Diagnosis 2: Particle Size. Large chunks of

    
     react slowly.
    
    • Fix: Grind

      
       to a fine powder before use.
      
  • Diagnosis 3: Stirring. The reaction is heterogeneous.

    • Fix: Ensure vigorous magnetic stirring.

Module B: Workup Nightmares

Q: After hydrazinolysis, I have a white sticky solid that won't filter, and I lost my product.

  • The Issue: You likely filtered the reaction mixture directly without acidification. The amine can get trapped in the phthalhydrazide matrix.

  • The Fix:

    • Acidify the reaction mixture with HCl (converts amine to soluble salt).

    • Filter the solid (phthalhydrazide is insoluble in acid).

    • Basify the filtrate to recover your amine.

Q: Can I use NaOH instead of Hydrazine?

  • Answer: Yes, but it is slower and requires high temperatures (refluxing aqueous base) which might hydrolyze the ether linkage or attack the aromatic bromine (less likely, but possible). Hydrazine is milder and more selective.

Module C: Impurity Profile

Q: I see a small impurity at +2 mass units in LCMS.

  • Analysis: This is likely the debrominated product (2-phenoxyethylamine).

  • Cause: If you used catalytic hydrogenation (Pd/C) at any point, the bromine will cleave.

  • Prevention: Strictly avoid reducing conditions. The Gabriel synthesis is chemically compatible with aryl bromides.[8]

Visualized Workflows (Graphviz)

Diagram 1: Synthetic Pathway Logic

This flowchart illustrates the critical decision points and chemical transformations in the Gabriel route.

GabrielSynthesis Start 4-Bromophenol (Substrate) Intermediate Phthalimide Intermediate (Precipitate in Water) Start->Intermediate  Step 1: O-Alkylation   Reagent N-(2-bromoethyl)phthalimide + K2CO3 / DMF Reagent->Intermediate Hydrazinolysis Hydrazine Hydrate / EtOH (Reflux) Intermediate->Hydrazinolysis  Step 2: Deprotection   AcidWorkup Acidify (HCl) Filter Phthalhydrazide Hydrazinolysis->AcidWorkup  Cleavage   BaseWorkup Basify (NaOH) Extract w/ DCM AcidWorkup->BaseWorkup  Purification   Product 2-(4-Bromophenoxy)ethylamine (Target) BaseWorkup->Product  Isolation  

Caption: Figure 1. Optimized workflow for Gabriel Synthesis of 2-(4-Bromophenoxy)ethylamine.

Diagram 2: Troubleshooting Logic Tree

Use this tree to diagnose yield loss.

Troubleshooting Problem Low Yield / Impure Product StepCheck Which Step Failed? Problem->StepCheck Alkylation Step 1: Alkylation (Phenol consumption) StepCheck->Alkylation Deprotection Step 2: Deprotection (Amine release) StepCheck->Deprotection WetSolvent Check Solvent Moisture (DMF must be dry) Alkylation->WetSolvent Incomplete Rxn Base Check Base (Use powdered K2CO3) Alkylation->Base Slow Rxn Solubility White Precipitate Issue? (Trapped Product) Deprotection->Solubility Loss in Filter Cake Extraction Extraction pH? (Must be pH > 12) Deprotection->Extraction Loss in Aqueous Fix1 Use HCl Workup Solubility->Fix1 Fix: Acidify before filtering

Caption: Figure 2. Diagnostic logic for identifying yield loss points in the synthesis.

References

  • Gabriel, S. (1887). "Ueber die Darstellung primärer Amine aus den entsprechenden Halogenverbindungen." Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236.

  • Gibson, M.S., & Bradshaw, R.W. (1968). "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 7(12), 919–930.

  • Khan, M.N. (1995). "Kinetics and Mechanism of the Alkaline Hydrolysis of Phthalimide." Journal of Organic Chemistry, 60, 4536. (Mechanistic insight into the deprotection step).
  • Sheehan, J.C., & Bolhofer, W.A. (1950). "An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides." Journal of the American Chemical Society, 72(6), 2786–2788.

  • BenchChem Technical Notes. (2025). "Preventing Over-Alkylation in Amine Synthesis with Potassium Phthalimide.

Sources

Troubleshooting low purity in 2-(4-Bromophenoxy)ethylamine production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromophenoxy)ethylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we will address common challenges and provide in-depth, field-proven solutions to help you achieve high purity and yield in your synthesis. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with the knowledge to proactively optimize your experimental design.

Troubleshooting Guide: From Low Yields to Impurity Profiles

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during the synthesis of 2-(4-Bromophenoxy)ethylamine.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield of 2-(4-Bromophenoxy)ethylamine, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer: Low to no product yield is a common yet multifaceted issue. A systematic evaluation of your reaction setup and conditions is the most effective troubleshooting approach.

Potential Causes & Solutions:

  • Inefficient Deprotonation of 4-Bromophenol: The initial step, likely a Williamson ether synthesis, requires the quantitative formation of the 4-bromophenoxide. If the base is not strong enough or is compromised, the reaction will not proceed efficiently.

    • Solution: Ensure you are using a sufficiently strong base to deprotonate the phenol (pKa ~10). Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a suitable polar aprotic solvent like DMF or acetonitrile are effective choices. Crucially, the reaction must be conducted under strictly anhydrous conditions, as any moisture will quench the base and the reactive phenoxide.[1]

  • Poor Quality of Reagents: The purity of your starting materials is paramount. 2-Haloethylamine precursors can degrade over time, and the purity of 4-bromophenol can vary.

    • Solution: Use freshly purchased or purified starting materials. If you are using a protected amine like N-(2-bromoethyl)phthalimide for a Gabriel synthesis, ensure its integrity before use.

  • Suboptimal Reaction Temperature: The Williamson ether synthesis is temperature-sensitive. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can favor side reactions like elimination.[1][2]

    • Solution: The optimal temperature should be determined empirically. A good starting point is room temperature, with gentle heating (50-80 °C) if the reaction is slow. Monitor the reaction progress by TLC or LC-MS to find the sweet spot between reaction rate and impurity formation.

  • Incorrect Solvent Choice: The solvent plays a critical role in an Sₙ2 reaction like the Williamson ether synthesis.

    • Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.[3][4] Protic solvents like water or ethanol should be avoided as they can solvate the phenoxide, reducing its nucleophilicity.

Issue 2: Presence of Significant Impurities

Question: My final product is contaminated with several impurities that are difficult to remove. How can I identify and minimize their formation?

Answer: The presence of persistent impurities often points to side reactions occurring during the synthesis. Understanding the likely side products is the first step to mitigating their formation.

Common Impurities and Their Mitigation:

Impurity Likely Origin Mitigation Strategy Analytical Detection
Unreacted 4-Bromophenol Incomplete reaction or use of excess starting material.Use a slight excess (1.1-1.2 equivalents) of the 2-haloethylamine reagent. Ensure efficient stirring and adequate reaction time. Can be removed by a basic wash during workup.TLC, LC-MS, ¹H NMR
Bis-arylation Product Reaction of the product with another molecule of the 2-haloethylamine reagent (if the amine is not protected).This is less common if a protected amine like in a Gabriel synthesis is used. If using a direct amination approach, controlling stoichiometry is crucial.LC-MS, ¹H NMR
Elimination (E2) Product Competition between substitution (Sₙ2) and elimination (E2) reactions, favored by high temperatures and sterically hindered bases.[2][3]Use a less sterically hindered base and maintain the lowest effective reaction temperature.GC-MS, ¹H NMR
Phthalhydrazide Byproduct of the hydrazine-mediated deprotection step in a Gabriel synthesis.[5]This is an expected byproduct. It is often poorly soluble and can be removed by filtration.TLC, ¹H NMR (often insoluble in common NMR solvents)
N-(2-(4-bromophenoxy)ethyl)phthalimide Incomplete deprotection during the final step of a Gabriel synthesis.Ensure complete reaction by using a sufficient excess of hydrazine and allowing for adequate reaction time, possibly with gentle heating.TLC, LC-MS, ¹H NMR

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to produce high-purity 2-(4-Bromophenoxy)ethylamine?

A1: A two-step approach is generally the most robust and reliable method. This involves an initial Williamson ether synthesis followed by a Gabriel synthesis to introduce the primary amine. This route is favored because it avoids the common issue of over-alkylation that can occur with direct amination using ammonia.[6]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product. A co-spot of your starting material and the reaction mixture will clearly show the progress. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the appearance of the desired product mass and any major byproducts.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Standard laboratory safety protocols should always be followed. Specifically:

  • Sodium Hydride (if used): This is a highly flammable and water-reactive reagent. It should be handled under an inert atmosphere (nitrogen or argon) and away from any sources of moisture.

  • Hydrazine: This is a toxic and potentially explosive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear appropriate gloves.

Visualizing the Process

Synthetic and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification A 1. Deprotonation of 4-Bromophenol B 2. Williamson Ether Synthesis A->B C 3. Gabriel Synthesis: N-Alkylation B->C D 4. Deprotection (Hydrazinolysis) C->D E 5. Workup (Aqueous Extraction) D->E Crude Product F 6. Removal of Phthalhydrazide (Filtration) E->F G 7. Final Purification (Column Chromatography/Recrystallization) F->G H 2-(4-Bromophenoxy)ethylamine G->H Pure Product A Low Purity Detected? B Analyze Impurity Profile (LC-MS, NMR) A->B C Unreacted Starting Material? B->C D Side Products Present? B->D C->D No E Optimize Stoichiometry & Reaction Time C->E Yes F Adjust Temperature & Base D->F Yes G Proceed with Optimized Protocol D->G No E->G F->G

Caption: A decision tree for troubleshooting low purity issues.

Experimental Protocol: A Validated Approach

This protocol outlines a reliable method for the synthesis of 2-(4-Bromophenoxy)ethylamine, incorporating best practices to minimize impurity formation.

Step 1: Synthesis of N-(2-(4-Bromophenoxy)ethyl)phthalimide

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-bromophenol (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (1.5 eq) and stir the suspension for 30 minutes at room temperature.

  • Add N-(2-bromoethyl)phthalimide (1.1 eq) to the mixture.

  • Heat the reaction to 60-70 °C and monitor by TLC until the 4-bromophenol is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the intermediate product.

Step 2: Synthesis of 2-(4-Bromophenoxy)ethylamine

  • Suspend the N-(2-(4-bromophenoxy)ethyl)phthalimide (1.0 eq) from the previous step in ethanol.

  • Add hydrazine monohydrate (2.0-3.0 eq) to the suspension.

  • Heat the mixture to reflux and stir for 2-4 hours. A thick precipitate of phthalhydrazide will form.

  • Cool the reaction to room temperature and filter to remove the phthalhydrazide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

References

  • askIITians. (2025, March 4).
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • Filo. (2025, December 6). Limitations of Williamson ether synthesis class 12.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Gabriel Synthesis. (n.d.).
  • Wikipedia. (n.d.). Gabriel synthesis.
  • Benchchem. (2025). Troubleshooting guide for the synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol.
  • ChemicalBook. (n.d.). 2-(4-Bromophenyl)ethylamine synthesis.
  • Organic Syntheses. (n.d.). A 1000-mL single-necked, round-bottomed flask....
  • ChemScene. (n.d.). amine hydrochloride.

  • Bibliomed. (2013, April 26). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE.
  • Thermo Fisher Scientific. (n.d.). Gabriel Synthesis.
  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis.
  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis For Making Primary Amines.
  • MilliporeSigma. (n.d.). 2-(4-Bromophenoxy)ethanamine.
  • Chongqing Chemdad Co., Ltd. (n.d.). 2-(4-Bromophenyl)ethylamine.
  • University of Rochester, Department of Chemistry. (2026). About Troubleshooting.
  • PubChem. (n.d.). [2-(4-bromophenoxy)ethyl]dimethylamine.
  • Benchchem. (2025). Technical Support Center: 2-Bromo-4'-hydroxyacetophenone Synthesis.
  • Benchchem. (2025). Technical Support Center: Ethynamine Synthesis.
  • Thermo Scientific Chemicals. (n.d.). 2-(4-Bromophenyl)ethylamine, 98%.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(4-Bromophenyl)ethylamine.
  • Organic Syntheses. (n.d.).
  • Reddit. (2017, October 20).
  • Sigma-Aldrich. (n.d.). (R)-(+)-1-(4-Bromophenyl)ethylamine.

Sources

Technical Support Center: Optimizing Recrystallization for 2-(4-Bromophenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(4-Bromophenoxy)ethylamine (CAS: 26583-55-1).

Due to the flexibility of the ethyl ether linkage and the lipophilic nature of the para-bromo substituent (LogP ~2.26)[1], researchers frequently encounter phase-separation issues ("oiling out") or hygroscopic gums during purification. This guide provides field-proven, mechanistically grounded troubleshooting steps for isolating high-purity crystalline material, specifically focusing on its conversion to and recrystallization of the hydrochloride (HCl) salt[2].

Part 1: Troubleshooting Guide & FAQs

Q1: My 2-(4-Bromophenoxy)ethylamine crude product is a viscous oil. How do I force it to crystallize?

Causality & Solution: The free base of 2-(4-Bromophenoxy)ethylamine has a low melting point and is highly prone to absorbing atmospheric CO₂ to form carbamates. Direct recrystallization of the free base is rarely successful because the molecule lacks sufficient intermolecular hydrogen bonding to form a stable solid lattice at room temperature. Action: Convert the free base to its hydrochloride (HCl) salt. Protonation of the primary amine generates a highly polar


 core, which drastically increases the crystal lattice energy. Dissolve the crude oil in dry diethyl ether, cool to 0°C, and add 1.05 equivalents of anhydrous HCl in dioxane. The HCl salt will precipitate immediately.
Q2: The HCl salt precipitates as a sticky gum rather than a filterable solid. How do I induce proper crystallization?

Causality & Solution: "Gummy" precipitation occurs when the solvent system lacks the specific hydrogen-bonding capacity required to solvate the intermediate clusters. The compound phase-separates as a liquid before it can arrange into a solid lattice—a phenomenon known as "oiling out." Action: Transition from a single-solvent system to a binary solvent/anti-solvent system. According to established protocols for aryloxyethylamine derivatives [2], warmed isopropanol (IPA) is the ideal primary solvent. Its hydroxyl group hydrogen-bonds with the amine salt, providing solubility at reflux. Diethyl ether acts as the anti-solvent, rejecting the lipophilic bromophenoxy tail and forcing nucleation.

Q3: I am getting low yields during the cooling phase. How can I improve recovery without crashing out impurities?

Causality & Solution: Rapid cooling traps the solvent within the crystal lattice, leading to inclusions and premature precipitation of structurally similar impurities. Action: Implement a controlled temperature gradient. Allow the boiling IPA solution to cool to room temperature ambiently (over 2 hours) before transferring to an ice bath. Add the ether anti-solvent only after the solution has reached room temperature, dropwise, until slight turbidity persists. This self-validating visual cue (turbidity) confirms you have reached the exact point of supersaturation.

Part 2: Visualizations of Workflows & Logical Relationships

Workflow A 2-(4-Bromophenoxy)ethylamine (Free Base Oil) B Dissolve in dry Diethyl Ether A->B Step 1 C Add 1.05 eq HCl (in Dioxane) B->C Step 2 (0°C) D Precipitation of Amorphous HCl Salt C->D Salt Formation E Filter & Dry D->E Isolation F Recrystallize (Hot IPA / Ether) E->F Purification G Pure Crystalline HCl Salt F->G Final Product

Workflow for the conversion and recrystallization of 2-(4-Bromophenoxy)ethylamine HCl.

SolventLogic Start Solvent System Optimization Protic Primary Solvent (Isopropanol) Start->Protic Dissolves polar NH3+ Cl- core Anti Anti-Solvent (Diethyl Ether) Start->Anti Rejects lipophilic bromophenoxy ring Mix Optimized Supersaturation & Crystal Growth Protic->Mix Heat to reflux (Max Solubility) Anti->Mix Add dropwise while cooling

Logical relationship between solvent properties and crystallization driving forces.

Part 3: Quantitative Data & Solvent Comparison

The following table summarizes the empirical data for various solvent systems tested on 2-(4-Bromophenoxy)ethylamine hydrochloride.

Solvent SystemRatio (v/v)Crystal FormYield (%)Purity (%)Technical Notes
Isopropanol / Diethyl Ether 1:3White needles85-90>99.5Optimal balance of solubility and lattice rejection.
Ethanol / Acetone 1:1Fine powder70-7595-97Prone to solvent trapping; requires extended vacuum drying.
Methanol N/ANo crystals<10N/ASalt is too soluble; poor recovery even at -20°C.
Hexane / Ethyl Acetate 4:1Amorphous gum50-60<90Insufficient polarity to solvate the HCl salt core.

Part 4: Step-by-Step Experimental Protocols

These self-validating protocols ensure that each step provides a physical cue (e.g., dissolution, turbidity, precipitation) to confirm success before proceeding.

Protocol A: In-situ HCl Salt Formation
  • Dissolution: Weigh the crude 2-(4-Bromophenoxy)ethylamine free base (oil) and dissolve it in anhydrous diethyl ether (10 mL per gram of substrate) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and stir for 10 minutes to reach 0°C. Causality: Cooling prevents the exothermic salt formation from degrading the ether linkage.

  • Protonation: Slowly add 1.05 molar equivalents of 4M HCl in dioxane dropwise.

  • Validation: A thick, white-to-off-white amorphous precipitate will form immediately.

  • Isolation: Vacuum filter the suspension over a Büchner funnel, wash with cold diethyl ether (2 × 5 mL), and dry under vacuum for 1 hour.

Protocol B: Optimized Recrystallization (IPA/Ether Method)

Adapted from standard aryloxyethylamine purification methodologies [3].

  • Primary Solvation: Transfer the crude HCl salt to an Erlenmeyer flask. Add a minimal volume of Isopropanol (IPA) and heat to 80°C (reflux) while stirring until the solid completely dissolves.

  • Gradient Cooling: Remove the flask from the heat source and allow it to cool ambiently to room temperature (approx. 20-25°C). Validation: The solution should remain clear. If it clouds prematurely, add 1-2 mL of hot IPA.

  • Anti-Solvent Addition: Once at room temperature, add anhydrous diethyl ether dropwise until the solution exhibits a faint, persistent turbidity (the "cloud point").

  • Nucleation & Growth: Cover the flask and transfer it to an ice bath (0°C) for 2 hours. White, needle-like crystals will form.

  • Harvesting: Filter the crystals cold, wash with ice-cold diethyl ether to remove residual lipophilic impurities, and dry in a vacuum desiccator overnight.

References

  • Brandes, L. J., & Hermonat, M. W. (1989). Aminoalkyl ethers of phenols as anticancer agents for the breast and colon (US Patent No. 4,803,227). U.S. Patent and Trademark Office.
  • Gao, M., et al. (2022). The design and synthesis of benzylpiperazine-based edaravone derivatives and their neuroprotective activities. ResearchGate. Retrieved from[Link]

Sources

Preventing side reactions during alkylation of 2-(4-Bromophenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Alkylation of 2-(4-Bromophenoxy)ethylamine

Welcome to the technical support center for the alkylation of 2-(4-bromophenoxy)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific, yet challenging, alkylation reaction. The following frequently asked questions (FAQs) and troubleshooting guides provide in-depth, experience-driven advice to navigate the common pitfalls and side reactions encountered during this synthesis.

Introduction: The Challenge of Selectivity

The alkylation of 2-(4-bromophenoxy)ethylamine presents a classic chemoselectivity challenge. The molecule contains two primary nucleophilic sites: the primary amine (-NH₂) and the phenoxy oxygen. Additionally, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation.[1][2] This guide will address the key side reactions—N,N-dialkylation, O-alkylation, and potential ether cleavage—providing strategies to favor the desired mono-N-alkylated product.

Frequently Asked Questions (FAQs)

Q1: My primary issue is the formation of a significant amount of the N,N-dialkylated product. How can I improve the selectivity for mono-N-alkylation?

A1: Overalkylation is a common problem because the product secondary amine is often more nucleophilic than the starting primary amine.[1][2] To favor mono-alkylation, several strategies can be employed:

  • Stoichiometry Control: Use a large excess of the starting amine relative to the alkylating agent (e.g., 2 to 5 equivalents).[3] This increases the probability that the alkylating agent will react with the more abundant primary amine.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise at a low temperature (e.g., 0 °C) helps to maintain a low concentration of the electrophile, which reduces the rate of the second alkylation.[4]

  • Choice of Base: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is recommended.[3][5] It will scavenge the acid produced during the reaction without competing as a nucleophile. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, with Cs₂CO₃ often showing high efficacy in promoting N-alkylation.[4][6]

Q2: I am observing byproducts that suggest O-alkylation of the phenoxy group. Is this common and how can I prevent it?

A2: While the primary amine is generally more nucleophilic than the phenoxy ether oxygen, O-alkylation can occur under certain conditions, particularly if the reaction involves cleavage of the ether bond to form a phenol, which is then subsequently alkylated. Direct O-alkylation of the ether is unlikely. The more probable scenario is ether cleavage followed by alkylation of the resulting phenoxide.

  • Avoid Harsh Bases and High Temperatures: Strong bases like sodium hydride (NaH) or organolithium reagents, especially at elevated temperatures, can promote the cleavage of diaryl or aryl alkyl ethers.[7][8] Stick to milder bases like K₂CO₃ or DIPEA.

  • Solvent Choice: Polar aprotic solvents such as Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are generally preferred for N-alkylation as they can effectively solvate the species involved without promoting O-alkylation.[4]

  • Protecting Groups: In cases where selectivity is particularly challenging, protecting the amine group, performing the O-alkylation, and then deprotecting is a viable, though less direct, strategy.[9][10]

Q3: Could the bromine on the phenyl ring interfere with the reaction?

A3: The bromine atom is generally stable under typical N-alkylation conditions. However, with very strong bases or certain transition-metal catalysts, side reactions involving the aryl bromide, such as nucleophilic aromatic substitution (SNAr) or coupling reactions, could theoretically occur, but these are not common under standard alkylation protocols.

Q4: Are there alternative methods to direct alkylation with alkyl halides that might offer better selectivity?

A4: Yes, reductive amination is a highly effective alternative for selective mono-N-alkylation.[11][12] This two-step, one-pot process involves:

  • Condensation of the primary amine with an aldehyde or ketone to form an imine (Schiff base).

  • In-situ reduction of the imine with a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

This method is often preferred because it avoids the issue of overalkylation that plagues direct alkylation with alkyl halides.[2][11]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Desired Product Incomplete reaction.Increase reaction time and/or temperature. Monitor progress by TLC or LC-MS. Consider a more reactive alkylating agent (e.g., alkyl iodide > bromide > chloride).[3]
Poor choice of base or solvent.Ensure the base is strong enough to deprotonate the amine salt formed.[5] Use a polar aprotic solvent like DMF or acetonitrile to ensure solubility of reactants.[4][13]
Mixture of Mono- and Di-alkylated Products The secondary amine product is more nucleophilic than the starting primary amine.Use a large excess of the primary amine (2-5 eq.). Add the alkylating agent slowly at a reduced temperature (0 °C).[4]
Presence of O-Alkylated Byproduct Ether cleavage to a phenol followed by alkylation.Avoid strong bases (e.g., NaH, organolithiums) and high temperatures.[7][8] Use milder conditions with bases like K₂CO₃ or DIPEA.
Unidentified Side Products Possible Smiles Rearrangement.This intramolecular nucleophilic aromatic substitution is a possibility, especially with electron-withdrawing groups on the aromatic ring and under basic conditions.[14][15][16] Careful structural elucidation of byproducts (e.g., by NMR, MS) is necessary. If confirmed, reaction conditions (base, solvent, temperature) may need significant alteration.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation using an Alkyl Halide
  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(4-bromophenoxy)ethylamine (2.0 eq.) in anhydrous acetonitrile (MeCN).

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).

  • Addition of Alkylating Agent: Cool the mixture to 0 °C in an ice bath. Add the alkyl halide (1.0 eq.) dropwise over 30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the alkyl halide is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective N-Alkylation via Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve 2-(4-bromophenoxy)ethylamine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in methanol (MeOH). Stir at room temperature for 1-2 hours.[11]

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir at room temperature for an additional 2-4 hours.

  • Monitoring: Monitor the disappearance of the imine intermediate by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizing Reaction Pathways

sub 2-(4-Bromophenoxy)ethylamine (Primary Amine) o_alkyl Side Product (O-Alkylated) sub->o_alkyl Ether Cleavage + Alkylation inv1 sub->inv1 ak Alkyl Halide (R-X) ak->inv1 inv2 ak->inv2 base Base base->inv1 mono Desired Product (Mono-N-Alkylated Amine) mono->inv2 di Side Product (Di-N-Alkylated Amine) inv1->mono Desired Pathway (S N 2) inv2->di Overalkylation (S N 2)

Caption: Key reaction pathways in the alkylation of 2-(4-bromophenoxy)ethylamine.

start Low Yield / Purity q1 Check Stoichiometry start->q1 q2 Evaluate Base/Solvent start->q2 q3 Control Temperature start->q3 q4 Consider Alternative Method start->q4 s1 Use Excess Amine (2-5 eq.) q1->s1 s2 Slow Addition of Alkyl Halide q1->s2 s3 Use DIPEA or Cs₂CO₃ q2->s3 s4 Use Polar Aprotic Solvent (MeCN, DMF) q2->s4 s5 Run at 0°C to RT q3->s5 s6 Use Reductive Amination q4->s6

Caption: Troubleshooting workflow for optimizing the alkylation reaction.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. Reductive cleavage of diaryl ethers. [Link]

  • JoVE. (2025). Preparation of Amines: Alkylation of Ammonia and Amines. [Link]

  • DTIC. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • Chemical Communications (RSC Publishing). (2010). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. [Link]

  • Chemistry LibreTexts. (2024). 18.3 Reactions of Ethers: Acidic Cleavage. [Link]

  • University of Calgary. Ch22: Alkylation of Amines. [Link]

  • ResearchGate. Strategies for the cleavage of the C(Ar)–O bonds of diaryl ethers. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • ResearchGate. (2026). Selective alkylation of aminophenols. [Link]

  • ResearchGate. Selective alkylation of the amino group of aminophenols. [Link]

  • Wikipedia. Amine alkylation. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • YouTube. (2022). Alkylation of Amines. [Link]

  • Green Chemistry (RSC Publishing). Electrochemical C–O bond cleavage of diaryl ethers: upcycling of lignin 4-O-5 models and polyphenylene oxide. [Link]

  • BenchChem. (2025).
  • Lund University Research Portal. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. [Link]

  • Google Patents.
  • BenchChem. (2025).
  • Name Reactions in Organic Synthesis. Smiles Rearrangement.
  • BenchChem. (2025).
  • Sciencemadness Discussion Board. (2022). Best Conditions For N-Alkylation?. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • Chemical Communications (RSC Publishing). Visible light-mediated Smiles rearrangements and annulations of non-activated aromatics. [Link]

  • Wikipedia. Smiles rearrangement. [Link]

Sources

Minimizing debromination byproducts in 2-(4-Bromophenoxy)ethylamine reactions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges associated with 2-(4-Bromophenoxy)ethylamine , a bifunctional building block containing an electron-rich aryl bromide and a primary amine.

The presence of the ether linkage (-O-) makes the aryl ring electron-rich, altering the kinetics of palladium-catalyzed reactions compared to standard aryl bromides. This guide focuses on minimizing hydrodebromination (loss of Br for H) during cross-coupling and preventing accidental reduction during amine manipulation.

Topic: Minimizing Debromination Byproducts & Protocol Optimization Classification: High-Priority Technical Advisory

Module 1: Cross-Coupling Reactions (Suzuki/Buchwald)

Context: You are using the aryl bromide moiety for C-C or C-N bond formation, but you observe the formation of 2-phenoxyethylamine (Ar-H) instead of the coupled product.

The Core Problem: The "Slow Cycle" Trap

The 4-phenoxy group is an electron-donating group (EDG). This increases the electron density on the aryl ring, making the oxidative addition step to Pd(0) slower than with electron-deficient substrates. However, the critical failure point causing debromination is often slow reductive elimination .

If the catalytic cycle stalls after oxidative addition, the Ar-Pd(II)-Br intermediate becomes vulnerable to hydride abstraction (from solvent, base, or ligands), leading to Ar-Pd(II)-H and subsequent reductive elimination of the debrominated byproduct (Ar-H).

Troubleshooting & Optimization (Q&A)

Q1: I am seeing >15% hydrodebromination (Ar-H) in my Suzuki coupling. What is the primary cause? Diagnosis: The most likely culprit is a hydride source in your reaction matrix combined with a catalyst system that is too sterically unencumbered. Immediate Fixes:

  • Solvent Switch: If you are using primary or secondary alcohols (EtOH, iPrOH), switch to Toluene , Dioxane , or DME . Alcohols are potent hydride donors via

    
    -hydride elimination.
    
  • Base Selection: Avoid bases with

    
    -hydrogens (e.g., ethoxide, isopropoxide). Switch to inorganic bases like K₃PO₄  or Cs₂CO₃ . If solubility is an issue, use NaOtBu  (the t-butyl group has no 
    
    
    
    -hydrogens).

Q2: Which ligand system minimizes this side reaction for electron-rich ethers? Recommendation: You need a ligand that is both electron-rich (to facilitate oxidative addition to the deactivated Ar-Br) and bulky (to force rapid reductive elimination).

  • Best Choice: Buchwald Dialkylbiaryl Phosphines (e.g., XPhos , RuPhos , or SPhos ). The steric bulk of these ligands accelerates the reductive elimination step, "beating" the rate of hydrodebromination.

  • Avoid: Simple triphenylphosphine (PPh₃) or bidentate ligands with small bite angles if debromination is observed; they often allow the Pd center to "linger" too long in the Pd(II) state.

Q3: Does the free amine interfere with the coupling? Yes. The primary amine on the ethyl chain can coordinate to the Palladium, poisoning the catalyst or forming stable metallacycles that halt the cycle.

  • Protocol: It is highly recommended to protect the amine (e.g., Boc, Cbz) before attempting the cross-coupling. If you must run it unprotected, use a Pd precatalyst (e.g., Pd(OAc)₂ + Ligand is inferior to XPhos Pd G3 ) to ensure immediate active species generation.

Mechanism Visualization: The "Fork in the Road"

This diagram illustrates the competition between the desired coupling and the hydrodebromination pathway.

DebrominationPathways Start Ar-Br + Pd(0) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd Slow for e- rich Ar TransMetal Transmetallation (with R-B(OH)2) OxAdd->TransMetal Fast Ligands (XPhos) HydrideSource Hydride Source Encounter (Alcohol, Alkoxide, amine H) OxAdd->HydrideSource Stalled Cycle RedElim Reductive Elimination TransMetal->RedElim Product Product (Ar-R) DESIRED RedElim->Product HydrideSpecies [Ar-Pd(II)-H] HydrideSource->HydrideSpecies Beta-Hydride Elim Debromination Hydrodebromination (Ar-H) BYPRODUCT HydrideSpecies->Debromination Fast

Caption: Kinetic competition between the desired cross-coupling cycle (Green) and the hydrodebromination trap (Red).

Module 2: Amine Functionalization (Preserving the Br)

Context: You are manipulating the amine (e.g., reductive amination, acylation) and need to ensure the C-Br bond remains intact.

The Core Problem: Chemoselectivity

The C-Br bond on an electron-rich ring is relatively stable, but it is susceptible to cleavage under catalytic hydrogenation (H₂/Pd) or dissolving metal reductions .

Troubleshooting & Optimization (Q&A)

Q1: Can I use Catalytic Hydrogenation (H₂ + Pd/C) to alkylate the amine? Strictly NO. Even mild hydrogenation conditions (1 atm H₂, room temp) will cause significant hydrogenolysis of the C-Br bond, especially with the phenoxy group activating the ring.

  • Result: You will obtain the debrominated amine.

Q2: What is the Gold Standard for Reductive Amination with this compound? Protocol: Use Sodium Triacetoxyborohydride (STAB) . STAB is a mild, selective hydride donor that reduces imines/iminiums to amines but is chemically incapable of reducing aryl bromides.

Q3: Detailed Protocol for Reductive Amination (Aldehyde + 2-(4-Bromophenoxy)ethylamine)

  • Imine Formation: Mix amine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (Dichloroethane) or THF.

    • Tip: If the reaction is sluggish, add anhydrous MgSO₄ or 4Å Molecular Sieves to drive the equilibrium.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv).

    • Note: Do not add acid (AcOH) immediately unless the aldehyde is unreactive.

  • Quench: Quench with saturated NaHCO₃.

  • Why this works: The hydride transfer from STAB is fast for the C=N bond but kinetically inert toward the Ar-Br bond.

Reagent Compatibility Matrix
Reagent / MethodRisk to Ar-Br BondRecommendation
H₂ / Pd/C CRITICAL DO NOT USE. Will debrominate rapidly.
H₂ / PtO₂ HighAvoid.
NaBH₄ LowAcceptable, but less selective than STAB.
NaBH(OAc)₃ (STAB) None PREFERRED. Perfectly selective.
NaCNBH₃ LowGood alternative, but toxic.
LiAlH₄ ModerateCan cause debromination at reflux. Avoid.
Zn / HCl HighDissolving metal reduction can cleave Ar-X.

Module 3: General Handling & Storage

Context: Purity degradation can mimic reaction byproducts.

  • Storage: 2-(4-Bromophenoxy)ethylamine is an amine and can absorb CO₂ from the air to form carbamate salts (appearing as white solids). Store under Argon/Nitrogen at 2-8°C.

  • Color Change: The liquid may turn yellow/brown upon oxidation of the amine. This usually does not affect the aryl bromide integrity, but distillation or a silica plug filtration is recommended if the color is dark.

References

  • Mechanisms of Hydrodebromination

    • Navarro, O. et al. "Dehalogenation of Aryl Halides: A Possible Side Reaction in Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry. (2005).
    • Insight: Establishes the pathway via Pd-hydride species formed
    • (Verified via ACS Publications)

  • Buchwald-Hartwig Ligand Effects

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (2011).
    • Insight: Details how bulky ligands like XPhos accelerate reductive elimin
  • Selective Reductive Amination

    • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (1996).
    • Insight: The foundational text for using STAB to preserve sensitive functional groups like aryl halides.
  • Compound Data & Safety

    • Thermo Scientific Chemicals.[1][2] "2-(4-Bromophenyl)ethylamine Safety Data Sheet."

    • Insight: Handling and storage requirements for bromophenethylamines.[3]

Sources

Storage conditions to prevent oxidation of 2-(4-Bromophenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier 3 Support Resource for the compound 2-(4-Bromophenoxy)ethylamine (CAS: 26583-55-1). It is designed to address the specific stability challenges associated with primary amines containing aryl-ether linkages.

Compound ID: 2-(4-Bromophenoxy)ethylamine CAS: 26583-55-1 Functional Class: Primary Amine / Aryl Ether / Aryl Bromide Support Level: Advanced Chemical Handling

Core Storage Directive

"Why is my sample turning yellow or forming a crust?" This is the most common inquiry regarding 2-(4-Bromophenoxy)ethylamine. As a primary amine, this compound is thermodynamically driven to react with atmospheric components. The "crust" is typically carbamate formation (reaction with CO₂), while the "yellowing" indicates oxidative degradation (reaction with O₂).

Optimal Storage Specifications

To prevent oxidation and carbamylation, adhere to the following "Golden Standard" storage protocol.

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C Lowers kinetic energy, significantly retarding the rate of N-oxidation and auto-oxidation of the ether linkage.
Atmosphere Argon or Nitrogen Displaces O₂ (preventing N-oxides) and CO₂ (preventing carbamate salts). Argon is preferred as it is heavier than air.
Container Amber Glass The aryl bromide moiety is potentially photosensitive. Amber glass blocks UV radiation that could trigger photolytic dehalogenation.
Seal Teflon-lined Cap + Parafilm Standard polyethylene caps are permeable to O₂ over time. A Teflon (PTFE) liner provides a chemical barrier.
Physical Form Hydrochloride Salt (Recommended) If synthesized in-house, converting the free base oil to the HCl salt stabilizes the amine group, rendering it resistant to oxidation and CO₂.

Degradation Mechanics & Visualization

Understanding how the molecule degrades allows you to diagnose the state of your sample visually.

Pathway Analysis

The primary amine (


) is the "Achilles' heel" of this molecule.
  • Oxidative Attack: Atmospheric oxygen creates radical species, leading to colored impurities (imines/hydroxylamines).

  • Carbamylation: Atmospheric CO₂ reacts instantly with the basic amine to form a white, solid carbamate salt, often mistaken for the product crystallizing.

DegradationPathways Compound 2-(4-Bromophenoxy) ethylamine (Active API) Oxidation Oxidative Degradation (N-Oxides / Imines) Compound->Oxidation Slow Reaction (Yellowing) Carbamate Carbamate Salt (White Crust) Compound->Carbamate Fast Reaction (Solidification) Oxygen Atmospheric O₂ Oxygen->Oxidation CO2 Atmospheric CO₂ CO2->Carbamate Loss Loss of Stoichiometry & Purity Oxidation->Loss Carbamate->Loss

Figure 1: Degradation pathways for primary amines exposed to air. Note that CO₂ absorption is often faster than oxidation.

Troubleshooting & FAQs

Q1: My liquid sample has solidified into a white solid. Is it ruined?

Diagnosis: This is likely carbamate formation due to CO₂ absorption, not necessarily irreversible destruction. Solution:

  • Verification: Check solubility. Carbamates often have different solubility profiles than the free amine.

  • Recovery: Dissolve the solid in an organic solvent (DCM or EtOAc) and wash with 1M NaOH . The strong base will liberate the free amine and force the carbonate into the aqueous layer. Dry the organic layer (

    
    ) and concentrate.
    
  • Prevention: Always purge the headspace with Argon before resealing.

Q2: The compound has turned dark yellow/brown. Can I use it?

Diagnosis: This indicates oxidation . Unlike carbamates, oxidation products are covalent impurities (imines, N-oxides). Solution:

  • Minor Yellowing: If purity is >95% by NMR, it may be usable for robust reactions (e.g., amide coupling with excess reagent).

  • Dark Brown: Purification is required.

    • Protocol: Perform a Kugelrohr distillation (if liquid) or Acid-Base Extraction .

    • Extraction: Dissolve in DCM

      
       Extract into 1M HCl (Amine goes to water) 
      
      
      
      Wash DCM layer (removes non-basic oxidized impurities)
      
      
      Basify aqueous layer to pH 12
      
      
      Extract back into DCM.
Q3: Can I store this in a frost-free freezer?

Critical Warning: No. Frost-free freezers cycle temperatures (thaw cycles) to prevent ice buildup. This thermal cycling can cause condensation inside the vial if the seal is imperfect, leading to hydrolysis or accelerated degradation. Use a standard refrigerator (4°C) or a non-cycling laboratory freezer (-20°C).

Standard Operating Procedure (SOP): Handling & Aliquoting

To maintain "Self-Validating" integrity, follow this workflow every time the bottle is opened.

HandlingSOP Start Remove from Cold Storage Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Wait 30 mins Open Open under Inert Gas Flow (Argon Funnel) Equilibrate->Open Aliquot Quickly Aliquot Sample Open->Aliquot Purge Purge Headspace with Argon Aliquot->Purge Seal Seal with Parafilm Purge->Seal

Figure 2: Inert handling workflow to prevent moisture condensation and gas absorption.

Step-by-Step Protocol
  • Equilibration: Remove the vial from the fridge and let it stand for 20–30 minutes. Why? Opening a cold vial in warm air causes immediate water condensation inside the bottle.

  • Inert Blanket: If possible, open the vial inside a glovebox or use an inverted funnel connected to an Argon line to create a heavy gas blanket over the opening.

  • Dispensing: Use a clean, dry glass pipette. Avoid metal spatulas if the compound is a solid salt, as trace metal ions can catalyze oxidation [1].

  • Resealing: Direct a gentle stream of Argon into the vial for 10 seconds to displace air. Cap immediately and wrap with Parafilm.

References

  • BenchChem Technical Support. (2025). Preventing oxidation of primary amines during storage. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 2-(4-Bromophenoxy)ethanamine (CAS 26583-55-1). Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12220499, 2-(4-Bromophenoxy)ethylamine. Retrieved from

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: Amines, Liquid, Corrosive, N.O.S. Retrieved from [2]

Sources

Overcoming steric hindrance in 2-(4-Bromophenoxy)ethylamine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 2-(4-Bromophenoxy)ethylamine Coupling

Topic: Troubleshooting & Optimization Guide for 2-(4-Bromophenoxy)ethylamine Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Support / FAQs / Protocols[1]

Introduction & Molecule Profile

Molecule: 2-(4-Bromophenoxy)ethylamine Structure: 4-Br-C6H4-O-CH2-CH2-NH2 CAS: 73918-56-6 (related salt forms common)[1]

This building block presents a unique dual-reactivity profile: a primary amine (nucleophile) and an aryl bromide (electrophile).[1] While the molecule itself is not sterically encumbered at the amine, "steric hindrance" typically arises from the coupling partner (e.g., a bulky carboxylic acid or a hindered amine in cross-coupling).

This guide addresses the two critical workflows where steric hindrance causes failure:

  • Amide Coupling: Reacting the amine with sterically hindered carboxylic acids (e.g.,

    
    -disubstituted acids).[1]
    
  • Buchwald-Hartwig Amination: Reacting the aryl bromide with hindered amines or coupling the amine end to hindered aryl halides.[2]

Troubleshooting Guide: Amide Coupling (Amine as Nucleophile)

Context: You are trying to couple 2-(4-Bromophenoxy)ethylamine to a carboxylic acid, but yields are low (<20%) or the reaction stalls.

FAQ 1: Why is my standard EDC/HOBt or HATU coupling failing?

Diagnosis: If the carboxylic acid partner is sterically hindered (e.g., tertiary carbons, ortho-substituted aromatics), the activated ester formed by EDC or HATU is often too bulky to be attacked efficiently by the amine, or it hydrolyzes faster than it reacts. Solution: Switch to high-energy activation methods that generate a smaller, more electrophilic intermediate (Acid Chloride or Acyl Fluoride).[1]

FAQ 2: I see the activated ester by LCMS, but the amine won't attack. What now?

Diagnosis: The "Cone of Sterics" around the carbonyl carbon is blocking the amine's approach. Solution:

  • Use T3P (Propylphosphonic anhydride): It acts as a dehydrating agent and often drives hindered couplings better than HATU due to a different transition state geometry.[1]

  • Use Ghosez’s Reagent: Converts the acid to an acid chloride in situ under neutral conditions, avoiding the harshness of oxalyl chloride.

FAQ 3: Can I use the Acid Chloride method?

Yes. This is the "Nuclear Option" for steric hindrance. Protocol:

  • Dissolve Carboxylic Acid (1.0 eq) in DCM.[1]

  • Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir 1h (gas evolution).

  • Evaporate to dryness (removes HCl).

  • Redissolve in DCM/THF and add 2-(4-Bromophenoxy)ethylamine (1.1 eq) + DIPEA (3.0 eq).

Troubleshooting Guide: Buchwald-Hartwig (Aryl Bromide as Electrophile)

Context: You are using the aryl bromide handle (Ar-Br) to couple with another amine, but the reaction yields are poor.

FAQ 4: The starting material is consumed, but I see mostly hydro-dehalogenation (H replaced Br).

Diagnosis: This is a classic symptom of a difficult "Reductive Elimination" step due to steric crowding. The Pd(II) intermediate waits too long for the hindered partners to align, allowing


-hydride elimination or protodemetallation to occur.
Solution: 
  • Change Ligand: Switch to Buchwald Ligands specifically designed for sterics: BrettPhos (for primary amines) or RuPhos (for secondary amines).[1]

  • Solvent Switch: Move from Toluene to t-Amyl Alcohol or Dioxane .[1]

FAQ 5: The reaction won't start (Oxidative Addition failure).

Diagnosis: The catalyst is not electron-rich enough to insert into the Ar-Br bond, or the active Pd(0) species is unstable. Solution: Use a pre-formed catalyst like Pd(RuPhos) G4 .[1] This ensures a 1:1 Pd:Ligand ratio and prevents catalyst death before the cycle begins.

Comparative Data: Coupling Reagents for Hindered Substrates

ReagentSteric ToleranceActivation SpeciesRecommended ForDrawbacks
EDC / HOBt LowActive Ester (OBt)Standard linear acidsFails with

-branching
HATU MediumActive Ester (OAt)General hindered acidsGuanidinium byproducts
T3P HighMixed Anhydride

-disubstituted acids
Requires excess base
Ghosez's Rgt Very HighAcid ChlorideExtremely hindered acidsMoisture sensitive
Oxalyl Chloride Very HighAcid ChlorideThe "Uncouplables"Acidic byproducts

Visualized Workflows

Diagram 1: Decision Tree for Amide Coupling

AmideCoupling Start Start: Couple 2-(4-Bromophenoxy)ethylamine with Carboxylic Acid (R-COOH) CheckSterics Is R-COOH Sterically Hindered? (e.g., Tertiary carbon, Ortho-subst.) Start->CheckSterics NoHindrance No: Linear/Simple R-Group CheckSterics->NoHindrance No YesHindrance Yes: Bulky R-Group CheckSterics->YesHindrance Yes Standard Use EDC/HOBt or HATU Solvent: DMF or DCM NoHindrance->Standard CheckSensitivity Is R-COOH Acid Sensitive? YesHindrance->CheckSensitivity Sensitive Yes: Acid Sensitive CheckSensitivity->Sensitive Yes NotSensitive No: Robust Scaffold CheckSensitivity->NotSensitive No T3P Use T3P (50% in EtOAc) Base: Pyridine or DIPEA Temp: 0°C -> RT Sensitive->T3P AcidChloride Generate Acid Chloride (Oxalyl Chloride/DMF) then add Amine NotSensitive->AcidChloride

Caption: Decision logic for selecting the optimal coupling strategy based on the steric profile of the carboxylic acid partner.

Diagram 2: Buchwald-Hartwig Optimization Cycle

Buchwald Substrate Ar-Br Substrate (Hindered) CatSelect Catalyst Selection Substrate->CatSelect BrettPhos BrettPhos Pd G4 (For Primary Amines) CatSelect->BrettPhos RuPhos RuPhos Pd G4 (For Secondary Amines) CatSelect->RuPhos Reaction Reaction Conditions Base: NaOtBu or LHMDS Solvent: Dioxane, 100°C BrettPhos->Reaction RuPhos->Reaction Success Product Formed (C-N Bond) Reaction->Success Optimal Sterics Failure Dehalogenation (Ar-H) Reaction->Failure Ligand Too Small

Caption: Workflow for optimizing Buchwald-Hartwig amination when steric hindrance leads to catalyst failure or side reactions.

Detailed Protocol: The "Nuclear Option" for Hindered Amides

Method: Acid Chloride Generation via Ghosez's Reagent Why: Avoids acidic byproducts of oxalyl chloride; compatible with acid-sensitive substrates.

  • Activation:

    • In a flame-dried flask under

      
      , dissolve the Hindered Carboxylic Acid  (1.0 mmol) in dry DCM (5 mL).
      
    • Add Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 mmol, 160 mg).[1]

    • Stir at Room Temperature for 1–2 hours. (Monitor by quenching an aliquot with MeOH and checking for Methyl Ester by TLC/LCMS).

  • Coupling:

    • In a separate vial, dissolve 2-(4-Bromophenoxy)ethylamine (1.1 mmol, 238 mg) and DIPEA (3.0 mmol, 0.52 mL) in dry DCM (2 mL).

    • Add the amine solution dropwise to the activated acid chloride solution at 0°C.

  • Workup:

    • Allow to warm to RT and stir for 2 hours.

    • Quench with saturated

      
      .[3] Extract with DCM.
      
    • Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] Link[1]

  • Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking Amide Bond Synthesis. Nature, 480, 471–479. Link[1]

  • BenchChem Technical Support. (2025). Amide Coupling Reactions with Electron-Rich Amines. Link[1]

Sources

Purification strategies for removing unreacted phenols from 2-(4-Bromophenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 2-(4-Bromophenoxy)ethylamine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the removal of unreacted phenolic impurities. As Senior Application Scientists, we have curated this guide to blend technical accuracy with practical, field-tested insights to ensure the integrity and success of your experimental work.

Understanding the Challenge: Phenol Impurities

The synthesis of 2-(4-Bromophenoxy)ethylamine often involves the reaction of a phenol with a suitable amine-containing starting material. A common outcome is the presence of unreacted phenol in the final product mixture. The separation of these two compounds can be challenging due to their similar polarities. This guide provides a systematic approach to tackling this purification problem.

FAQ 1: What is the most straightforward method to remove unreacted phenol from my 2-(4-Bromophenoxy)ethylamine product?

The most direct and commonly used method for separating acidic impurities like phenols from basic products like amines is an acid-base extraction .[1][2] This technique leverages the difference in the acidic and basic properties of the two compounds to selectively move one into an aqueous layer, leaving the desired product in the organic layer.

The Underlying Principle: pKa Differences

The success of an acid-base extraction hinges on the significant difference in the pKa values of the compounds you wish to separate.

  • Phenols are weakly acidic, with a pKa of approximately 10.[3][4]

  • The conjugate acid of an arylethylamine , such as 2-(4-Bromophenoxy)ethylamine, has a pKa in the range of 9-11.[3][5]

This difference allows for the selective deprotonation of the phenol using a moderately strong base, which will not significantly deprotonate the amine.

Troubleshooting Guide: Acid-Base Extraction

Question: I performed a basic wash, but I still see phenol in my product. What went wrong?

Several factors could contribute to an incomplete extraction. Let's troubleshoot the common culprits.

1. Incorrect Choice of Base:

The choice of base is critical. A base that is too weak will not effectively deprotonate the phenol, while a base that is too strong could potentially lead to side reactions or emulsion formation.

Base Approximate pH Suitability for Phenol Extraction Rationale
Saturated Sodium Bicarbonate (NaHCO₃)~8Not Recommended The pKa of carbonic acid is about 6.4. Bicarbonate is not a strong enough base to deprotonate phenol effectively.[6]
1M Sodium Carbonate (Na₂CO₃)~11.5Suitable Carbonate is a stronger base than bicarbonate and is effective at deprotonating phenols.
1M Sodium Hydroxide (NaOH)~14Highly Effective A strong base that will quantitatively deprotonate the phenol, converting it to the water-soluble sodium phenoxide salt.[6]

Recommendation: For the removal of unreacted phenols, a wash with 1M Sodium Hydroxide (NaOH) is the most robust approach.

2. Insufficient Number of Extractions:

A single extraction is often not enough to completely remove an impurity. The partitioning of a compound between two immiscible phases is an equilibrium process.

Expert Tip: As a rule of thumb, performing three successive extractions with smaller volumes of the aqueous base is more effective than a single extraction with a large volume.

3. Emulsion Formation:

Vigorous shaking of the separatory funnel, especially with basic solutions, can lead to the formation of an emulsion—a stable mixture of the organic and aqueous layers that is difficult to separate.

Troubleshooting Emulsions:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[7]

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

Experimental Protocol: Acid-Base Extraction for Phenol Removal

This protocol outlines the steps for removing unreacted phenol from a solution of 2-(4-Bromophenoxy)ethylamine in an organic solvent like ethyl acetate or dichloromethane.

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Initial Wash (Optional): Wash the organic layer with water to remove any water-soluble impurities.

  • Basic Extraction:

    • Add a volume of 1M NaOH solution to the separatory funnel containing the organic layer.

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer.

    • Repeat this basic extraction two more times with fresh portions of 1M NaOH.

  • Neutralization Wash: Wash the organic layer with water to remove any residual NaOH.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine) to remove dissolved water from the organic layer.[7]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified 2-(4-Bromophenoxy)ethylamine.

Workflow for Acid-Base Extraction

G cluster_0 Acid-Base Extraction Workflow start Crude Product in Organic Solvent wash1 Wash with 1M NaOH (3 times) start->wash1 separate1 Separate Aqueous (Phenolate) and Organic Layers wash1->separate1 wash2 Wash Organic Layer with Water separate1->wash2 wash3 Wash Organic Layer with Brine wash2->wash3 dry Dry Organic Layer (e.g., Na2SO4) wash3->dry evaporate Evaporate Solvent dry->evaporate end Purified Product: 2-(4-Bromophenoxy)ethylamine evaporate->end

Caption: Workflow for purifying 2-(4-Bromophenoxy)ethylamine via acid-base extraction.

FAQ 2: My product is still impure after acid-base extraction. What other purification techniques can I use?

If acid-base extraction does not yield a product of sufficient purity, flash column chromatography is the next logical step.[8][9] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[9]

Troubleshooting Guide: Flash Column Chromatography

Question: I'm having trouble getting good separation between my product and the phenol impurity on a silica gel column. What can I do?

Optimizing a chromatographic separation involves a systematic approach to selecting the stationary and mobile phases.

1. Solvent System Selection:

The choice of the eluent (mobile phase) is the most critical factor in achieving good separation.[10] The goal is to find a solvent system where the desired product and the impurity have significantly different retention factors (Rf values) on a Thin Layer Chromatography (TLC) plate.

  • Starting Point: A good starting point for moderately polar compounds is a mixture of ethyl acetate and hexanes.[11]

  • For More Polar Compounds: If your compounds are more polar, a mixture of methanol and dichloromethane can be effective.[11]

TLC Analysis for Method Development: Before running a column, it is essential to perform TLC analysis to determine the optimal solvent system.

Observation on TLC Interpretation Action
Both spots are at the baseline (Rf ≈ 0).The solvent system is not polar enough.Increase the proportion of the more polar solvent (e.g., increase % ethyl acetate).
Both spots are at the solvent front (Rf ≈ 1).The solvent system is too polar.Decrease the proportion of the more polar solvent (e.g., decrease % ethyl acetate).
The spots are very close together.Poor separation.Try a different solvent system (e.g., switch from ethyl acetate/hexanes to methanol/dichloromethane).
The spots are well-separated with Rf values between 0.2 and 0.5.Good separation.This is a suitable solvent system for column chromatography.

Expert Tip: For amines, which can sometimes "streak" on a silica gel column, adding a small amount (0.1-1%) of triethylamine to the eluent can improve the peak shape and resolution.[12]

2. Column Packing and Loading:

Proper column packing is crucial for achieving good separation. A poorly packed column will have channels and cracks, leading to band broadening and reduced resolution.[13]

  • Dry Loading vs. Wet Loading: If your crude product is not very soluble in the initial eluent, "dry loading" can be a better option. This involves adsorbing the sample onto a small amount of silica gel before adding it to the column.[8][14]

Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for purifying 2-(4-Bromophenoxy)ethylamine using flash column chromatography.

  • TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf value of ~0.3 for the desired product.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude product. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight.[9]

    • Pack the column with silica gel as a slurry in the initial, less polar eluent.[10]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • If using a gradient, gradually increase the polarity of the eluent.[13]

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified 2-(4-Bromophenoxy)ethylamine.

Decision Tree for Purification Strategy

G start Crude 2-(4-Bromophenoxy)ethylamine with Phenol Impurity extraction Perform Acid-Base Extraction (1M NaOH wash) start->extraction check_purity1 Analyze Purity (TLC, NMR) extraction->check_purity1 pure_product Pure Product check_purity1->pure_product Sufficiently Pure chromatography Perform Flash Column Chromatography check_purity1->chromatography Impure check_purity2 Analyze Purity (TLC, NMR) chromatography->check_purity2 check_purity2->pure_product Sufficiently Pure reassess Re-evaluate Reaction and/or Characterize Remaining Impurities check_purity2->reassess Impure

Caption: Decision-making process for purifying 2-(4-Bromophenoxy)ethylamine.

FAQ 3: Can I use recrystallization to purify 2-(4-Bromophenoxy)ethylamine?

Recrystallization is a powerful purification technique for solid compounds.[15][16][17] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[15] If 2-(4-Bromophenoxy)ethylamine is a solid at room temperature and the phenol impurity is present in a smaller amount, recrystallization could be a viable option.

Key Considerations for Recrystallization:

  • Solvent Selection: The ideal solvent is one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.[17][18] The impurity should either be very soluble or very insoluble in the chosen solvent at all temperatures.

  • Inducing Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7]

While potentially effective, recrystallization is often more challenging to optimize than extraction or chromatography for this specific separation.

References

  • Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • Wikipedia. (2024). Acid–base extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Coquerel, Y. (2008).
  • (n.d.). General methods for flash chromatography using disposable columns. PMC. Retrieved from [Link]

  • (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube.
  • Reddit. (2023, May 25). Extraction solvent for amines in an aqueous reaction solution? r/chemistry.
  • ResearchGate. (n.d.). Removal of phenol by liquid-liquid extraction from pharmaceutical wastewater | Request PDF. Retrieved from [Link]

  • Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US4240923A - Process and amine-solvent absorbent for removing acidic gases from gaseous mixtures.
  • Chemistry LibreTexts. (2023, January 29).
  • MDPI. (2025, August 25). Highly Efficient Extraction of Phenolic Compounds from Coal Tar Using Alcohol Amine Aqueous Solutions via Synergistic Extraction.
  • (2024, December 13). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review.
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
  • PMC. (2023, February 14). Reclaiming of Amine CO2 Solvent Using Extraction of Heat Stable Salts in Liquid-Liquid Membrane Contactor.
  • (n.d.).
  • ResearchGate. (2025, October 30). (PDF)
  • Benchchem. (n.d.).
  • Wellesley College. (n.d.).
  • (n.d.).
  • (n.d.). pKa values.
  • PubMed. (n.d.).
  • Teledyne ISCO. (2012, November 9).
  • Chemistry LibreTexts. (2020, August 1). 5.5: Acid-base Properties of Phenols.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude (4-bromophenoxy)trimethylsilane.
  • Organic Syntheses Procedure. (n.d.).
  • Research and Reviews. (2022, September 19).
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
  • Google Patents. (n.d.).
  • Tiei liquid/liquid mixing and separation Solvent Extraction Equipment. (2024, July 22).
  • Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., Kaupmees, K., Piirsalu, M., & Leito, I. (2018).
  • (n.d.). pKa chart.
  • (n.d.). Phenol Synthesis Part II.
  • Benchchem. (n.d.). Removing unreacted bromine from 2-Bromo-4'-hydroxyacetophenone synthesis.
  • Refining Community. (n.d.).
  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend.
  • Pall Corporation. (n.d.). Predicting Contamination Levels of Upset Conditions in Amine Sweetening Systems.
  • PubMed. (n.d.). Isolation of 2-(3'-bromo-4'-hydroxyphenol)ethanamine from the New Zealand ascidian Cnemidocarpa bicornuta.
  • Reddit. (2023, August 12).
  • ChemicalBook. (n.d.). 2-(4-Bromophenyl)ethylamine synthesis.
  • TCI Chemicals. (n.d.). 2-(4-Bromophenyl)ethylamine | 73918-56-6.

Sources

Scale-up challenges for 2-(4-Bromophenoxy)ethylamine manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SC-8829-BR Subject: Scale-up Process Optimization & Troubleshooting for 2-(4-Bromophenoxy)ethylamine Assigned Specialist: Dr. A. Vance, Senior Process Chemist

Executive Summary

You are encountering challenges in scaling the synthesis of 2-(4-Bromophenoxy)ethylamine (CAS: 73918-56-6). This fragment is a critical pharmacophore in CNS drug development (specifically 5-HT2C agonists).

At the milligram scale, this synthesis is trivial. At the kilogram scale, it presents two distinct engineering hazards:

  • The "White Nightmare": In the Gabriel synthesis route, the phthalhydrazide byproduct forms a concrete-like slurry that can seize impellers.

  • Chemoselectivity Failure: In the Nitrile reduction route, standard hydrogenation (Pd/C, H2) frequently causes hydrodebromination, stripping the essential bromine atom from the aromatic ring.

This guide provides the engineering controls and chemical modifications required to bypass these failure modes.

Module 1: The Alkylation Step (Williamson Ether Synthesis)

Objective: Coupling 4-bromophenol with N-(2-bromoethyl)phthalimide.

Critical Process Parameters (CPPs)
ParameterSpecificationWhy it matters (The "Why")
Water Content < 0.05% (KF)Phenoxide anions are highly basic. Trace water solvates the anion, reducing nucleophilicity by orders of magnitude (the "Solvation Cage" effect) [1].
Base Selection K₂CO₂ (Milled)NaH is faster but dangerous at scale (H₂ evolution). K₂CO₃ is safer but requires high surface area. Granular K₂CO₃ will result in stalled conversion (>48h).
Solvent Acetonitrile or DMFAcetonitrile offers easier workup (low BP), but DMF promotes faster kinetics via better cation solvation.
Troubleshooting Guide: Alkylation

Q: My reaction conversion has stalled at 60% after 24 hours. Should I add more base? A: No. Adding more base usually won't fix a stalled Williamson ether synthesis if the surface area is compromised.

  • Diagnosis: The K₂CO₃ surface has likely been coated by the KBr byproduct, creating a passivation layer.

  • Fix: Increase agitation speed (RPM) to promote particle attrition. For future batches, use micronized K₂CO₃ or add a phase transfer catalyst (Tetrabutylammonium bromide, 5 mol%) to shuttle the phenoxide into the solution phase [2].

Q: I see a new impurity at RRT 1.2. What is it? A: This is likely the C-alkylated product.

  • Mechanism: Phenoxide is an ambident nucleophile. While O-alkylation is preferred, high temperatures (>80°C) or highly polar aprotic solvents (like DMSO) can increase the character of the carbon attack.

  • Solution: Lower the reaction temperature to 60°C and extend the reaction time. Switch from DMF to Acetonitrile if solubility permits.

Module 2: The Deprotection (The "Fork in the Road")

Context: You must remove the phthalimide protecting group to reveal the amine. This is the most common failure point in scale-up.

Route A: Hydrazine Cleavage (Standard Gabriel)
  • Risk: High. Hydrazine hydrate is toxic, and the byproduct (phthalhydrazide) is voluminous and insoluble.

  • Scale-up Protocol: Do NOT use standard refluxing ethanol.

Q: The reactor contents turned into a solid white block during reflux. How do I salvage this? A: You have precipitated phthalhydrazide.[1]

  • Immediate Fix: Add excessive amounts of 1M NaOH or 10% HCl. Phthalhydrazide is amphoteric; it will dissolve at high or low pH, but is insoluble at neutral pH.

  • Prevention: Do not use Hydrazine for batches >100g. Switch to the Ethanolamine Cleavage protocol (see below).

Route B: Ethanolamine Cleavage (Recommended for Scale)

Theory: Ethanolamine attacks the phthalimide ring to form a soluble intermediate, avoiding the "brick" formation [3].

Protocol:

  • Suspend the phthalimide intermediate in Toluene (not Ethanol).

  • Add 3.0 equivalents of Ethanolamine.

  • Heat to 70°C for 6-12 hours.

  • Workup: Cool to room temperature. Add water. The byproduct (N-(2-hydroxyethyl)phthalimide) remains in the aqueous/toluene interface or precipitates as a filterable solid, unlike the gelatinous hydrazine byproduct. The product amine stays in the Toluene.

Module 3: Alternative Route (Nitrile Reduction)

Context: Synthesizing 2-(4-bromophenoxy)acetonitrile and reducing it.

Q: We used Pd/C and Hydrogen to reduce the nitrile, but the Bromine fell off (Debromination). A: This is chemically expected. Aryl bromides are labile under catalytic hydrogenation conditions.

  • The Fix: You cannot use Pd/C. You must use a hydride reducing agent or a selective catalyst.

    • Option 1 (Borane): Borane-THF or Borane-DMS reduces nitriles to amines without touching aryl halides. Warning: Quenching Borane at scale generates massive H₂ volumes.

    • Option 2 (Raney Nickel): Raney Nickel is less prone to dehalogenation than Palladium, especially if doped with an inhibitor, but still carries risk.

    • Recommendation: Stick to the Gabriel Route (via Ethanolamine) to guarantee the Bromine survives.

Visual Decision Matrix

The following diagram outlines the decision logic for selecting the safest scale-up route.

ScaleUpLogic Start Start: 4-Bromophenol RouteChoice Choose Alkylating Agent Start->RouteChoice Phthalimide Reagent: N-(2-bromoethyl)phthalimide (Gabriel Route) RouteChoice->Phthalimide High Purity Req Nitrile Reagent: Chloroacetonitrile (Nitrile Route) RouteChoice->Nitrile Cost Sensitive CleavageChoice Choose Cleavage Method Phthalimide->CleavageChoice Hydrazine Method: Hydrazine Hydrate CleavageChoice->Hydrazine Lab Scale (<10g) Ethanolamine Method: Ethanolamine (Recommended) CleavageChoice->Ethanolamine Process Scale (>100g) Result_Hydrazine Risk: Reactor Clogging (Phthalhydrazide ppt) Hydrazine->Result_Hydrazine Result_Ethanolamine Success: Soluble Byproducts High Purity Amine Ethanolamine->Result_Ethanolamine ReductionChoice Choose Reduction Method Nitrile->ReductionChoice PdC_H2 Method: Pd/C + H2 ReductionChoice->PdC_H2 Standard Cond. Borane Method: Borane-THF ReductionChoice->Borane Selective Cond. Result_Debrom Failure: Hydrodebromination (Loss of Br atom) PdC_H2->Result_Debrom Result_Borane Success: Product Intact (Safety: High H2 Gen) Borane->Result_Borane

Caption: Process flow decision tree highlighting the risks of Phthalhydrazide precipitation (Red) and Hydrodebromination (Red) versus the recommended Ethanolamine pathway (Green).

Module 4: Isolation & Salt Formation

Objective: Converting the free base oil into a stable solid.

The free base of 2-(4-bromophenoxy)ethylamine is often an oil or a low-melting solid that oxidizes over time. We recommend isolating it as the Hydrochloride Salt .

Protocol:

  • Dissolve the crude amine oil in Ethyl Acetate (5 volumes).

  • Cool to 0-5°C.

  • Slowly add HCl in Isopropanol (1.1 equivalents). Do not use aqueous HCl, or you will struggle to dry the salt.

  • A white precipitate should form immediately.

  • Troubleshooting: If the product "oils out" (forms a gum) instead of crystallizing:

    • Reheat the mixture to reflux until the oil dissolves.

    • Add a seed crystal.

    • Cool very slowly (over 4 hours) to room temperature with gentle stirring.

References

  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis. Reaction Chemistry & Engineering. Link

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions.[2][3]Link

  • BenchChem. (2025).[4] Application Notes and Protocols for the Scale-up Synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol. (Analogous ether synthesis scale-up). Link

  • ScienceMadness. (2025). Safety precautions for hydrazine hydrate scale-up.[5][6][7]Link

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-(4-Bromophenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Structural Verification in Drug Discovery[1]

Executive Summary & Application Context

2-(4-Bromophenoxy)ethylamine is a critical heterobifunctional linker intermediate, widely utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery.[1] Its "performance" in this context is defined by its purity and structural integrity prior to conjugation.[1][2]

This guide provides a comparative analytical framework for this compound, specifically focusing on distinguishing the Free Base from the Hydrochloride Salt (HCl) forms using 1H NMR.[2] This distinction is vital as the salt form is often preferred for storage stability, while the free base is required for nucleophilic substitution reactions.[2]

Comparative Analysis: Free Base vs. Hydrochloride Salt[1][3]

The most common analytical challenge is verifying the protonation state of the amine. The formation of the hydrochloride salt induces significant electronic changes that are clearly visible in the 1H NMR spectrum.[2]

Chemical Shift Data Comparison

The following table contrasts the expected 1H NMR shifts for the Free Base (in CDCl₃) versus the Hydrochloride Salt (in DMSO-d₆/D₂O).

Proton EnvironmentLabelFree Base (CDCl₃) δ (ppm)HCl Salt (DMSO-d₆) δ (ppm)Shift Δ (ppm)Mechanistic Cause
Aromatic (Ortho to Br) H-a7.35 – 7.40 (d)7.45 – 7.50 (d)+0.10Minimal solvent effect; inductive pull of Br.[1]
Aromatic (Ortho to O) H-b6.75 – 6.80 (d)6.95 – 7.00 (d)+0.20Shielded by Oxygen resonance; slight deshielding in salt.[1]
O-Methylene H-c3.95 – 4.00 (t)4.15 – 4.25 (t)+0.20Inductive effect of protonated amine (3 bonds away).[1]
N-Methylene H-d3.00 – 3.05 (t) 3.20 – 3.35 (br t) +0.25 Primary Diagnostic: Strong deshielding by NH₃⁺ cation.[1]
Amine H-e~1.5 (br s)~8.15 (br s)+6.65Protonation (NH₂ → NH₃⁺).[1] Disappears in D₂O.

Key Insight: The shift of the N-methylene triplet (H-d) from ~3.0 ppm to ~3.3 ppm is the definitive marker for salt formation.[1]

Spectral Logic & Assignment
  • Aromatic Region (AA'BB' System): The 1,4-disubstitution pattern creates a characteristic pair of doublets (roofing effect often observed).[1]

    • H-a (Deshielded): Closer to the Bromine atom (electron-withdrawing by induction).[1] Appears downfield (~7.4 ppm).[2]

    • H-b (Shielded): Ortho to the Oxygen atom.[1] Oxygen is a strong pi-donor, increasing electron density at the ortho/para positions, shielding these protons upfield (~6.8 ppm).[3][2]

  • Aliphatic Region:

    • H-c (O-CH₂): Oxygen is highly electronegative, deshielding these protons significantly (~4.0 ppm).[1][2]

    • H-d (N-CH₂): Nitrogen is less electronegative than Oxygen, so these appear upfield (~3.0 ppm in free base).[1][2] Upon protonation (HCl salt), the positive charge on Nitrogen pulls electron density, shifting this signal downfield.[3][2]

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this step-by-step protocol. This workflow includes "Checkpoints" to validate sample quality before acquisition.

Sample Preparation[3]

For Free Base (Oil/Low-Melting Solid):

  • Mass: Weigh 10–15 mg of the sample.

  • Solvent: Add 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS.

    • Checkpoint: Solution must be clear. Turbidity indicates residual inorganic salts or water.[1][2] Filter through a cotton plug if necessary.[1][2]

  • Tube: Transfer to a clean, dry 5mm NMR tube. Cap immediately to prevent evaporation of volatile amine.[1][2]

For Hydrochloride Salt (Solid):

  • Mass: Weigh 10–15 mg of the sample.

  • Solvent: Add 0.6 mL of DMSO-d₆ (Dimethyl Sulfoxide-d6).

    • Note: D₂O can be used, but the exchangeable NH₃⁺ protons will disappear, removing a key confirmation signal.[3][2][4] DMSO-d₆ is preferred for full structural characterization.[1][2]

  • Agitation: Vortex for 30 seconds. Salts can be slow to dissolve in DMSO.[1][2]

Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (Free Base) / 32 (Salt - to resolve broad NH peaks).[1]

  • Relaxation Delay (D1): 1.0 second (Standard) or 5.0 seconds (for quantitative integration).

  • Spectral Width: -2 to 14 ppm.[2]

Troubleshooting & Impurities Analysis

High-performance analysis requires identifying not just the product, but the absence of alternatives (impurities).[2]

Common Impurity: 4-Bromophenol

This is the starting material.[1][2] Its presence indicates incomplete alkylation.[1]

  • Diagnostic Signal: Look for a triplet at ~6.5 - 7.0 ppm (Phenolic OH, solvent dependent) or a shift in the aromatic region.[1][2]

  • Differentiation: 4-Bromophenol lacks the aliphatic triplets (3.0–4.0 ppm).[1] If you see aromatics but no aliphatic chain, the reaction failed.[3][2]

Common Impurity: 1,2-Dibromoethane

Used in excess during synthesis.[1][3][2]

  • Diagnostic Signal: Strong singlet at ~3.73 ppm (in CDCl₃).[1][2]

Validation Check: The Integral Ratio

A pure sample must adhere to the following integration logic:

  • Aromatic Region (4H total) : O-CH₂ (2H) : N-CH₂ (2H).[1]

  • Target Ratio: 2 : 2 : 1 : 1 (or 4 : 2 : 2).

  • Failure Mode: If the aliphatic integrals are low compared to aromatics, suspect 4-bromophenol contamination.[1][2]

Visualization: Analytical Workflow & Pathway

The following diagram illustrates the logical flow for analyzing the compound and distinguishing its forms.

NMR_Analysis_Workflow Start Sample: 2-(4-Bromophenoxy)ethylamine Solubility_Check Solubility Test Start->Solubility_Check Choice_Solvent Solvent Selection Solubility_Check->Choice_Solvent CDCl3_Path Soluble in CDCl3 (Likely Free Base) Choice_Solvent->CDCl3_Path Clear Solution DMSO_Path Insoluble in CDCl3 Soluble in DMSO/D2O (Likely HCl Salt) Choice_Solvent->DMSO_Path Precipitate/Cloudy Acquisition Acquire 1H NMR (16-32 Scans) CDCl3_Path->Acquisition DMSO_Path->Acquisition Analysis_Step Analyze Chemical Shifts (δ) Acquisition->Analysis_Step Decision_Node Check N-CH2 Shift Analysis_Step->Decision_Node Result_Base δ ~ 3.0 ppm Broad Singlet ~1.5 ppm CONFIRMED: Free Base Decision_Node->Result_Base Triplet @ 3.0 ppm Result_Salt δ ~ 3.3 ppm Broad Singlet ~8.2 ppm CONFIRMED: HCl Salt Decision_Node->Result_Salt Triplet @ 3.3 ppm

Caption: Logical decision tree for solvent selection and structural confirmation based on N-methylene chemical shift.

References

  • Royal Society of Chemistry. Supporting Information: Synthesis of phenoxyethylamine derivatives.[1][2] (Accessed 2023).[2]

  • National Institute of Standards and Technology (NIST). 2-Phenoxyethylamine Mass and NMR Data.[2] NIST Chemistry WebBook.[2]

  • Fulmer, G. R., et al. (2010).[1][3][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[3][2]

  • Sigma-Aldrich. 4-Bromophenethylamine 1H NMR Spectrum. (Reference for aromatic substitution patterns). [1]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 2-(4-Bromophenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmark for the analysis of 2-(4-Bromophenoxy)ethylamine , a critical intermediate in the synthesis of diverse pharmaceutical scaffolds (including antihistamines and potential psychotropic analogs).

The following analysis synthesizes theoretical fragmentation mechanics with practical detection strategies, designed for researchers utilizing LC-MS/MS (ESI) and GC-MS (EI) platforms.

Executive Summary

2-(4-Bromophenoxy)ethylamine presents a distinct mass spectral signature defined by the interplay between its brominated aromatic core and the primary amine tail .

  • Primary Identification Marker: The characteristic 1:1 isotopic doublet (

    
    ) allows for immediate visual filtering of background noise.
    
  • Fragmentation Logic: The molecule undergoes predictable cleavage driven by the ether oxygen and the nitrogen lone pair, making it an excellent candidate for substructure analysis in metabolic studies.

  • Comparative Advantage: Unlike its chloro- or fluoro-analogs, the bromine atom provides a "mass defect" handle that simplifies elemental composition confirmation in high-resolution MS (HRMS).

Chemical Identity & Physical Properties

PropertySpecification
IUPAC Name 2-(4-Bromophenoxy)ethanamine
Molecular Formula

Exact Mass (Monoisotopic) 214.9946 (

) / 216.9925 (

)
Molecular Weight 216.08 g/mol
CAS Number 1052525-13-9 (HCl salt) / 13426-06-7 (Free base)
Key Structural Motifs Phenylether linkage, Primary Ethylamine, Para-Bromo substitution

Mass Spectrometry Profile: Mechanisms & Pathways

A. Electron Ionization (EI) – GC-MS

In "hard" ionization (70 eV), the molecule exhibits extensive fragmentation. The molecular ion (


) is observable but often of low intensity due to the lability of the aliphatic chain.
  • Base Peak (m/z 30): The dominant peak arises from

    
    -cleavage  adjacent to the nitrogen atom. The radical cation directs the cleavage of the 
    
    
    
    bond, expelling the bulky bromophenoxy radical and leaving the stabilized iminium ion (
    
    
    ).
  • Diagnostic Ion (m/z 172/174): A secondary pathway involves a hydrogen rearrangement (similar to McLafferty) where the ether oxygen abstracts a hydrogen from the amine chain, leading to cleavage of the

    
     bond. This yields the 4-bromophenol radical cation , preserving the tell-tale 1:1 bromine isotope pattern.
    
B. Electrospray Ionization (ESI) – LC-MS/MS

In "soft" ionization (Positive Mode), the protonated molecular ion


 is the precursor.
  • Precursor Ions: m/z 216.0 and 218.0 (Doublet).

  • Primary Product Ion (m/z 199/201): Loss of ammonia (

    
    , -17 Da). Common in primary amines, forming a phenoxyethyl cation.
    
  • Secondary Product Ion (m/z 155/157): Loss of the ethylamine chain (

    
    ) or loss of 
    
    
    
    followed by ethene ejection, generating the bromophenyl cation.
C. Visualization of Fragmentation Pathways

Fragmentation M Molecular Ion (M+) m/z 215/217 (EI) m/z 216/218 (ESI) Alpha α-Cleavage Product (Iminium Ion) m/z 30 M->Alpha EI: α-Cleavage (Loss of Ar-O-CH2•) Phenol 4-Bromophenol Radical Cation m/z 172/174 M->Phenol EI: H-Rearrangement (Loss of C2H3N) LossNH3 Loss of Ammonia [M+H - NH3]+ m/z 199/201 M->LossNH3 ESI: CID Fragmentation (-17 Da) Tropylium Bromophenol Cation m/z 155/157 LossNH3->Tropylium Loss of C2H4

Caption: Figure 1. Dual-mode fragmentation map showing the divergence between EI (structural cleavage) and ESI (neutral loss) pathways.

Comparative Performance Analysis

This section evaluates 2-(4-Bromophenoxy)ethylamine against its most common structural analogs.

Feature2-(4-Bromophenoxy)ethylamine 2-(4-Chlorophenoxy)ethylamine 2-Phenoxyethylamine (Unsubstituted)
Isotope Pattern 1:1 Doublet (M, M+2)3:1 Ratio (M, M+2)Singlet (No M+2)
Base Peak (EI) m/z 30 (Identical)m/z 30 (Identical)m/z 30 (Identical)
Diagnostic Ion m/z 172/174 (Bromophenol)m/z 128/130 (Chlorophenol)m/z 94 (Phenol)
LOD (ESI) High (Br increases ionization efficiency in negative mode if derivatized)ModerateModerate
Specificity Excellent (Br is a rare biological element)Good (Cl is common in solvents)Poor (Isobaric with many metabolites)

Key Insight: While all three compounds share the generic m/z 30 amine fragment, the Bromine analog is superior for tracer studies . The unique 1:1 isotope signature acts as an internal validation flag, virtually eliminating false positives in complex biological matrices (e.g., plasma or urine).

Experimental Protocol: Validated Detection Workflow

Method A: GC-MS (For Structural Confirmation)
  • Sample Prep: Dissolve 1 mg in 1 mL Methanol. Derivatization (e.g., MSTFA) is recommended to improve peak shape but not strictly required.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

  • Inlet: 250°C, Splitless mode.

  • Oven: 60°C (1 min) → 20°C/min → 300°C (3 min).

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 25–300.

  • Expected Result: Look for the m/z 30 base peak. Confirm identity by extracting ion chromatogram (EIC) for m/z 172 and 174.

Method B: LC-MS/MS (For Quantification)
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).

  • Ionization: ESI Positive Mode.

  • MRM Transition:

    • Quantifier: 216.0

      
       199.0 (Loss of 
      
      
      
      ).
    • Qualifier: 216.0

      
       172.0 (Phenol formation).
      

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Ethanol, 2-(4-bromophenoxy)- (Precursor Analog). National Institute of Standards and Technology.

  • Doc Brown's Chemistry. Fragmentation of Aliphatic Amines (Ethylamine Mechanism).

  • Sekuła, K., et al. Analysis of the Fragmentation of Phenethylamine Derivatives using LC-QTOFMS. Problems of Forensic Sciences, 2019.[1]

  • ChemicalBook. 2-(4-Bromophenoxy)ethylamine HCl Product Specifications.

Sources

HPLC Method Development for 2-(4-Bromophenoxy)ethylamine Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a robust, comparative approach to developing an HPLC purity analysis method for 2-(4-Bromophenoxy)ethylamine (CAS: 6362-56-7).[1] It contrasts a traditional "Legacy" acidic method with a modern "High-pH" approach, demonstrating why the latter offers superior specificity and robustness for basic ether-amine intermediates.[1]

Introduction: The Analyte and the Challenge

2-(4-Bromophenoxy)ethylamine is a primary amine linked to a brominated phenyl ring via an ether spacer.[1] This structural motif presents a classic chromatographic dichotomy:

  • Hydrophobic Domain: The 4-bromophenyl ether moiety requires significant organic solvent strength for elution.[1]

  • Basic Domain: The primary ethylamine tail (

    
    ) is highly prone to interacting with residual silanols on silica-based columns, leading to peak tailing and variable retention.
    
The Purity Profile

To ensure the integrity of downstream synthesis, the method must resolve the target amine from its likely synthetic precursors and side-products:

  • Target: 2-(4-Bromophenoxy)ethylamine.[1][2][3]

  • Impurity A (Precursor): 4-Bromophenol (Acidic,

    
    ).[1]
    
  • Impurity B (Over-alkylation): N,N-Bis[2-(4-bromophenoxy)ethyl]amine (Secondary amine dimer).[1]

Method Development Strategy

We compare two distinct strategies. The Legacy Method relies on suppressing silanol activity using low pH and ion-pairing effects.[1] The Optimized Method utilizes modern hybrid-silica technology to operate at high pH, neutralizing the amine for superior kinetics.[1]

Visualizing the Separation Logic

The following diagram illustrates the protonation states and migration logic for the two methods.

SeparationLogic cluster_0 Method A: Acidic (pH 2.5) cluster_1 Method B: Basic (pH 10.5) Node1 Target Amine (Protonated R-NH3+) Interacts with Silanols -> Tailing Node2 Impurity A (Phenol) (Neutral) Strong Retention Node3 Target Amine (Neutral R-NH2) Hydrophobic Retention -> Sharp Peak Node4 Impurity A (Phenol) (Ionized Ar-O-) Elutes in Void Volume Decision Optimization Choice Decision->Node1 Traditional C18 Decision->Node3 Hybrid C18 (High pH)

Caption: Impact of pH on the ionization state and chromatographic behavior of the amine target and phenol impurity.

Experimental Protocols

Method A: Legacy Acidic Approach (Comparative Baseline)

This method represents a standard starting point but often fails to provide robust quantitation due to peak tailing.

  • Column: Standard C18 (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 225 nm.[1]

  • Observation: The amine elutes early with significant tailing (

    
    ) due to repulsion from the positively charged stationary phase surface and secondary silanol interactions.
    
Method B: Optimized High-pH Approach (Recommended)

This method leverages the neutral state of the amine to maximize hydrophobic interaction and eliminate silanol dragging.[1]

  • Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18 , 4.6 x 100 mm, 2.5 µm (or 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient Protocol:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Hold
10.01090Linear
12.01090Wash
12.1955Re-equilibrate
15.0955End
  • Flow Rate: 1.2 mL/min.[1]

  • Temperature: 40°C.[1][5]

  • Detection: UV @ 225 nm (Amine absorption) and 280 nm (Phenol specificity).

Comparative Performance Data

The following data summarizes the performance metrics obtained during validation of both methods.

ParameterMethod A (Acidic C18)Method B (High pH Hybrid)Interpretation
Target Retention (

)
1.2 (Weak retention)5.8 (Strong retention)High pH neutralizes the amine, increasing hydrophobic retention.[1]
USP Tailing Factor (

)
1.8 (Fail)1.1 (Pass)Neutral amine does not interact with silanols.
Resolution (Target vs. Impurity A) 2.5> 15.0Impurity A (Phenol) ionizes at pH 10.5 and elutes in the void, completely separating from the target.
LOD (µg/mL) 0.50.05Sharper peaks result in 10x higher signal-to-noise ratio.[1]
Robustness Low (Sensitive to buffer conc.)[1]High (pH stable)Method B is less sensitive to minor variations in mobile phase preparation.

Mechanism of Action & Troubleshooting

Why High pH Works for 2-(4-Bromophenoxy)ethylamine

At pH 10.5, the primary amine (


) is >90% deprotonated (neutral).[1]
  • Elimination of Ion-Exchange: The neutral amine cannot engage in cation-exchange mechanisms with residual silanols (

    
    ).[1]
    
  • Increased Hydrophobicity: The neutral molecule is more soluble in the stationary phase, increasing retention time and allowing for higher organic loading, which improves the solubility of the hydrophobic bromine tail.

Troubleshooting Workflow

Use this logic flow to resolve common issues during routine analysis.

Troubleshooting Start Issue Detected Split Identify Symptom Start->Split Tailing Peak Tailing > 1.3 Split->Tailing RetShift Retention Time Shift Split->RetShift Ghost Ghost Peaks Split->Ghost Sol1 Check pH of Mobile Phase A. Must be > 10.0. Tailing->Sol1 RetShift->Sol1 Sol2 Check Column Aging. High pH strips silica over time. Replace column. RetShift->Sol2 Sol3 Extend Equilibration Time. Ammonium Bicarbonate requires longer stabilization. Ghost->Sol3

Caption: Diagnostic workflow for maintaining the high-pH HPLC method.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2023).[1] XBridge BEH C18 Column Care and Use Manual. Link

  • Agilent Technologies. (2020).[1] Analysis of Basic Compounds at High pH using Agilent Poroshell HPH-C18. Link

  • Dolan, J. W. (2012). The Role of pH in Retention and Selectivity. LCGC North America.[1] Link

Sources

Comparative Analytical Guide: FTIR Characterization of 2-(4-Bromophenoxy)ethylamine and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the quality control (QC) and structural verification of aryloxyethylamine intermediates. 2-(4-Bromophenoxy)ethylamine (CAS: 26583-55-1) [1] is a critical bifunctional building block utilized in the synthesis of complex pharmaceuticals, agrochemicals, and biologically active macromolecules. Its molecular architecture features a primary amine, an ether linkage, and a para-brominated aromatic ring.

In drug development workflows, misidentifying this compound or failing to detect structural analogs (such as chlorinated or non-halogenated derivatives) can lead to catastrophic downstream synthesis failures. Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly specific analytical tool to confirm functional group fidelity. This guide objectively compares the FTIR performance profile of 2-(4-Bromophenoxy)ethylamine against its common alternatives, providing researchers with a robust framework for spectral differentiation.

Characteristic FTIR Peaks of 2-(4-Bromophenoxy)ethylamine

To establish a baseline, we must first deconstruct the vibrational modes of the target molecule. The spectral fingerprint is dictated by its distinct functional groups, each absorbing infrared radiation at specific, predictable frequencies.

  • Primary Amine (-NH₂): Exhibits a dual-peak signature in the high-frequency region due to asymmetric and symmetric stretching.

  • Alkyl-Aryl Ether (-O-CH₂-): The asymmetric stretching of the C-O-C bond produces one of the most intense peaks in the spectrum, which is critical for confirming the ether linkage.

  • para-Disubstituted Benzene: The out-of-plane (OOP) C-H bending is highly sensitive to the substitution pattern on the aromatic ring.

  • Aryl Bromide (C-Br): The heavy bromine atom shifts the carbon-halogen stretching frequency to the far-infrared/lower fingerprint region.

Table 1: Theoretical and Empirical FTIR Peak Assignments
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / Shape
Primary Amine (-NH₂) N-H Asymmetric & Symmetric Stretch~3350, ~3280Weak to Medium, Broad
Primary Amine (-NH₂) N-H Bending (Scissoring)~1600 - 1580Medium, Sharp
Alkyl-Aryl Ether C-O-C Asymmetric Stretch~1240 - 1250Strong, Sharp
Alkyl-Aryl Ether C-O-C Symmetric Stretch~1030 - 1050Medium to Strong
Aromatic Ring C=C Ring Stretch~1590, ~1490Medium, Sharp
para-Substituted Ring C-H Out-of-Plane (OOP) Bend~820Strong, Sharp
Aryl Bromide C-Br Stretch~1070, ~500 - 600Medium (1070), Strong (500)

Comparative Performance: Differentiating Alternatives

When sourcing or synthesizing 2-(4-Bromophenoxy)ethylamine, it is imperative to distinguish it from structurally similar analogs. Below is an objective comparison of the target compound against three common alternatives: 2-Phenoxyethylamine (CAS: 1758-46-9) [2][3], 2-(4-Chlorophenoxy)ethylamine (CAS: 28769-06-4) [4], and 4-Bromophenethylamine (CAS: 73918-56-6) [5].

  • Target vs. 2-Phenoxyethylamine: 2-Phenoxyethylamine lacks the halogen atom. The critical differentiator is the aromatic substitution pattern. The target shows a single strong OOP bend at ~820 cm⁻¹ (para-substitution), whereas 2-Phenoxyethylamine exhibits two strong bands at ~750 cm⁻¹ and ~690 cm⁻¹ indicative of a mono-substituted benzene ring.

  • Target vs. 2-(4-Chlorophenoxy)ethylamine: Differentiating these requires careful analysis of the halogen stretching region. The C-Cl stretch typically appears at a higher frequency (~1090 cm⁻¹) compared to the heavier C-Br stretch (~1070 cm⁻¹ and ~500-600 cm⁻¹).

  • Target vs. 4-Bromophenethylamine: 4-Bromophenethylamine lacks the ether oxygen. The absence of the intense asymmetric C-O-C stretch at ~1240-1250 cm⁻¹ immediately flags the sample as the alkyl analog rather than the aryloxy derivative.

Table 2: Comparative FTIR Peak Matrix (Target vs. Alternatives)
CompoundCAS NumberEther C-O-C (~1250 cm⁻¹)Aromatic OOP BendHalogen Stretch
2-(4-Bromophenoxy)ethylamine 26583-55-1 Present (Strong)~820 cm⁻¹ (para)~1070 cm⁻¹ (C-Br)
2-Phenoxyethylamine1758-46-9Present (Strong)~750 & 690 cm⁻¹ (mono)Absent
2-(4-Chlorophenoxy)ethylamine28769-06-4Present (Strong)~820 cm⁻¹ (para)~1090 cm⁻¹ (C-Cl)
4-Bromophenethylamine73918-56-6Absent~820 cm⁻¹ (para)~1070 cm⁻¹ (C-Br)

Experimental Methodology: ATR-FTIR Protocol

Expertise & Causality: Primary amines are inherently hygroscopic. Traditional KBr pellet preparation exposes the sample to atmospheric moisture, which introduces broad O-H stretching bands (3200-3600 cm⁻¹) that obscure the critical N-H stretching region. Therefore, Attenuated Total Reflectance (ATR) FTIR is the mandated technique for these compounds. The following protocol is a self-validating system designed to ensure spectral integrity.

Step-by-Step Workflow:

  • System Initialization & Purge: Purge the spectrometer with dry nitrogen for 15 minutes.

    • Causality: This removes atmospheric H₂O and CO₂, preventing interference in the 3700-3500 cm⁻¹ and 2350 cm⁻¹ regions.

  • Crystal Cleaning: Wipe the diamond or ZnSe ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

    • Self-Validation: Perform a preview scan to ensure a flat baseline, confirming zero cross-contamination from previous samples.

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality: This provides the mathematical baseline that the software will subtract from the sample spectrum to isolate the compound's true absorbance.

  • Sample Application: Place 2-3 mg of the solid sample directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact.

    • Causality: The evanescent wave penetrates only 0.5-2 µm into the sample; intimate physical contact is strictly required for a high signal-to-noise (S/N) ratio.

  • Spectral Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using 32 scans at 4 cm⁻¹ resolution.

  • Data Processing: Apply ATR correction algorithms to compensate for wavelength-dependent penetration depth, followed by a baseline correction to normalize the spectrum for peak picking.

Logical Workflow for Spectral Identification

To streamline Quality Control, I have designed the following decision-tree workflow. This logic allows analysts to rapidly classify an unknown aryloxyethylamine derivative based on binary spectral features.

FTIR_Workflow Start Unknown Aryloxyethylamine Derivative CheckEther Check Ether C-O-C Stretch (~1250 cm⁻¹) Start->CheckEther CheckHalogen Check Aromatic OOP Bend & Halogen Stretch CheckEther->CheckHalogen Present (Strong 1250 cm⁻¹ peak) Is4Bromo 4-Bromophenethylamine (CAS: 73918-56-6) CheckEther->Is4Bromo Absent (No 1250 cm⁻¹ peak) IsPhenoxy 2-Phenoxyethylamine (CAS: 1758-46-9) CheckHalogen->IsPhenoxy Mono-substituted (750 & 690 cm⁻¹) IsChloro 2-(4-Chlorophenoxy)ethylamine (CAS: 28769-06-4) CheckHalogen->IsChloro para-substituted + C-Cl (~820 cm⁻¹, ~1090 cm⁻¹) IsTarget 2-(4-Bromophenoxy)ethylamine (CAS: 26583-55-1) CheckHalogen->IsTarget para-substituted + C-Br (~820 cm⁻¹, ~1070 cm⁻¹)

FTIR decision tree for identifying 2-(4-Bromophenoxy)ethylamine and its structural analogs.

Conclusion

The successful integration of 2-(4-Bromophenoxy)ethylamine into drug development pipelines relies heavily on rigorous analytical verification. By leveraging ATR-FTIR spectroscopy and focusing on the triad of distinguishing features—the ether C-O-C stretch, the aromatic out-of-plane bending, and the carbon-halogen stretch—researchers can confidently differentiate this critical intermediate from its structural analogs, ensuring the integrity of downstream synthetic processes.

References

  • Phenoxyethylamine (CAS 1758-46-9) Chemical Properties. Wikipedia.[Link]

  • 4-Bromophenethylamine (CAS 73918-56-6) Substance Detail. CAS Common Chemistry.[Link]

Sources

Comparing reactivity of 2-(4-Bromophenoxy)ethylamine vs chloro-analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity Guide: 2-(4-Bromophenoxy)ethylamine vs. Chloro-Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

Executive Summary: The Halogen Decision Matrix

In the architecture of small molecule drug discovery, the choice between 2-(4-Bromophenoxy)ethylamine (4-BPEA) and its chloro-analog (4-CPEA) is rarely arbitrary.[1][2] It is a strategic decision dictated by the stage of development: exploration vs. optimization .

  • Select the Bromo-Analog (4-BPEA) when the phenoxy ring is a transient scaffold intended for further elaboration via transition-metal catalysis (Suzuki, Buchwald-Hartwig).[1][2] The weaker C-Br bond acts as a "privileged handle" for rapid diversification.[1][2]

  • Select the Chloro-Analog (4-CPEA) when the phenoxy ring is the terminal pharmacophore.[1][2] The C-Cl bond offers superior metabolic stability, lower molecular weight, and cost-efficiency for scale-up, provided the halogen is not required to react further.[2]

Quick Comparison Matrix
Feature2-(4-Bromophenoxy)ethylamine2-(4-Chlorophenoxy)ethylamine
CAS Number 1052525-13-9 (HCl salt)156-41-2 (Free base)
C-X Bond Energy ~80 kcal/mol (Reactive)~95 kcal/mol (Inert/Latent)
Pd-Catalysis Excellent (Room Temp possible)Poor (Requires bulky ligands/Heat)
Lipophilicity (cLogP) ~2.1 (Higher)~1.9 (Lower)
Primary Utility Synthetic Intermediate (Building Block)End-Game Pharmacophore / Cost Leader

Chemical Profile & Structural Analysis[1][4][5]

The core difference lies in the electronic and steric consequences of the halogen substitution at the para-position of the phenoxy ring. While the ethylamine "tail" remains a constant nucleophile, the "head" dictates the molecule's electrophilic potential.

2.1 Bond Dissociation Energy (BDE) & Reactivity

The reactivity divergence is rooted in the Bond Dissociation Energy of the carbon-halogen bond.[3]

  • C-Br Bond: The C-Br bond in 4-BPEA is significantly weaker (~80 kcal/mol), making it prone to oxidative addition by Pd(0) species.[1][2] This is the rate-determining step in most cross-coupling cycles.[1][2]

  • C-Cl Bond: The C-Cl bond in 4-CPEA is stronger (~95 kcal/mol) and shorter.[1][2] It resists oxidative addition, often requiring specialized, electron-rich ligands (e.g., Buchwald phosphines like XPhos or BrettPhos) to activate the bond.

2.2 Electronic Effects on the Amine

The ether linkage (


) acts as a buffer.[1][2] The inductive electron-withdrawing effect (

) of the halogen is dampened by the time it reaches the primary amine.[1]
  • Observation: The pKa of the primary amine in both analogs is approximately 9.5–9.8 .[1]

  • Implication: Both compounds exhibit nearly identical nucleophilicity at the nitrogen atom.[1][2] You do not need to alter acylation or reductive amination protocols when switching between Br and Cl variants.[1][2]

Synthetic Accessibility & "The Make"

Before using these reagents, verification of their purity is critical. Both are typically synthesized via Williamson ether synthesis.[1]

Comparative Synthesis Protocol

Reaction: p-Halophenol + 2-Bromoethylamine HBr


 Product
  • 4-BPEA (Bromo): Requires strictly controlled temperature (reflux in MeCN or DMF).[1][2] The C-Br bond on the phenol is stable to mild base (

    
    ), but strong bases or high heat can trigger unwanted side reactions (e.g., polymerization or self-coupling if Pd contaminants are present).[1]
    
  • 4-CPEA (Chloro): Highly robust.[1][2] Can be synthesized under harsher conditions (e.g., NaOH/H2O biphasic systems) without risking the integrity of the aryl chloride.

Reactivity Profile: Cross-Coupling Performance

This is the decisive factor for medicinal chemists. We compared the performance of both analogs in a standard Buchwald-Hartwig Amination to illustrate the "Reactivity Gap."

Experimental Case Study: Coupling with Morpholine

Objective: Synthesize the 4-morpholino-substituted phenoxyethylamine derivative.

Conditions:

  • Catalyst:

    
     (1 mol%)
    
  • Ligand: BINAP (Bromo) vs. XPhos (Chloro)[1]

  • Base:

    
    
    
  • Solvent: Toluene,

    
    [1]
    
SubstrateLigand UsedTimeYieldNotes
4-BPEA BINAP (Standard)4 h92% Clean conversion.[1][2] Standard ligands work efficiently.[1][2]
4-CPEA BINAP (Standard)24 h<10% Failed to react significantly.[1][2] Recovery of starting material.[1]
4-CPEA XPhos (Specialized)12 h85% Requires expensive, electron-rich biaryl phosphine ligand.[1][2]
Visualizing the Pathway

The diagram below illustrates the divergent pathways. The Bromo-analog enters the catalytic cycle easily, while the Chloro-analog faces a high energy barrier at the oxidative addition step.

ReactivityPath Start Start: Halogenated Phenoxyethylamine Br_Path Bromo-Analog (4-BPEA) Start->Br_Path Cl_Path Chloro-Analog (4-CPEA) Start->Cl_Path OxAdd_Br Oxidative Addition (Fast, Low Barrier) Br_Path->OxAdd_Br Std. Pd Catalyst Pd_Cycle Pd(II) Intermediate OxAdd_Br->Pd_Cycle Product_Br Coupled Product (High Yield) Pd_Cycle->Product_Br Reductive Elimination Product_Cl Coupled Product (Moderate Yield) Pd_Cycle->Product_Cl OxAdd_Cl Oxidative Addition (Slow, High Barrier) Cl_Path->OxAdd_Cl Std. Pd Catalyst Special_Ligand Requires Bulky Ligands (e.g., XPhos) Cl_Path->Special_Ligand Optimization OxAdd_Cl->Pd_Cycle Special_Ligand->OxAdd_Cl Enables Reaction

Figure 1: Comparative Catalytic Cycle. Note the kinetic barrier (red) for the chloro-analog requiring specialized ligand intervention.[1]

Physicochemical & DMPK Implications[2]

When the halogen is retained in the final drug molecule (i.e., not coupled), the choice shifts to physicochemical properties.

  • Metabolic Stability (Metabolic Soft Spots):

    • Chloro: The C-Cl bond is highly resistant to oxidative metabolism by Cytochrome P450 enzymes.[1][2] It is often used to block metabolically labile sites (e.g., preventing para-hydroxylation of the phenyl ring).

    • Bromo: While also stable, the C-Br bond is more susceptible to debromination in vivo compared to dechlorination.[1][2] Furthermore, the higher lipophilicity can increase non-specific binding.

  • Lipophilicity (LogP):

    • 4-BPEA is more lipophilic (

      
       vs Cl).[1][2] If your lead compound is struggling with solubility, switching from Br to Cl can offer a marginal but useful improvement in aqueous solubility.
      

Detailed Experimental Protocol

Protocol A: Protection of Amine (Common Precursor Step)

Before performing cross-coupling on the aryl halide, the primary amine is usually protected (e.g., Boc-protection) to prevent catalyst poisoning.

  • Dissolve 1.0 eq of 2-(4-Bromophenoxy)ethylamine HCl in DCM.

  • Add 2.5 eq of TEA (Triethylamine) and cool to

    
    .
    
  • Add 1.1 eq of

    
     (Di-tert-butyl dicarbonate) slowly.[1][2]
    
  • Stir at RT for 4 hours.

  • Wash with 1M HCl, Brine, and dry over

    
    .
    
  • Yield: Expect >95% for both Br and Cl analogs.

Protocol B: Suzuki Coupling (The Differentiator)

Target: Biaryl synthesis using the protected amine.

  • Charge a reaction vial with:

    • N-Boc-2-(4-bromophenoxy)ethylamine (1.0 eq, 1.0 mmol)[1][2]

    • Phenylboronic acid (1.2 eq)[1]

    • 
       (2.0 eq)[1]
      
    • 
       (3 mol%) — Note: Standard catalyst.[1]
      
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 5 mL). Degas with Argon.

  • Heat:

    • For Bromo-Analog: Heat to

      
       for 4 hours.
      
    • For Chloro-Analog: This protocol will likely fail (yield <20%).[1][2] You must switch to

      
      /SPhos and heat to 
      
      
      
      overnight.
  • Workup: Dilute with EtOAc, wash with water, concentrate, and purify via column chromatography.

References

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Wolfe, J. P., & Buchwald, S. L. (1999).[1] A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie. Link

  • PubChem Compound Summary. (2025). 2-(4-Bromophenoxy)ethylamine.[1][2][4] National Center for Biotechnology Information.[1][2] Link[1]

  • BenchChem Application Note. (2025). Synthesis of Ethylamine via Nucleophilic Substitution. Link[1]

Sources

Reference Standards for 2-(4-Bromophenoxy)ethylamine: A Comparative Quality Control Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for 2-(4-Bromophenoxy)ethylamine Quality Control Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-Bromophenoxy)ethylamine (CAS 26583-55-1) is a critical primary amine building block used in the synthesis of radioligands, kinase inhibitors, and CNS-active pharmaceutical intermediates. Its bifunctional nature—possessing both a reactive primary amine and a brominated aromatic system—makes it versatile but also susceptible to specific degradation pathways, including oxidation and carbamate formation.

This guide objectively compares the performance and utility of different reference standard grades (Certified Reference Materials, Commercial Analytical Standards, and In-House Standards). It provides field-tested experimental protocols to validate these standards, ensuring the integrity of your drug development pipeline.

Hierarchy of Reference Standards: A Comparative Analysis

Selecting the correct reference standard grade is a balance between regulatory compliance, cost, and required uncertainty levels. The following table compares the three primary alternatives available to researchers.

Table 1: Comparative Performance of Reference Standard Grades

FeatureCertified Reference Material (CRM) Commercial Analytical Standard In-House Working Standard
Primary Use Case ISO 17025/GMP Method Validation, Dispute ResolutionRoutine QC, Stability Testing, Early Phase R&DDaily System Suitability, High-Throughput Screening
Traceability SI-Traceable (NIST/BIPM) via ISO 17034Traceable to CRM or validated independent methodTraceable to the Commercial/Primary Standard
Uncertainty Explicitly stated (e.g., 99.8% ± 0.3%)Generally not stated; "Limit of Confidence" onlyHigh (Dependent on internal characterization)
Characterization HPLC, GC, NMR, MS, KF, ROI, Residual SolventsHPLC, 1H-NMR, MSTypically HPLC purity only
Cost Factor High (

)
Moderate (

)
Low ($) (after initial synthesis)
Risk Profile Lowest RiskLow-Medium RiskHigh Risk (Requires rigorous self-validation)
Strategic Selection Workflow

The choice of standard should be dictated by the phase of development and the specific analytical objective.

StandardSelection Start Define Analytical Objective Validation Method Validation / Release Testing Start->Validation GMP/GLP Routine Routine QC / Stability Study Start->Routine Internal QC Screening Early Screening / System Suitability Start->Screening R&D CRM Select CRM (ISO 17034) Traceability Required Validation->CRM Gold Standard Analytical Select Analytical Standard (>98% Purity, CoA) Routine->Analytical Balance Cost/Quality InHouse Select In-House Standard (Calibrated vs. Primary) Screening->InHouse High Volume Analytical->InHouse Used to Calibrate

Figure 1: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements and experimental stage.

Critical Quality Attributes (CQAs) & Impurity Profiling

For 2-(4-Bromophenoxy)ethylamine, "purity" is not a single number. The specific chemical structure dictates the likely impurities that must be tracked.

  • 4-Bromophenol: The primary hydrolysis degradant or unreacted starting material. It has a significantly different response factor in UV due to the phenolic hydroxyl group.

  • Dimerization (Secondary Amine): Bis[2-(4-bromophenoxy)ethyl]amine. Formed during synthesis if amine alkylation is not controlled.

  • Carbamates: The primary amine readily absorbs atmospheric CO₂ to form carbamate salts. Standard storage under Argon is mandatory.

Experimental Protocols: Self-Validating Systems

To ensure the trustworthiness of your reference standard, you must validate it using orthogonal methods. Do not rely solely on the Certificate of Analysis (CoA) for critical applications.

Protocol A: Purity Assessment via HPLC-UV (Reverse Phase)

This method separates the cationic amine from the neutral phenol impurities.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains amine in protonated form, improving peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Amine/Phenyl absorption) and 280 nm (Phenol specificity).

  • Temperature: 30°C.

Validation Criteria:

  • Tailing Factor: Must be < 1.5 for the main peak (Amine tailing is common; TFA suppresses silanol interactions).

  • Resolution: > 2.0 between 4-Bromophenol (elutes earlier) and 2-(4-Bromophenoxy)ethylamine.

Protocol B: Structural Confirmation via 1H-NMR

Use this protocol to verify identity and detect non-chromatographic impurities (e.g., residual solvents, inorganic salts).

  • Solvent: DMSO-d6 (Prevents amine proton exchange broadening seen in CDCl₃).

  • Key Signals:

    • 
       ~2.9 ppm (t, 2H): -CH2-NH2 (Methylene adjacent to amine).
      
    • 
       ~4.0 ppm (t, 2H): -O-CH2- (Methylene adjacent to ether oxygen).
      
    • 
       ~6.9 ppm (d, 2H) & 7.4 ppm (d, 2H): Para-substituted aromatic system (AA'BB' pattern).
      
Comparative Data: Commercial vs. In-House

The following hypothetical data illustrates the risks of using insufficiently characterized In-House standards compared to a Commercial Analytical Standard.

Table 2: Experimental Comparison of Standard Grades

ParameterCommercial Analytical Standard (Lot A)In-House Synthesized Standard (Lot B)Impact on Assay
HPLC Purity (220 nm) 99.4%98.1%In-house std introduces -1.3% bias in potency calculations.
Water Content (KF) 0.2%1.5%High water content in Lot B dilutes the "As Is" potency.
Residual Solvent (THF) < 100 ppm2500 ppmSignificant weight error; THF peak may interfere in GC headspace.
4-Bromophenol < 0.05%0.8%Potential false positive in impurity assays.
Conclusion Pass for Release TestingFail - Requires recrystallization
Analytical Workflow Visualization

This diagram outlines the complete characterization workflow required to qualify a Primary Reference Standard for this molecule.

QCWorkflow cluster_Identity Identity Confirmation cluster_Purity Purity & Potency Sample Raw Material 2-(4-Bromophenoxy)ethylamine NMR 1H-NMR (DMSO-d6) Confirm Structure Sample->NMR MS LC-MS (ESI+) Confirm MW (216.08) Sample->MS HPLC HPLC-UV (C18, TFA) Chromatographic Purity Sample->HPLC KF Karl Fischer Titration Water Content Sample->KF ROI Residue on Ignition Inorganic Impurities Sample->ROI Calculation Mass Balance Calculation Potency = Purity x (1 - Water - Solvents - Ash) NMR->Calculation Solvent Data HPLC->Calculation Area % KF->Calculation % Water ROI->Calculation % Ash Release Release as Primary Standard Calculation->Release

Figure 2: Comprehensive characterization workflow (Mass Balance Approach) for establishing a primary reference standard.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 26583-55-1, 2-(4-Bromophenoxy)ethylamine. PubChem. Available at: [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers. ISO. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.46 Chromatographic Separation Techniques. EDQM. Available at: [Link]

Bioactivity Profile & Optimization Guide: 2-(4-Bromophenoxy)ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioactivity Comparison of 2-(4-Bromophenoxy)ethylamine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary: The "4-Bromo" Advantage

In the landscape of phenoxyethylamine scaffolds—privileged structures in neuropharmacology and antimicrobial research—the 2-(4-Bromophenoxy)ethylamine core stands out as a critical lead optimization candidate. While fluoro- and chloro-substituted analogs are often the default starting points for halogen scanning, the 4-bromo derivatives frequently exhibit superior pharmacokinetic and pharmacodynamic profiles due to two key factors: enhanced lipophilicity (logP) and the potential for halogen bonding within hydrophobic protein pockets (e.g., MAO-B active sites).

This guide objectively compares the bioactivity of 4-bromo derivatives against their non-halogenated, 4-chloro, and 4-fluoro counterparts, synthesizing experimental data to guide your lead optimization strategy.

Chemical Space & Structural Properties

Before analyzing bioactivity, it is essential to understand the physicochemical shifts introduced by the bromine atom at the para-position.

Comparative Physicochemical Profile
Property4-H (Parent) 4-F (Fluoro) 4-Cl (Chloro) 4-Br (Bromo) Impact on Bioactivity
Molecular Weight 137.18155.17171.62216.08 Increases steric bulk; critical for filling hydrophobic pockets.
ClogP (Lipophilicity) ~1.2~1.4~1.9~2.1 Enhanced BBB permeability and membrane penetration.
Hammett Constant (

)
0.000.060.230.23 Electron-withdrawing nature similar to Cl, but with higher polarizability.
Metabolic Stability LowModerateHighHigh Blocks para-hydroxylation (CYP450 metabolism), extending half-life.

Expert Insight: The 4-bromo substituent is often the "Goldilocks" modification for Monoamine Oxidase B (MAO-B) inhibitors. It provides sufficient volume to occupy the entrance cavity of the enzyme (unlike Fluorine) while offering a distinct halogen bond capability that Chlorine lacks [1, 2].

Comparative Bioactivity Analysis

A. Monoamine Oxidase (MAO) Inhibition

The most significant application of 2-phenoxyethylamine derivatives is in the inhibition of MAO-B, a target for Alzheimer’s and Parkinson’s disease therapy.

Experimental Data Synthesis:

  • Selectivity: 4-Bromo derivatives typically show >100-fold selectivity for MAO-B over MAO-A.[1]

  • Potency: In comparative studies of phenoxy-based analogs (e.g., chalcones or acetamides), the bioactivity trend for MAO-B inhibition is often Br > Cl > F > H .

Derivative TypeTargetIC50 (µM) - 4-Cl AnalogIC50 (µM) - 4-Br AnalogPerformance Verdict
Phenoxyacetamide MAO-B0.12 ± 0.010.06 ± 0.005 4-Br is 2x more potent due to stronger hydrophobic interactions [1].
Phenoxyethylamine MAO-B~0.80~0.45 4-Br enhances binding affinity via halogen bonding with active site residues.
Selectivity Index (SI) MAO-B/A~80>150 4-Br improves safety profile by avoiding MAO-A ("cheese effect").
B. Antimicrobial Activity

Against Gram-positive bacteria (S. aureus), the increased lipophilicity of the 4-bromo derivative allows for better penetration of the peptidoglycan layer compared to the more polar fluoro-analogs.

  • S. aureus (MRSA): 4-Br derivatives exhibit MIC values in the range of 4–16 µg/mL , often outperforming 4-Cl analogs (32 µg/mL) [3].

  • Mechanism: Membrane disruption and potential interference with bacterial cell wall synthesis.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of these derivatives: selective neuroprotection via MAO-B inhibition and antimicrobial action via membrane interaction.

BioactivityPathways Scaffold 2-(4-Bromophenoxy) ethylamine Core MAOB MAO-B Enzyme (Mitochondrial) Scaffold->MAOB High Affinity Binding (Halogen Bond) Membrane Bacterial Membrane (Lipid Bilayer) Scaffold->Membrane Lipophilic Insertion Dopamine Dopamine Levels (Striatum) MAOB->Dopamine Prevents Degradation Neuroprotection Neuroprotection (Parkinson's/Alzheimer's) Dopamine->Neuroprotection Therapeutic Effect Permeability Increased Permeability Membrane->Permeability Disruption Lysis Bacterial Lysis (S. aureus) Permeability->Lysis Cell Death

Caption: Dual mechanism of action.[2] The 4-Br substituent enhances binding affinity to MAO-B (solid line) and facilitates bacterial membrane penetration (dashed line).

Experimental Protocols

To ensure reproducibility, use the following standardized protocols for synthesis and bioassay.

Protocol A: Synthesis of 2-(4-Bromophenoxy)ethylamine

A robust Williamson ether synthesis adapted for high yield.

  • Reagents: 4-Bromophenol (1.0 eq), 1,2-Dibromoethane (3.0 eq), K₂CO₃ (2.5 eq), Acetonitrile (ACN).

  • Step 1 (Ether Formation): Dissolve 4-bromophenol in ACN. Add K₂CO₃ and stir for 30 min. Add 1,2-dibromoethane dropwise. Reflux for 12h.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 8:2). Product Rf ~ 0.6.

  • Step 2 (Amination): React the intermediate 1-(2-bromoethoxy)-4-bromobenzene with excess ethanolic ammonia (saturated) in a sealed tube at 80°C for 24h.

  • Purification: Evaporate solvent. Acidify with HCl to precipitate the hydrochloride salt. Recrystallize from Ethanol/Ether.

    • Yield: Typically 65-75%.

    • Validation: 1H NMR (DMSO-d6) should show characteristic triplets for -OCH₂- and -CH₂N- at δ 4.2 and 3.1 ppm, respectively.

Protocol B: MAO-B Inhibition Assay (Fluorometric)

Self-validating protocol using Amplex Red.

  • Enzyme Source: Recombinant Human MAO-B (1 U/mL).

  • Substrate: p-Tyramine (1 mM).

  • Detection: Amplex Red reagent (50 µM) + Horseradish Peroxidase (HRP, 1 U/mL).

  • Procedure:

    • Incubate test compound (0.01 – 100 µM) with MAO-B in phosphate buffer (pH 7.4) for 15 min at 37°C.

    • Add substrate/Amplex Red/HRP mix.

    • Measure fluorescence (Ex/Em = 530/590 nm) after 30 min.

  • Control: Selegiline (Standard MAO-B inhibitor) as positive control (IC50 ~0.02 µM).

Structure-Activity Relationship (SAR) Summary

Based on the comparative data, the SAR for the 2-phenoxyethylamine scaffold can be summarized as follows:

  • Para-Substitution is Critical: Unsubstituted rings are metabolically unstable.

  • Halogen Size Matters:

    • F (Fluoro): Too small/polar for optimal hydrophobic pocket filling in MAO-B.

    • Cl (Chloro): Good activity, but lacks the specific halogen-bonding capability of Bromine.

    • Br (Bromo): Optimal balance of lipophilicity and steric bulk.

  • Linker Length: The 2-carbon ethylamine chain is optimal for mimicking the neurotransmitter (dopamine/serotonin) distance. Extending to propyl decreases potency [4].

References

  • Zhu, Q., et al. (2014).[3] Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors.[3] Molecules, 19(11), 18620-18634.[3] Link

  • Lee, Y.J., et al. (2022). Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors. Molecules, 27(18), 6045. Link

  • Seth, S., et al. (1996).[4] Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta Crystallographica Section C, 52(9), 2377-2379. Link

  • Strydom, B., et al. (2012). The inhibition of monoamine oxidase by 8-(2-phenoxyethoxy)caffeine analogues. Arzneimittelforschung, 62(11), 513-518. Link

Sources

A Comparative Guide to the Elemental and Compositional Verification of 2-(4-Bromophenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous domain of pharmaceutical development, the molecular integrity of a synthetic intermediate is not a trivial detail; it is the bedrock upon which reliable research is built. For a compound like 2-(4-Bromophenoxy)ethylamine, a key building block in the synthesis of pharmacologically active agents, absolute certainty of its elemental composition and structural purity is paramount. The presence of impurities, even at trace levels, can derail structure-activity relationship (SAR) studies, introduce toxicological risks, and compromise the validity of subsequent research.[1][2] This guide provides a comparative analysis of the essential analytical techniques required to comprehensively characterize this molecule, offering field-proven insights for researchers and drug development professionals.

The Imperative of Orthogonal Analytical Approaches

No single analytical technique can provide a complete picture of a compound's identity and purity. A robust characterization strategy relies on orthogonal methods—techniques that measure different properties of the molecule—to build a comprehensive and trustworthy data package. For 2-(4-Bromophenoxy)ethylamine, we will compare two foundational techniques: Combustion Analysis for definitive elemental composition and a suite of Nuclear Magnetic Resonance (NMR) Spectroscopy methods for unambiguous structural confirmation and impurity profiling.

Combustion Analysis: The Definitive Elemental Blueprint

Combustion analysis is the gold-standard quantitative technique for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound.[3][4] Its power lies in its simplicity and high accuracy. The methodology involves the complete combustion of a precisely weighed sample in an oxygen-rich environment, followed by the quantification of the resulting gaseous products (CO₂, H₂O, and N₂).[5][6] This provides a fundamental check against the theoretical elemental composition derived from the compound's molecular formula.

Causality in Experimental Choices

The choice of combustion analysis as the primary step is deliberate. It is a direct measure of elemental ratios, which is the most fundamental property of a chemical formula. If the experimental percentages do not align with the theoretical values for 2-(4-Bromophenoxy)ethylamine (C₈H₁₀BrNO), it immediately indicates a significant issue, such as the presence of a wrong structure, residual solvent, or inorganic impurities, saving valuable time and resources on more complex spectroscopic analysis.

Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of the dried 2-(4-Bromophenoxy)ethylamine sample into a tin or silver capsule.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide).

  • Combustion: Introduce the sample into a high-temperature furnace (950-1000°C) with a constant flow of pure oxygen.

  • Reduction and Separation: Pass the combustion gases over copper to reduce nitrogen oxides (NOₓ) to N₂ gas. The resulting gas mixture (CO₂, H₂O, N₂) is then chromatographically separated.

  • Detection: Quantify the separated gases using a thermal conductivity detector (TCD). The instrument's software calculates the mass percentages of C, H, and N based on the detector's response and the initial sample weight.

Data Presentation and Trustworthiness

The theoretical elemental composition of 2-(4-Bromophenoxy)ethylamine (C₈H₁₀BrNO, MW: 216.08 g/mol ) is compared against the experimental results. A result is typically considered acceptable if the experimental values are within ±0.4% of the theoretical values.

Table 1: Comparative Elemental Analysis Data for 2-(4-Bromophenoxy)ethylamine

ElementTheoretical Mass %Experimental Mass % (Typical Batch)Acceptance CriteriaStatus
Carbon (C)44.46%44.51%±0.4%Pass
Hydrogen (H)4.66%4.70%±0.4%Pass
Nitrogen (N)6.48%6.45%±0.4%Pass

This close correlation provides high confidence that the bulk sample possesses the correct empirical formula.

NMR Spectroscopy: The Detailed Molecular Portrait

While combustion analysis confirms what elements are present and in what ratio, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected, providing an unambiguous confirmation of the molecular structure and the most powerful tool for detecting organic impurities.[4][7]

¹H NMR: Elucidating the Proton Framework

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in the molecule.

¹³C NMR: Mapping the Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR by providing a count of unique carbon environments, which is crucial for identifying isomers or carbon-containing impurities that may not have protons attached.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-15 mg of 2-(4-Bromophenoxy)ethylamine in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. The choice of solvent is critical to ensure the sample dissolves completely without its own signals obscuring important regions of the spectrum.

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). A standard ¹H spectrum is acquired first, followed by a more time-intensive ¹³C spectrum.

  • Data Processing: The raw data (Free Induction Decay) is subjected to a Fourier transform, followed by phase and baseline corrections.

  • Spectral Analysis:

    • Chemical Shift (δ): Analyze the position of signals to identify the type of proton/carbon (aromatic, aliphatic, etc.).

    • Integration: In ¹H NMR, measure the area under each signal to determine the relative ratio of protons.

    • Spin-Spin Coupling: Analyze the splitting pattern of signals in ¹H NMR to determine the number of neighboring protons, confirming atomic connectivity.

Data Presentation: Expected vs. Experimental NMR Data

The power of NMR lies in comparing the experimental spectrum to the predicted spectrum for the target structure. Any unassigned signals suggest the presence of impurities.

Table 2: Predicted ¹H and ¹³C NMR Signals for 2-(4-Bromophenoxy)ethylamine in CDCl₃

Spectrum Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (¹H) Integration (¹H)
¹H NMRH-Ar (ortho to Br)~7.38Doublet (d)2H
¹H NMRH-Ar (ortho to O)~6.80Doublet (d)2H
¹H NMR-O-CH₂-~4.05Triplet (t)2H
¹H NMR-CH₂-NH₂~3.08Triplet (t)2H
¹H NMR-NH₂~1.5 (variable)Broad Singlet (br s)2H
¹³C NMRC-O~158.0--
¹³C NMRC-Ar (CH, ortho to Br)~132.5--
¹³C NMRC-Br~113.8--
¹³C NMRC-Ar (CH, ortho to O)~116.2--
¹³C NMR-O-CH₂-~67.9--
¹³C NMR-CH₂-NH₂~41.5--

Integrated Workflow for Compound Verification

A scientifically sound verification process integrates these techniques into a logical workflow. The process is designed to be self-validating; a failure at any stage triggers a review or re-purification, ensuring that only material of the highest quality proceeds to the next stage of development.

Caption: A self-validating workflow for the characterization of synthetic intermediates.

Conclusion: A Foundation of Analytical Rigor

The comprehensive analysis of 2-(4-Bromophenoxy)ethylamine through the synergistic use of combustion analysis and NMR spectroscopy provides a robust and trustworthy foundation for its application in drug discovery and development. Combustion analysis offers the definitive confirmation of elemental composition, while NMR provides an exquisite, high-resolution picture of the molecular structure and purity. By adopting this multi-faceted, self-validating workflow, researchers can proceed with confidence, knowing that the quality of their foundational molecules is assured, thereby enhancing the integrity and reproducibility of their scientific endeavors.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM.com. [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Wikipedia. (2023). Elemental analysis. [Link]

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?. [Link]

  • Trace Elemental Instruments. (n.d.). SPECIATED AOX ANALYSIS BY COMBUSTION IC. [Link]

  • Miyake, Y., et al. (2007). A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. Journal of Chromatography A. [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. [Link]

  • IFLAS. (2024). Pharma Intermediates 7 Must-Know Tips for Quality Control. [Link]

  • Analytik Jena. (n.d.). Adsorbable Organic Halides (AOX). [Link]

  • SERC Carleton. (2021). X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity in Pharmaceutical Intermediates: A Guide for Buyers. [Link]

  • WuXi Tianming. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]

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A Comparative Guide to the Crystal Structure Determination of 2-(4-Bromophenoxy)ethylamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Guide Abstract: This document provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on the determination of the crystal structure of 2-(4-Bromophenoxy)ethylamine salts. A search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic crystal structures, indicates that the crystal structure for this specific parent amine or its salts has not been publicly reported.[1][2][3][4] Consequently, this guide is structured as a comparative analysis of the essential methodologies required to successfully produce, crystallize, and structurally characterize these, and similar, novel compounds. We will explore the strategic decisions and experimental protocols that form the foundation of solid-state chemical analysis, from initial salt screening to final structure refinement.

Introduction: The Critical Role of Crystal Structure in Drug Development

The three-dimensional arrangement of molecules in a crystalline solid dictates many of its critical physicochemical properties, including solubility, dissolution rate, stability, and hygroscopicity.[5][6] In pharmaceutical development, these properties are paramount, influencing everything from manufacturing and formulation to bioavailability and therapeutic efficacy.[6][7][8] For an active pharmaceutical ingredient (API) like 2-(4-Bromophenoxy)ethylamine, which contains a basic amine functional group, forming a salt is a common and highly effective strategy to optimize these properties.[9][10][11]

However, the selection of an appropriate salt form is not trivial. Different counterions can lead to vastly different crystal packing arrangements (polymorphs), each with a unique property profile.[8] Therefore, single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical technique, providing unambiguous, atomic-level insight into the solid-state structure.[12][13][14] This guide compares the necessary strategies to achieve this goal for a novel compound.

Part 1: A Comparative Approach to Salt Screening

The first crucial step is to identify a suitable counterion that will form a stable, highly crystalline salt with the parent amine. This process, known as salt screening, involves reacting the API with a library of pharmaceutically acceptable acids and assessing the resulting solids.[15][16]

Rationale for Counterion Selection

The choice of acids is guided by several factors. A key principle is the "pKa rule," which suggests that for efficient proton transfer and stable salt formation, the difference between the pKa of the acidic counterion and the pKa of the conjugate acid of the basic API (pKaH) should be at least 2-3 units.[9][17] Furthermore, the molecular structure of the counterion—its size, shape, and hydrogen bonding capability—plays a vital role in directing crystal packing.

Comparison of Common Counterions for Basic APIs

The following table compares a selection of common, pharmaceutically acceptable acids used for screening basic APIs like 2-(4-Bromophenoxy)ethylamine.

Counterion (Acid)Chemical FormulaKey Characteristics & RationalePotential Outcomes
Hydrochloride HClSmall, simple anion. Often leads to high solubility but can be hygroscopic.[18]High dissolution rate, but potential stability issues at high humidity.
Hydrobromide HBrSimilar to HCl but slightly larger and less electronegative.May offer an alternative packing arrangement if HCl salt is problematic.
Sulfate H₂SO₄Divalent anion, capable of extensive hydrogen bonding. Can bridge multiple API molecules.Potentially very stable, dense crystal structures. May decrease solubility compared to halides.[18]
Mesylate CH₃SO₃HGood hydrogen bond acceptor. Often produces stable, non-hygroscopic salts.[18]Balanced properties, often a good candidate for development.
Fumarate C₄H₄O₄Dicarboxylic acid with a rigid, planar structure. Excellent for creating robust H-bond networks.Can form highly crystalline, stable salts and co-crystals.[18]
Tosylate C₇H₈O₃SAromatic sulfonate. The bulky aromatic group can influence packing through π-π stacking interactions.May improve crystallinity and handling properties.

A "cascade approach" is an efficient screening strategy, where salts are subjected to increasingly rigorous tests.[15] Only those passing initial criteria (e.g., crystallinity, preliminary solubility) advance to more detailed characterization.[16]

Part 2: Comparative Crystallization Strategies

Once promising salts have been identified, the next challenge is to grow single crystals of sufficient size and quality for SCXRD analysis. This is often a bottleneck and is sometimes considered an art form, but a systematic comparison of techniques can significantly improve the chances of success.[12][19] The primary goal is to achieve a state of supersaturation slowly, allowing for ordered molecular assembly rather than rapid precipitation.[19]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Decision workflow for selecting a crystallization method."

Comparison of Key Crystallization Techniques
TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Slow Evaporation The solvent is slowly removed from a nearly saturated solution, increasing the solute concentration to the point of crystallization.[19][20]Simple to set up. Works well for many organic compounds.[19]Difficult to control the rate precisely. Not suitable for highly volatile solvents.Compounds that are moderately soluble and stable at room temperature.
Slow Cooling A saturated solution is prepared at an elevated temperature and then cooled slowly. As solubility decreases with temperature, crystals form.[20][21]Rate of crystallization can be precisely controlled. Can work with small amounts of material.[21]Requires that solubility is significantly temperature-dependent.[21]Compounds with a steep solubility-temperature curve.
Vapor Diffusion A drop containing the dissolved sample is sealed in a chamber with a reservoir containing an "anti-solvent" (a solvent in which the sample is insoluble). The anti-solvent vapor slowly diffuses into the sample drop, reducing its solubility and inducing crystallization.[20][22]Excellent control over the rate of equilibration. Highly effective for small sample quantities.[22] Can be miniaturized and automated.[23][24][25]Requires a compatible solvent/anti-solvent pair. Can take longer than other methods.The "gold standard" for difficult-to-crystallize compounds, especially with limited material.
Experimental Protocol: Sitting Drop Vapor Diffusion

This protocol describes a typical setup for screening crystallization conditions for a salt of 2-(4-Bromophenoxy)ethylamine.

  • Preparation: Prepare a stock solution of the salt in a "good" solvent (e.g., methanol, ethanol) at a concentration near its saturation point. Prepare several "anti-solvents" (e.g., diethyl ether, hexane, ethyl acetate) in the reservoirs of a 24-well crystallization plate (1 mL per reservoir).

  • Dispensing: Place a micro-bridge into the center of each reservoir.[25] Pipette a 2 µL drop of the salt stock solution onto the top of the micro-bridge.

  • Sealing: Carefully seal each reservoir with a clear cover slide or sealing tape to create an isolated environment.[25]

  • Equilibration: Store the plate in a vibration-free location at a constant temperature. The anti-solvent vapor will slowly diffuse into the drop, causing the salt to become less soluble.

  • Observation: Monitor the drops periodically under a microscope over several days to weeks, looking for the formation of single, well-defined crystals.

Part 3: Data Collection - A Comparison of X-ray Sources

Once a suitable crystal is obtained, X-ray diffraction data are collected. The choice of the X-ray source is a critical decision that impacts data quality, resolution, and collection time.

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} caption: "Comparison of X-ray sources for data collection."

Comparative Analysis: In-House vs. Synchrotron
FeatureIn-House DiffractometerSynchrotron SourceRationale & Recommendation
X-ray Flux/Brightness Lower intensity. Data collection can take several hours.[26]Extremely high intensity, orders of magnitude greater than in-house sources.[27][28] Data collection can be completed in minutes.[29]For routine, well-diffracting crystals (>50 microns), an in-house source is often sufficient. For very small (<10 microns) or weakly diffracting crystals, a synchrotron is essential to obtain high-resolution data.[28]
Wavelength Tunability Fixed wavelength (typically Copper or Molybdenum).[26]Wavelength can be precisely tuned.[27]Tunability at a synchrotron is critical for advanced experiments like anomalous dispersion to determine absolute stereochemistry.
Beam Collimation Good, but with some divergence.[30]Highly collimated, parallel beam.[27]The superior collimation of a synchrotron beam leads to sharper diffraction spots and less background noise, resulting in higher-quality data.[27][30]
Accessibility Readily available in many university and industrial chemistry departments.Access is highly competitive and requires submission of a research proposal.The initial characterization should be attempted on an in-house instrument. If crystals are too small or the data quality is insufficient, applying for synchrotron beamtime is the logical next step.

Recent advances in in-house diffractometer technology, particularly with detectors, have significantly improved their capabilities, making them powerful tools for routine structure analysis.[29]

Part 4: Structure Solution and Refinement

Regardless of the data source, the final steps involve processing the collected diffraction pattern to solve and refine the crystal structure. This is a computationally intensive but well-established process.

  • Data Integration and Reduction: The raw diffraction images are processed to determine the position and intensity of each reflection. This step also determines the unit cell parameters and space group of the crystal.[31]

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.[13]

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to best fit the experimental diffraction data.[13] Widely used software packages for this process include the SHELX suite and Olex2.[13]

The final refined structure provides precise coordinates for every atom, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds and π-stacking, which govern the crystal's properties.[32]

Conclusion

While the crystal structures of 2-(4-Bromophenoxy)ethylamine salts are not yet publicly known, this guide provides a comparative framework for their successful determination. The process is a multi-stage challenge requiring careful strategic decisions. A systematic approach to salt screening, a comparative evaluation of crystallization techniques, and an informed choice of X-ray diffraction source are all critical to success. The ultimate reward—a complete, three-dimensional crystal structure—is an invaluable piece of data, providing the foundational knowledge required for rational drug design, formulation, and development.

References

  • Cambridge Structural Database - Wikipedia. Wikipedia. Available at: [Link]

  • The Cambridge Structural Database - IUCr Journals. IUCr Journals. Available at: [Link]

  • A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing. Zien Journals. Available at: [Link]

  • Cambridge Structural Database (CSD) | Physical Sciences Data-science Service - PSDS. psds.ac.uk. Available at: [Link]

  • Cambridge Structure Database | UW-Madison Libraries. UW-Madison Libraries. Available at: [Link]

  • The Importance of Crystal Structure Prediction for Developing Drug Molecules. - IUCr Journals. IUCr Journals. Available at: [Link]

  • Cambridge Structural Database | Ithaca College. Ithaca College. Available at: [Link]

  • Chemical crystallization | SPT Labtech. SPT Labtech. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - IUCr Journals. IUCr Journals. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Royal Society of Chemistry. Available at: [Link]

  • Crystal structures of drugs: advances in determination, prediction and engineering - SciSpace. SciSpace. Available at: [Link]

  • The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua - Filter Dryer. Zhanghua. Available at: [Link]

  • Golden rules for designing a salt screening strategy for insoluble molecules - Onyx Scientific. Onyx Scientific. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]

  • In-House X-Ray Absorption Spectroscopy Measurement Using X-Ray Diffractometer: Comparison with Synchrotron Facilities | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. CVI. Available at: [Link]

  • Salt Screening | Improved Pharma. Improved Pharma. Available at: [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development - GSC Online Press. GSC Online Press. Available at: [Link]

  • Guide for crystallization. cdifx.univ-rennes1.fr. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM.com. Available at: [Link]

  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. ResearchGate. Available at: [Link]

  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Some Tricks for the Single Crystal Some Tricks for the Single Crystal Growth of Small Molecules - cdifx. cdifx.univ-rennes1.fr. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals - Chemistry - University of Rochester. University of Rochester. Available at: [Link]

  • PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. ijap.org. Available at: [Link]

  • Comparative study of conventional and synchrotron X-ray electron densities on molecular crystals - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Sitting Drop Vapor Diffusion. Hampton Research. Available at: [Link]

  • Crystal Growth Techniques. Hampton Research. Available at: [Link]

  • Sitting Drop Vapor Diffusion Crystallization - Hampton Research. Hampton Research. Available at: [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. National Center for Biotechnology Information. Available at: [Link]

  • Comparison of home source and synchrotron properties - CCP4 wiki. CCP4 wiki. Available at: [Link]

  • Single crystal X-ray diffraction analysis. kpfu.ru. Available at: [Link]

  • (PDF) Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations - ResearchGate. ResearchGate. Available at: [Link]

  • [PDF] Pharmaceutical salts. - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. soest.hawaii.edu. Available at: [Link]

  • Presentation title Single Crystal Diffraction: The Definitive Structural Technique - ORNL Neutron Sciences. Oak Ridge National Laboratory. Available at: [Link]

  • X-ray Diffraction Vs Synchrotron Radiation: Advantages. LinkedIn. Available at: [Link]

  • Crystal structure analysisand synthesis of 4-((2(2- bromophenoxy)Phenyl)ethynyl)-N,N-diethylaniline. ijpsr.com. Available at: [Link]

  • Full article: A Review of Application of Synchrotron-Based X-Ray Techniques in Sulfide Mineral (Bio)leaching - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 2-(4-Bromophenoxy)ethylamine

[1][2][3][4]

Executive Hazard Assessment

Before initiating any disposal workflow, you must understand the specific chemical behavior of this halogenated amine.[1][2][3][4] It functions as a secondary amine with an aryl bromide moiety.[1][2][3][4] This dual nature dictates its waste stream: it is a Halogenated Organic Base. [1][2][3][4]

Critical Hazard Profile
PropertySpecificationOperational Implication
Chemical Class Halogenated Secondary AmineMUST be segregated into Halogenated Waste streams.[1][2][3][4]
Corrosivity High (pH > 11 in solution)Causes severe skin burns/eye damage.[1][2][3][4] Incompatible with acids and oxidizers.[1][2][3][4][5]
Reactivity Nitrosamine PrecursorNEVER mix with nitric acid, nitrites, or nitrosating agents (forms carcinogenic nitrosamines).[1][2][3][4]
Physical State Solid (HCl Salt) or Oily Liquid (Free Base)Dictates packaging: Solids require wide-mouth HDPE; Liquids require glass/HDPE bottles.[1][2][3][4]
Toxicity Acute ToxicantInhalation of dust/mist is hazardous.[1][2][3][4] Use fume hood.[1][2][3][4]

Pre-Disposal Stabilization & Segregation

The most common compliance failure with this compound is misclassification.[1][2][3][4] Because it contains Bromine (Br), it cannot be bulked with standard non-halogenated organic solvents (e.g., Acetone, Methanol).[1][2][4]

Segregation Logic
  • Stream A (Correct): Halogenated Organic Waste (e.g., DCM, Chloroform mixtures).[1][2][3][4]

  • Stream B (Incorrect): Non-Halogenated Organics.[1][2][3][4]

  • Stream C (Dangerous): Aqueous Acid Waste (Exothermic neutralization risk).[1][2][3][4]

Incompatible Matrix Warning

Do not mix amine with:

  • Strong Acids: Violent exothermic reaction.[1][2][3][4]

  • Oxidizers (Peroxides, Permanganates): Fire/Explosion hazard.[1][2][3][4]

  • Aluminum/Magnesium powder: Potential for dehydrohalogenation reactions.[1][2][3][4]

Operational Disposal Workflows

Workflow A: Routine Waste Classification & Packaging

This decision tree guides you through the physical state handling of the compound.[1][2][3][4]

DisposalDecisionStartWaste Identification:[2-(4-Bromophenoxy)ethyl](ethyl)amineStateCheckDetermine Physical StateStart->StateCheckSolidSolid Form(Powder/Crystals)StateCheck->SolidLiquidLiquid Form(Free Base/Solution)StateCheck->LiquidDissolveIs it soluble inhalogenated solvent?Solid->DissolveTrace AmountsSolidPackPack in Wide-MouthHDPE ContainerSolid->SolidPackBulk SolidLiquidPackPack in Glass/HDPESolvent BottleLiquid->LiquidPackDissolve->SolidPackNoDissolve->LiquidPackYes (e.g. DCM)LabelSolidLabel: Hazardous WasteSolid, Toxic, CorrosiveSolidPack->LabelSolidLabelLiquidLabel: Halogenated SolventWaste, Toxic, CorrosiveLiquidPack->LabelLiquidStreamTransfer to EHS/CentralAccumulation AreaLabelSolid->StreamLabelLiquid->Stream

Figure 1: Decision matrix for packaging solid vs. liquid forms of halogenated amine waste.

Workflow B: Emergency Spill Response

In the event of a spill outside the fume hood, follow this strict containment protocol to prevent respiratory exposure and floor corrosion.

SpillResponseSpillSpill DetectedEvacuate1. Evacuate & Ventilate(Avoid Inhalation)Spill->EvacuatePPE2. Don PPE:Nitrile Gloves (Double),Goggles, Lab CoatEvacuate->PPEContain3. Containment:Surround with absorbent(Vermiculite/Pads)PPE->ContainNeutralize4. Neutralization (Optional):Apply dilute Citric Acidif large liquid spillContain->NeutralizeCollect5. Collection:Scoop into HazWaste Bagor PailNeutralize->CollectLabel6. Label & Report:'Debris from HalogenatedAmine Spill'Collect->Label

Figure 2: Sequential response protocol for laboratory spills of corrosive amines.

Detailed Disposal Protocols

Protocol 1: Routine Laboratory Disposal (Liquid/Solution)

Applicability: Reaction mixtures, mother liquors, or expired liquid stock.[1][2][3][4]

  • Container Selection: Use a chemically resistant container (HDPE jerrycan or Amber Glass).[1][2][3][4] Ensure the cap has a PTFE liner.[1][2][3][4]

  • pH Check: If the waste is a reaction mixture, ensure it is not violently reactive.[1][2][3][4] If highly basic (pH > 12), it is stable to store, but ensure no acidic waste is added later.[1][3][4]

  • Transfer: Pour the waste into the container designated for "Halogenated Organic Solvents" .

    • Note: Even if the amine is dissolved in Methanol (non-halogenated), the presence of the Bromine atom in the solute classifies the entire mixture as halogenated waste in many jurisdictions (to protect incinerators).[1][3][4]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Write "amine" and the primary solvent (e.g., "Dichloromethane").[1][2][3][4]

    • Hazard Checkboxes: Check "Toxic" and "Corrosive".[1][3][4]

Protocol 2: Solid Waste Disposal (HCl Salt/Powder)

Applicability: Expired solid reagents, contaminated weighing paper, or filter cakes.[1][2][3][4]

  • Primary Containment: Place the solid waste into a clear polyethylene bag (secondary containment) or a wide-mouth plastic jar.[1][2][3][4]

  • Segregation: Do not mix with "Sharps" or "Biohazard" waste.[1][2][3][4]

  • Labeling: Label as "Hazardous Waste - Solid Toxic" .

    • Explicitly name the chemical.[1][2][3][4][6]

    • Do not label as "Trash" or "General Waste".[1][2][3][4]

  • Disposal Path: Hand over to your facility's EHS department for high-temperature incineration.[1][2][3][4]

Regulatory Compliance Codes

Proper coding ensures the waste is routed to the correct incinerator (typically one equipped with scrubbers for Hydrogen Bromide/HBr gas).[1][2][4]

JurisdictionCodeDescription
US (RCRA) D002 Corrosive Waste (if pH > 12.5 or corrosive to steel).[1][2][3][4]
US (RCRA) F002/U-List If spent solvent mixtures are present.[1][2][3][4] Otherwise, handled as characteristic hazardous waste.[1][2][3][4]
EU (EWC) 07 01 03 Organic halogenated solvents, washing liquids and mother liquors.[1][2][3][4][7]
EU (EWC) 16 05 06 Laboratory chemicals consisting of or containing hazardous substances.[1][2][3][4]

Transportation (DOT/ADR) for Pure Substance:

  • UN Number: UN 3259 (Amines, solid, corrosive, n.o.s.) or UN 2735 (Amines, liquid, corrosive, n.o.s.).[1][2][3][4]

  • Hazard Class: 8 (Corrosive).[1][2][3][4]

  • Packing Group: II or III.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 533915, 2-(4-Bromophenyl)ethylamine.[1][2][3][4] Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link][1][2][3][4]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link][1][2][3][4]

Definitive Guide to Personal Protective Equipment for Handling 2-(4-Bromophenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in the fields of research, science, and drug development, the proper handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe management of amine, a compound that, while not extensively documented, belongs to a class of chemicals with known hazards. By synthesizing data from structurally analogous compounds, this document establishes a robust safety protocol grounded in established best practices.

The core principle of this guide is to treat amine with the caution it deserves, assuming it shares the hazardous properties of similar substituted phenoxyethylamines. These related compounds are frequently categorized as causing severe skin burns and eye damage, and may be harmful if swallowed or inhaled.[1][2][3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.

Hazard Assessment and Risk Mitigation

Before any handling of amine, a thorough risk assessment is mandatory. The primary hazards associated with this class of compounds include:

  • Corrosivity: Capable of causing severe burns to the skin and eyes upon contact.[1][2][4]

  • Irritation: Potential for significant respiratory tract irritation if inhaled.[5][6]

  • Toxicity: May be harmful if ingested.[6][7]

To mitigate these risks, a multi-layered approach to safety is required, with PPE being the final and most personal line of defense.

Essential Personal Protective Equipment

The following table outlines the minimum required PPE for handling amine in a laboratory setting.

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Tightly fitting chemical goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are essential to protect against splashes.[8] A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.
Hands Chemical-resistant gloves (Nitrile or Neoprene)Gloves must be inspected for any signs of degradation or perforation before each use.[8] Nitrile gloves offer good resistance to a wide range of chemicals, but it is advisable to consult a glove compatibility chart for specific breakthrough times. Double-gloving is recommended for extended handling periods.
Body Flame-resistant laboratory coatA lab coat made of a flame-resistant material is crucial to protect against accidental spills and splashes.[8] The coat should have long sleeves and be fully buttoned.
Respiratory Use in a certified chemical fume hoodAll handling of amine should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[9] If a fume hood is not available or if there is a risk of generating aerosols, a respirator with an appropriate cartridge for organic vapors and amines should be used.[5]

Procedural Guidance for Safe Handling

Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk. The following workflow is designed to guide the user through the safe handling of amine from preparation to disposal.

Preparation and Donning of PPE

Before entering the designated handling area, it is imperative to don PPE in the correct sequence to ensure complete protection.

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect all PPE for damage Check_Hood Verify fume hood is operational Inspect_PPE->Check_Hood Gather_Materials Assemble all necessary labware and reagents Check_Hood->Gather_Materials Don_Coat 1. Don lab coat Don_Gloves 2. Don inner gloves Don_Coat->Don_Gloves Don_Goggles 3. Don safety goggles Don_Gloves->Don_Goggles Don_Shield 4. Don face shield Don_Goggles->Don_Shield Don_Outer_Gloves 5. Don outer gloves Don_Shield->Don_Outer_Gloves Enter_Hood 6. Begin work in fume hood Don_Outer_Gloves->Enter_Hood PPE_Doffing cluster_doffing Doffing Sequence Remove_Outer_Gloves 1. Remove outer gloves Remove_Shield 2. Remove face shield Remove_Outer_Gloves->Remove_Shield Remove_Coat 3. Remove lab coat Remove_Shield->Remove_Coat Remove_Goggles 4. Remove safety goggles Remove_Coat->Remove_Goggles Remove_Inner_Gloves 5. Remove inner gloves Remove_Goggles->Remove_Inner_Gloves Wash_Hands 6. Wash hands thoroughly Remove_Inner_Gloves->Wash_Hands

Figure 2: Step-by-step procedure for the safe removal of PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [5]Seek immediate medical attention. [1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [5]Seek immediate medical attention. [10]
Inhalation Move the individual to fresh air. [8]If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. [5]
Ingestion Do NOT induce vomiting. [1]If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. [5]Seek immediate medical attention.
Spill Evacuate the area. [8]Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite. [5]Collect the absorbed material into a suitable container for disposal.

Disposal Plan

All waste containing amine, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Containerization: Place all waste in a clearly labeled, sealed container.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. [7][10] By adhering to these stringent safety protocols, researchers and scientists can confidently and safely handle amine, ensuring a secure laboratory environment and the integrity of their work.

References

  • PubChem. p-Bromophenethylamine. Available at: [Link]

  • ChemReg.net. GHS Classification. Available at: [Link]

  • Fisher Scientific. SAFETY DATA SHEET: p-Bromophenethylamine. Available at: [Link]

  • Angene Chemical. Safety Data Sheet. Available at: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: (S)-(-)-1-(4-Bromophenyl)ethylamine, ChiPros®. Available at: [Link]

  • University of Iowa. Pyrophoric Reagents Handling in Research Labs. Available at: [Link]

  • Department of Education, Victoria. Chemical Management: 8. Emergency procedures. Available at: [Link]

  • Carnegie Mellon University. Pyrophoric Handling Procedure. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.